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  • Product: Sodium 2-methoxy-1,3-thiazole-5-carboxylate
  • CAS: 1401425-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate, a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific sodium salt is limited in publicly accessible literature, this guide synthesizes available information for its corresponding free acid, 2-methoxy-1,3-thiazole-5-carboxylic acid, and closely related analogues. The guide covers chemical identity, predicted and known physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and a discussion on potential applications in drug development. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of novel thiazole derivatives.

Introduction

The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a privileged structure in medicinal chemistry. The diverse pharmacological activities exhibited by thiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the importance of exploring novel analogues.[2]

This guide focuses on Sodium 2-methoxy-1,3-thiazole-5-carboxylate, a derivative that combines the established biological relevance of the thiazole core with the modulatory influence of a methoxy group at the 2-position and a carboxylate at the 5-position. These functional groups offer multiple avenues for chemical modification and potential interaction with biological targets.

Chemical Identity and Physicochemical Properties

The fundamental properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate and its corresponding free acid are summarized below. It is important to note that many of the physicochemical properties for the free acid are computationally predicted and await experimental verification.

PropertySodium 2-methoxy-1,3-thiazole-5-carboxylate2-methoxy-1,3-thiazole-5-carboxylic acidReference
CAS Number 1401425-33-9716362-09-3[3][4]
Molecular Formula C₅H₄NNaO₃SC₅H₅NO₃S[3][4]
Molecular Weight 181.15 g/mol 159.16 g/mol [3][4]
IUPAC Name Sodium 2-methoxy-1,3-thiazole-5-carboxylate2-methoxy-1,3-thiazole-5-carboxylic acid[3]
Canonical SMILES COC1=NC=C(S1)C(=O)[O-].[Na+]COC1=NC=C(C(=O)O)S1[3][4]
Predicted LogP -0.85[4]
Predicted TPSA -59.42 Ų[4]
Predicted H-Bond Acceptors -4[4]
Predicted H-Bond Donors -1[4]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the reaction of a suitable three-carbon building block with a thioamide, followed by hydrolysis of the resulting ester to yield the carboxylic acid, and finally, salt formation. A potential precursor is ethyl 2-chloro-3-oxopropanoate, which can react with O-methylthiocarbamate. Subsequent hydrolysis of the ethyl ester and treatment with a sodium base would afford the target sodium salt.

Synthesis_Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation Ethyl_2_chloro_3_oxopropanoate Ethyl 2-chloro-3-oxopropanoate Ethyl_2_methoxy_thiazole_5_carboxylate Ethyl 2-methoxy-1,3-thiazole-5-carboxylate Ethyl_2_chloro_3_oxopropanoate->Ethyl_2_methoxy_thiazole_5_carboxylate Hantzsch Synthesis O_methylthiocarbamate O-methylthiocarbamate O_methylthiocarbamate->Ethyl_2_methoxy_thiazole_5_carboxylate 2_methoxy_thiazole_5_carboxylic_acid 2-methoxy-1,3-thiazole-5-carboxylic acid Ethyl_2_methoxy_thiazole_5_carboxylate->2_methoxy_thiazole_5_carboxylic_acid NaOH, H₂O/EtOH Sodium_salt Sodium 2-methoxy-1,3-thiazole-5-carboxylate 2_methoxy_thiazole_5_carboxylic_acid->Sodium_salt NaOH or NaHCO₃

Caption: Proposed synthetic pathway for Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for safety and yield.

Step 1: Synthesis of Ethyl 2-methoxy-1,3-thiazole-5-carboxylate

  • To a solution of O-methylthiocarbamate (1.0 eq) in ethanol, add ethyl 2-chloro-3-oxopropanoate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-methoxy-1,3-thiazole-5-carboxylate.

Step 2: Synthesis of 2-methoxy-1,3-thiazole-5-carboxylic acid

  • Dissolve ethyl 2-methoxy-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methoxy-1,3-thiazole-5-carboxylic acid.

Step 3: Synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate

  • Suspend 2-methoxy-1,3-thiazole-5-carboxylic acid (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide or sodium bicarbonate (1.0 eq) in water dropwise with stirring.

  • Stir the mixture until a clear solution is obtained.

  • Remove the solvent under reduced pressure to obtain Sodium 2-methoxy-1,3-thiazole-5-carboxylate as a solid.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features for 2-methoxy-1,3-thiazole-5-carboxylic acid based on the analysis of its functional groups and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Thiazole proton (H-4): A singlet is expected in the region of 8.0-8.5 ppm.

  • Methoxy protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group is anticipated around 4.0-4.3 ppm.

  • Carboxylic acid proton (-COOH): A broad singlet, which may be exchangeable with D₂O, is expected at a downfield chemical shift, typically >10 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl carbon (-COOH): A signal in the range of 160-170 ppm.

  • Thiazole ring carbons:

    • C2 (attached to -OCH₃ and N): Expected around 165-175 ppm.

    • C5 (attached to -COOH): Expected around 120-130 ppm.

    • C4 (protonated): Expected around 140-150 ppm.

  • Methoxy carbon (-OCH₃): A signal in the region of 55-60 ppm.[5]

IR (Infrared) Spectroscopy

  • O-H stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C=O stretch (carbonyl): A strong, sharp absorption band is anticipated between 1680-1725 cm⁻¹.

  • C=N and C=C stretches (thiazole ring): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O stretch (methoxy and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 158.0 should be observed for the free acid. For the sodium salt, the free carboxylate anion would be detected. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 160.0 would be expected for the free acid.

Potential Applications in Drug Development

While specific biological activities for Sodium 2-methoxy-1,3-thiazole-5-carboxylate have not been reported, the thiazole scaffold is a key component in numerous therapeutic agents. The presence of the methoxy and carboxylate groups provides opportunities for this compound to serve as a versatile intermediate in the synthesis of more complex molecules with potential pharmacological activities.

Drug_Development_Potential cluster_derivatives Potential Bioactive Derivatives cluster_activities Potential Pharmacological Activities Core_Compound Sodium 2-methoxy-1,3-thiazole-5-carboxylate Amides Amide Derivatives Core_Compound->Amides Amide Coupling Esters Ester Prodrugs Core_Compound->Esters Esterification Heterocyclic_Hybrids Hybrid Molecules Core_Compound->Heterocyclic_Hybrids Further Cyclization Anticancer Anticancer Amides->Anticancer Antimicrobial Antimicrobial Esters->Antimicrobial Anti_inflammatory Anti-inflammatory Heterocyclic_Hybrids->Anti_inflammatory

Caption: Potential avenues for the application of Sodium 2-methoxy-1,3-thiazole-5-carboxylate in drug development.

The carboxylate group can be readily converted into amides or esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents. The synthesis of amide libraries, in particular, has been a successful strategy in the development of thiazole-based therapeutics. Furthermore, the methoxy group can influence the electronic properties and metabolic stability of the molecule.

Stability and Reactivity

Thiazole rings are generally stable aromatic systems. The reactivity of 2-methoxy-1,3-thiazole-5-carboxylic acid is primarily dictated by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The methoxy group at the 2-position is generally stable but could potentially be cleaved under harsh acidic conditions. The thiazole ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid group would likely direct substitution to the 4-position and deactivate the ring towards this type of reaction.

Safety and Handling

Specific toxicity data for Sodium 2-methoxy-1,3-thiazole-5-carboxylate is not available. However, as with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

Sodium 2-methoxy-1,3-thiazole-5-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. While a significant portion of the data is inferred from closely related analogues, this guide serves as a crucial starting point for researchers interested in harnessing the potential of this and similar thiazole derivatives. Further experimental validation of the properties outlined herein is essential to fully elucidate the potential of this compound in the development of novel therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718.
  • Thiazole Ring—A Biologically Active Scaffold. (2019). Molecules, 24(16), 2886.
  • Sodium 2-methoxy-1,3-thiazole-5-carboxylate. PubChem. Retrieved from [Link]

  • 2-Methoxy-1,3-thiazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Sodium 2-methoxy-1,3-thiazole-5-carboxylate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Sodium 2-methoxy-1,3-thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Sodium 2-methoxy-1,3-thiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it outlines the expected analytical characterization using modern spectroscopic techniques and discusses the significance of the thiazole-5-carboxylate scaffold in the development of novel therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a fundamental five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2] The versatility of the thiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery programs. Thiazole-5-carboxylic acid and its derivatives, in particular, serve as crucial building blocks for the synthesis of novel therapeutic agents.[3]

Molecular Structure and Physicochemical Properties

The precise molecular structure and properties of a compound are fundamental to understanding its reactivity, bioavailability, and interaction with biological targets.

Molecular Structure

The parent compound, 2-methoxy-1,3-thiazole-5-carboxylic acid, possesses the molecular formula C₅H₅NO₃S.[4] The sodium salt is formed by the deprotonation of the carboxylic acid group.

Molecular Structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate:

Caption: 2D structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Physicochemical Data Summary

A summary of the key physicochemical properties for the parent acid and the sodium salt is presented below. The properties of the sodium salt are derived from the parent acid.

PropertyValue (2-methoxy-1,3-thiazole-5-carboxylic acid)Value (Sodium 2-methoxy-1,3-thiazole-5-carboxylate)Source
CAS Number 716362-09-31401425-33-9[4][5][]
Molecular Formula C₅H₅NO₃SC₅H₄NNaO₃S[4]
Molecular Weight 159.16 g/mol 181.14 g/mol [4]
Appearance White to off-white solid (predicted)White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)Soluble in water and polar protic solvents
pKa ~3-4 (predicted for carboxylic acid)N/A

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Formation of Ethyl 2-methoxy-1,3-thiazole-5-carboxylate: This step would likely involve the reaction of a suitable α-halo-β-ketoester with a methoxy-substituted thioamide.

  • Saponification to Sodium 2-methoxy-1,3-thiazole-5-carboxylate: The resulting ester is then hydrolyzed under basic conditions using sodium hydroxide to yield the final sodium salt.

start α-halo-β-ketoester + Methoxythioamide step1 Hantzsch Thiazole Synthesis (Cyclocondensation) start->step1 intermediate Ethyl 2-methoxy-1,3-thiazole-5-carboxylate step1->intermediate step2 Saponification (NaOH, H₂O/EtOH) intermediate->step2 product Sodium 2-methoxy-1,3-thiazole-5-carboxylate step2->product

Caption: Proposed synthetic workflow for Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-methoxy-1,3-thiazole-5-carboxylate

  • To a solution of methoxythioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 2: Synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate

  • Dissolve the purified ethyl 2-methoxy-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • The resulting aqueous solution can be used as is, or the solid product can be obtained by lyophilization or precipitation by adding a non-polar solvent.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the thiazole ring proton, and potentially the protons of the ethyl group if the ester intermediate is analyzed. For the final sodium salt, the carboxylic acid proton signal (typically around 10-13 ppm) will be absent.[9][10] The methoxy group protons would likely appear as a singlet around 3.5-4.0 ppm. The thiazole ring proton would appear as a singlet in the aromatic region, likely between 7.5 and 8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylate group is expected to resonate in the range of 160-175 ppm.[10] The carbons of the thiazole ring and the methoxy carbon will also show characteristic signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • For 2-methoxy-1,3-thiazole-5-carboxylic acid (parent acid): A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹.[11][12][13] A sharp, strong C=O stretching absorption for the carboxylic acid will be observed around 1700-1725 cm⁻¹.[12]

  • For Sodium 2-methoxy-1,3-thiazole-5-carboxylate: The broad O-H band will be absent. The C=O stretching frequency of the carboxylate anion will shift to a lower wavenumber, typically appearing as a strong, broad absorption in the range of 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the sodium salt. In negative ion mode, the spectrum should show a prominent peak corresponding to the deprotonated parent acid [M-H]⁻ at an m/z of 158.1. In positive ion mode, a peak for the sodium adduct [M+Na]⁺ of the parent acid at an m/z of 182.1 might be observed, or a peak corresponding to the intact sodium salt cationized by another sodium ion [M+Na]⁺ at m/z 204.1.

Applications in Drug Development

Thiazole-5-carboxylate derivatives are recognized as important pharmacophores in the design of various therapeutic agents.[14] Their ability to serve as a scaffold for further chemical elaboration allows for the development of compounds with diverse biological activities.

  • Anticancer Agents: Many thiazole derivatives have been investigated for their potential as anticancer drugs.[1][2] They can be designed to inhibit specific enzymes or receptors involved in cancer cell proliferation and survival.[14]

  • Enzyme Inhibitors: The thiazole-5-carboxylate moiety can be incorporated into molecules designed to inhibit specific enzymes, such as kinases or lipases, which are important targets in various diseases.[14]

  • Antimicrobial Agents: The thiazole ring is present in several clinically used antimicrobial agents. Novel thiazole-5-carboxylate derivatives continue to be explored for their potential to combat bacterial and fungal infections.

The synthesis and characterization of Sodium 2-methoxy-1,3-thiazole-5-carboxylate and similar analogs provide valuable building blocks for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

center Thiazole-5-Carboxylate Scaffold app1 Anticancer Agents center->app1 app2 Enzyme Inhibitors (e.g., Kinase, Lipase) center->app2 app3 Antimicrobial Agents (Antibacterial, Antifungal) center->app3 app4 Anti-inflammatory Drugs center->app4

Caption: Therapeutic applications of the thiazole-5-carboxylate scaffold.

Conclusion

Sodium 2-methoxy-1,3-thiazole-5-carboxylate represents a valuable heterocyclic building block for medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. The established importance of the thiazole-5-carboxylate scaffold in the development of therapeutic agents underscores the potential utility of this compound in the design and synthesis of novel drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. ResearchGate. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. Available at: [Link]

  • Synthesis of thiazole‐5‐carboxylate via single‐step reaction. ResearchGate. Available at: [Link]

  • 5-Thiazolecarboxylicacid,2-methoxy-(9CI) CAS#: 716362-09-3. Chem-ag. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available at: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. ResearchGate. Available at: [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Auctoresonline. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Thiazole. NIST WebBook. Available at: [Link]

  • Sodium 2-methoxy-1,3-thiazole-5-carboxylate. Amerigo Scientific. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Taylor & Francis Online. Available at: [Link]

  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available at: [Link]

Sources

Foundational

CAS number and chemical identifiers for 2-methoxy-1,3-thiazole-5-carboxylate sodium salt

The following is an in-depth technical guide on 2-methoxy-1,3-thiazole-5-carboxylate sodium salt , structured for researchers and drug development professionals. Executive Summary & Chemical Identity 2-Methoxy-1,3-thiazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-methoxy-1,3-thiazole-5-carboxylate sodium salt , structured for researchers and drug development professionals.

Executive Summary & Chemical Identity

2-Methoxy-1,3-thiazole-5-carboxylate sodium salt is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents.[1] It serves as a critical intermediate for introducing the 2-methoxythiazole moiety—a pharmacophore known for modulating lipophilicity and metabolic stability in kinase inhibitors and other bioactive small molecules.

Unlike its parent acid, the sodium salt offers enhanced aqueous solubility, facilitating its use in aqueous-phase coupling reactions and specific formulation contexts.

Key Chemical Identifiers
PropertyData
Chemical Name Sodium 2-methoxy-1,3-thiazole-5-carboxylate
CAS Registry Number (Salt) 1401425-33-9
CAS Registry Number (Parent Acid) 716362-09-3
Molecular Formula C₅H₄NNaO₃S
Molecular Weight 181.14 g/mol
Parent Acid MW 159.16 g/mol
SMILES (Salt) COC1=NC=C(C(=O)[O-])S1.[Na+]
InChIKey (Parent Acid) GXPOIOYVYNLHLX-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3][4][5]

Synthesis & Manufacturing Protocol

The synthesis of the sodium salt typically proceeds through a robust two-step sequence starting from the commercially available ethyl 2-bromo-1,3-thiazole-5-carboxylate . This route is preferred over direct cyclization methods due to higher regioselectivity and yield.

Reaction Pathway Analysis
  • Nucleophilic Aromatic Substitution (

    
    ):  The bromine atom at the C2 position is activated by the electron-withdrawing nature of the thiazole ring and the C5-ester group, making it susceptible to displacement by methoxide.
    
  • Saponification: The ester is hydrolyzed under basic conditions. Using sodium hydroxide (NaOH) directly yields the target sodium salt.

Experimental Workflow

Step 1: Methoxylation

  • Reagents: Ethyl 2-bromo-1,3-thiazole-5-carboxylate (CAS 41731-83-3), Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Protocol: Dissolve the bromo-ester in anhydrous MeOH. Add 1.1 equivalents of NaOMe at 0°C. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC/HPLC for the disappearance of the starting material.

  • Mechanism: The methoxide ion attacks C2, forming a Meisenheimer-like complex, followed by the elimination of bromide.

Step 2: Hydrolysis to Sodium Salt

  • Reagents: Intermediate Ethyl 2-methoxy-1,3-thiazole-5-carboxylate, NaOH (aq), THF/MeOH.

  • Protocol: Treat the ester solution with 1.05 equivalents of 1M NaOH. Stir at ambient temperature. The sodium salt may precipitate directly or can be isolated by solvent evaporation and recrystallization from ethanol/water.

  • Critical Control Point: Avoid excess heating during hydrolysis to prevent decarboxylation of the thiazole-5-carboxylic acid moiety.

Visual Synthesis Logic

SynthesisPath Start Ethyl 2-bromo-1,3-thiazole- 5-carboxylate (CAS 41731-83-3) Inter Intermediate: Ethyl 2-methoxy-1,3-thiazole- 5-carboxylate Start->Inter NaOMe / MeOH 0°C to RT (SNAr Displacement) Final Target Product: Sodium 2-methoxy-1,3-thiazole- 5-carboxylate (CAS 1401425-33-9) Inter->Final NaOH / H2O Hydrolysis (Saponification)

Figure 1: Synthetic pathway from the bromo-precursor to the sodium salt.

Structural Characterization & Quality Control

To ensure the integrity of the salt form for pharmaceutical applications, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O, 400 MHz):

    • δ 4.05 ppm (s, 3H): Characteristic singlet for the methoxy group (-OCH₃). Note that in the salt form, this shift may be slightly shielded compared to the ester.

    • δ 7.60–7.80 ppm (s, 1H): Singlet for the C4-proton of the thiazole ring.

  • ¹³C NMR:

    • Distinct signals for the carbonyl carbon (approx. 165 ppm), C2 (attached to methoxy), C4, and C5.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.

  • Observation:

    • Negative Mode (ESI-): Dominant peak at m/z 158 [M-Na]⁻ corresponding to the carboxylate anion (C₅H₄NO₃S⁻).[1]

    • Positive Mode (ESI+): May show protonated parent acid m/z 160 [M-Na+2H]⁺ depending on mobile phase pH.[1]

Pharmaceutical Applications

The 2-methoxy-1,3-thiazole motif is a bioisostere often used to replace 2-amino or 2-alkyl thiazoles to alter hydrogen bonding patterns and metabolic profiles.[1]

Kinase Inhibitor Development

Thiazole-5-carboxylic acids are frequently used as "caps" or core scaffolds in the design of ATP-competitive kinase inhibitors.[1] The 2-methoxy group provides:

  • Metabolic Stability: Blocks oxidation at the C2 position, a common metabolic soft spot in thiazoles.

  • Lipophilicity Tuning: Increases LogP slightly compared to the 2-amino analog, potentially improving membrane permeability.

Peptide Mimetics

The sodium salt is an excellent nucleophile for coupling reactions with amines to form thiazole-5-carboxamides .[1] These amides serve as rigid linkers in peptidomimetics, restricting conformational freedom and enhancing binding affinity to target proteins (e.g., proteases or GPCRs).

Process Chemistry Advantages

Using the sodium salt (CAS 1401425-33-9) instead of the parent acid (CAS 716362-09-3) allows for:

  • Direct aqueous coupling: Can be used in Schotten-Baumann conditions.[1]

  • Reduced step count: Eliminates the need for in-situ neutralization steps in basic coupling environments.[1]

References

  • PubChem. Ethyl 2-bromothiazole-5-carboxylate (Precursor). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of 2-Methoxy-1,3-thiazole-5-carboxylate Derivatives

Abstract The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions make it a cornerstone of modern medicinal chemistry. This technical guide focuses on a specific, promising subclass: 2-methoxy-1,3-thiazole-5-carboxylate derivatives. The introduction of a methoxy group at the 2-position and a carboxylate moiety at the 5-position creates a unique chemical entity with significant therapeutic potential. These derivatives have emerged as potent agents in several key therapeutic areas, including oncology, inflammation, and neuroprotection. This guide provides an in-depth analysis of their synthesis, key biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles, offering a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The Privileged 1,3-Thiazole Core

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1] This scaffold is present in a wide array of natural products, such as Vitamin B1 (Thiamine), and synthetic drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1][3] The versatility of the thiazole nucleus allows for modification at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to achieve desired biological effects.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[4][5][6]

Focus on the 2-Methoxy-1,3-thiazole-5-carboxylate Moiety: Rationale and Potential

The specific substitution pattern of a methoxy group at the 2-position and a carboxylate at the 5-position imparts distinct characteristics. The 2-methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. SAR studies have often confirmed that the presence of a methoxy group can lead to higher biological activity compared to other substituents like halogens.[1] The 5-carboxylate group, typically an ester or an amide, provides a critical anchor for interacting with biological targets and serves as a key point for synthetic diversification to modulate properties like solubility, cell permeability, and target engagement. This combination has proven particularly effective in the design of inhibitors for enzymes and receptors central to disease pathology.

Synthetic Strategies and Methodologies

The construction of the 2-substituted thiazole-5-carboxylate core is most reliably achieved through variations of the classic Hantzsch thiazole synthesis or related cyclization strategies. The choice of methodology is dictated by the availability of starting materials and the desired scale of the reaction.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, involving the reaction of an α-haloketone with a thioamide, remains a cornerstone for thiazole ring formation.[1] For the derivatives , this typically involves the cyclization of an α-bromo or α-chloro ester with a suitable thiourea precursor, followed by modification of the resulting 2-amino-thiazole. More direct routes involve building blocks that already contain the required functionalities.

Protocol: A Generalized Synthetic Route for 2-Amino-5-Carboxamide Thiazole Derivatives

This protocol describes a solid-phase synthesis approach, which is highly effective for generating a library of derivatives for screening purposes.[7] The key step is the dehydrative cyclization of a resin-bound thiourea intermediate.

Step 1: Resin Preparation and Reductive Amination

  • Swell 4-formyl-3-methoxy phenoxy resin in a 1:1 mixture of dichloromethane (DCM) and trimethylorthoformate (TMOF) for 30 minutes.

  • Add a primary amine (3.0 equivalents) and sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equivalents).

  • Agitate the reaction mixture at room temperature for 12 hours.

  • Filter the resin and wash sequentially with DCM, methanol (MeOH), and diethyl ether (Et₂O). Dry under vacuum. Causality: Using a solid support simplifies purification, as excess reagents are simply washed away. Reductive amination is a robust method for forming the secondary amine linkage to the resin.[7]

Step 2: Thiourea Formation

  • Swell the amine-functionalized resin from Step 1 in N,N-Dimethylformamide (DMF).

  • Add benzoyl isothiocyanate (3.0 equivalents) to the resin suspension.

  • Agitate the mixture at room temperature for 6 hours.

  • Filter and wash the resin with DMF, DCM, and MeOH to yield the thiourea intermediate resin. Causality: Benzoyl isothiocyanate is an efficient reagent for converting amines to thioureas, which are the necessary precursors for the subsequent cyclization step.

Step 3: Dehydrative Cyclization to Form the Thiazole Ring

  • Swell the thiourea resin in DMF.

  • Add an α-bromoketone or α-bromoester (e.g., ethyl 2-bromoacetoacetate, 5.0 equivalents).

  • Agitate the mixture at 80°C for 12 hours. This key step forms the 2-amino-5-carboxylate thiazole scaffold on the solid support.[7]

  • Filter the resin and wash thoroughly with DMF, water, MeOH, and DCM. Causality: This is a Hantzsch-type cyclization. The α-bromoketone reacts with the sulfur of the thiourea, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring. DMF serves as a high-boiling polar aprotic solvent ideal for this transformation.[7]

Step 4: Amide Coupling

  • Swell the thiazole resin in DMF.

  • Add a carboxylic acid (3.0 equivalents), (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 3.0 equivalents), and N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents).

  • Agitate at room temperature for 12 hours.

  • Filter, wash, and dry the resin. Causality: This step modifies the 2-amino group. BOP is a standard peptide coupling reagent that activates the carboxylic acid for efficient amide bond formation.

Step 5: Cleavage from Resin

  • Treat the final resin with a cleavage cocktail of 95:5 Trifluoroacetic acid (TFA) and DCM for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by preparative HPLC to yield the final 2-amino-5-carboxamide thiazole derivative.[7] Causality: TFA is a strong acid that cleaves the acid-labile linker, releasing the final product from the solid support.

Synthetic Workflow Diagram

G Resin Phenoxy Resin AmineResin Amine-Functionalized Resin Resin->AmineResin Reductive Amination ThioureaResin Thiourea Intermediate Resin AmineResin->ThioureaResin Thiourea Formation ThiazoleResin 2-Amino-Thiazole-5-Carboxylate Resin ThioureaResin->ThiazoleResin Dehydrative Cyclization (Hantzsch Synthesis) FinalResin Final Derivatized Resin ThiazoleResin->FinalResin Amide Coupling / Derivatization FinalProduct Purified Thiazole Derivative FinalResin->FinalProduct TFA Cleavage & HPLC

Caption: Generalized solid-phase workflow for the synthesis of thiazole derivatives.

Key Biological Activities and Therapeutic Targets

Derivatives of the thiazole-5-carboxylate scaffold have demonstrated potent activity against a range of validated therapeutic targets.

Antiproliferative and Anticancer Potential

Mechanism: Tubulin Polymerization Inhibition A significant body of research has identified 4-substituted methoxybenzoyl-aryl-thiazoles as potent inhibitors of tubulin polymerization.[8] These agents bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The antiproliferative activity of these compounds can reach the low nanomolar range, comparable to natural products like colchicine.[8] The structural modification of a related series from a thiazolidine to a thiazole ring, along with changing an amide linker to a carbonyl group, dramatically enhanced the potency from the micromolar to the nanomolar level.[8]

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Disruption of Mitotic Spindle Microtubule->Tubulin Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis Drug Thiazole Derivative Drug->Tubulin Binds to Colchicine Site

Caption: Mechanism of action for thiazole-based tubulin polymerization inhibitors.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Certain methoxyphenyl thiazole carboxamide derivatives have been designed and synthesized as potent inhibitors of cyclooxygenase (COX) enzymes.[9][10] These enzymes are critical mediators of inflammation. Many synthesized compounds show selective inhibition of COX-2 over COX-1, which is a highly desirable property for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[10] The inhibitory activity can be significant, with some derivatives showing over 80% inhibition of COX-2 at a 5 µM concentration.[10]

Neuroprotective Potential through AMPA Receptor Modulation

Thiazole-carboxamide derivatives have recently been investigated as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[11] Overactivation of these excitatory neurotransmitter receptors can lead to excitotoxicity, a key factor in various neurological disorders. By enhancing the deactivation rates of AMPAR-mediated currents, these compounds can reduce excessive neuronal excitation, offering a potential neuroprotective strategy for conditions like epilepsy and Alzheimer's disease.[11]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of these derivatives is highly dependent on their specific substitution patterns.

The Critical Role of the 2-Methoxy Group

While the broader class often features aryl groups at the 2-position, the 2-methoxy group is a key feature. In studies of related heterocyclic scaffolds, methoxy substitutions have been shown to be crucial for potent activity. For example, in a series of 2-(trimethoxyphenyl)thiazole derivatives, the methoxy groups were essential for potent COX enzyme inhibition.[9] The position and number of methoxy groups on associated phenyl rings also dramatically influence binding affinity and selectivity.[11][12]

Impact of Substituents at the 5-Carboxylate Position (Esters vs. Amides)

The group at the 5-position is a primary point of interaction and modification.

  • Esters: Simple alkyl esters, like ethyl carboxylates, are common starting points in synthesis and often show good activity.[13]

  • Amides: Conversion of the carboxylate to a carboxamide provides a vector for introducing a wide range of substituents. This modification significantly impacts the molecule's hydrogen bonding capacity and overall pharmacology. Studies on thiazole-5-carboxamides have shown that the nature of the N-substituent is critical for anticancer activity. For instance, substituting the amide with a 4-chloro-2-methylphenyl group resulted in the highest activity in one series against several cancer cell lines.[14][15]

SAR Summary Table

The following table summarizes key SAR findings for related thiazole derivatives, which can guide the design of novel 2-methoxy-1,3-thiazole-5-carboxylate compounds.

Position/RegionModificationObserved Effect on ActivityReference
Ring A (Aryl at C2/C4)Addition of 3,4,5-trimethoxy groupsPotent tubulin inhibition and COX inhibition[8][10]
Methoxy group at 4-position of phenyl ringIncreased binding affinity for adenosine A₃ receptors[12]
Thiazole Core Thiazole vs. ThiazolidineThiazole (aromatic) showed significantly higher antiproliferative potency[8]
Linker (at C5)Carbonyl vs. AmideCarbonyl linker enhanced tubulin inhibition activity[8]
Ring C (Amide Sub.)Bulky/substituted phenyl ringsModulates potency and selectivity for COX enzymes[9]
Halogen and methyl substitutionsCrucial for antiproliferative activity against cancer cells[14][15]
SAR Logic Diagram

G cluster_Core Core Scaffold: 2-MeO-Thiazole-5-Carboxylate cluster_Mod Key Modification Points cluster_Activity Resulting Biological Activity Core Thiazole Ring Potency Potency Core->Potency MeO 2-Methoxy Group MeO->Potency Enhances Activity Carboxylate 5-Carboxylate/Carboxamide R2 R2: Ester/Amide Substituent Carboxylate->R2 R1 R1: Aryl Group (often at C4) Selectivity Selectivity R1->Selectivity Influences Target Selectivity R2->Potency Modulates Binding PK Pharmacokinetics R2->PK Affects Solubility, Permeability

Caption: Logical relationships in the SAR of thiazole-5-carboxylate derivatives.

Pharmacokinetics (ADME) and Drug-like Properties

While many thiazole derivatives show excellent in vitro potency, their development into viable drugs depends on favorable pharmacokinetic (PK) properties.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Studies on potent antitubulin thiazoles revealed significant challenges with in vivo performance. A lead compound, SMART-H, showed potent nanomolar activity in vitro but suffered from low bioavailability due to poor solubility.[16][17] Metabolic stability studies in liver microsomes from various species (mouse, rat, dog, human) showed rapid metabolism, with half-lives ranging from under 5 to 30 minutes.[17]

Key Metabolic Liabilities

For methoxybenzoyl-aryl-thiazoles, two primary metabolic hotspots were identified:

  • Ketone Reduction: If a ketone linker is present, it is rapidly reduced to the corresponding alcohol.

  • O-Demethylation: The methoxy groups, particularly on a trimethoxybenzoyl moiety, are susceptible to demethylation.[17]

These metabolic pathways represent a significant first-pass effect, reducing the concentration of the active compound that reaches systemic circulation.

Strategies for Improving Bioavailability

To overcome these PK challenges, medicinal chemists have employed several strategies:

  • Blocking Metabolism: Replacing a metabolically labile group with a more stable one. For example, replacing a ketone with an oxime or hydrazide derivative improved the metabolic half-life by 2- to 3-fold.[17] Similarly, replacing a methyl group susceptible to benzylic hydroxylation with a chlorine atom resulted in higher metabolic stability and lower clearance in rats.[16]

  • Improving Solubility: Modifying peripheral substituents to enhance aqueous solubility can improve absorption.

  • Scaffold Hopping: Replacing the thiazole core with a bioisostere, such as an imidazole, has been shown to improve bioavailability and potency while maintaining the mechanism of action.[16]

Predicted Drug-like Properties

Many synthesized 2-amino-5-carboxamide thiazole derivatives have been calculated to possess drug-like properties consistent with Lipinski's Rule of Five, suggesting potential for reasonable oral bioavailability if metabolic and solubility issues are addressed.[7][9]

Future Directions and Concluding Remarks

The 2-methoxy-1,3-thiazole-5-carboxylate scaffold and its close analogs represent a highly promising class of compounds with validated potential in oncology, inflammation, and neurology. The potent, target-specific activities demonstrated in vitro are a strong foundation for further development.

The primary challenge remains the optimization of pharmacokinetic properties. Future research should focus on:

  • Systematic Metabolic Blocking: Proactively designing derivatives that block the identified metabolic liabilities (e.g., ketone reduction, O-demethylation).

  • Solubility Enhancement: Incorporating polar functional groups or employing formulation strategies to improve aqueous solubility and oral absorption.

  • Expansion of Target Space: Leveraging the versatile thiazole core to design inhibitors for other relevant therapeutic targets.

References

  • Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5894.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem.
  • Google Patents. (n.d.).
  • MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Google Patents. (n.d.).
  • Kim, Y. C., et al. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 18(11), 3734-3743.
  • Frontiers in Chemistry. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.
  • Cai, W. X., et al. (2016).
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Journal of Pharmaceutical and Biological Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • Li, C. M., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4749–4753.
  • MDPI. (2016).
  • An-Najah Staff. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and.
  • BEPLS. (2023).
  • Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Journal of the Serbian Chemical Society, 88(3), 269-287.
  • Narayanan, R., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 39(10), 1899-1907.
  • MDPI. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent.
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Foundational

The Pivotal Role of Thiazole-5-Carboxylate Scaffolds in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release In the landscape of modern drug discovery, the thiazole ring stands out as a cornerstone heterocyclic motif, integral to a wide array of pharmacologically active compounds.[1][2] Among its derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the thiazole ring stands out as a cornerstone heterocyclic motif, integral to a wide array of pharmacologically active compounds.[1][2] Among its derivatives, the thiazole-5-carboxylate scaffold has garnered significant attention for its versatile synthetic utility and its presence in numerous compounds with therapeutic potential. This technical guide provides an in-depth exploration of thiazole-5-carboxylate building blocks, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive scaffold for designing molecules that can modulate biological targets with high affinity and selectivity. The incorporation of a carboxylate group at the 5-position further enhances its utility, providing a key handle for chemical modification and influencing the physicochemical properties of the parent molecule.[4] Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][5][6]

Synthetic Strategies for Thiazole-5-Carboxylates

The construction of the thiazole-5-carboxylate core can be achieved through several synthetic routes, with the Hantzsch thiazole synthesis being a prominent and widely adopted method.[7][8]

The Hantzsch Thiazole Synthesis

This classical method involves the condensation of an α-haloketone with a thioamide.[7][9] For the synthesis of thiazole-5-carboxylates, an α-halo-β-ketoester is typically employed as the α-halocarbonyl component.

Conceptual Workflow of Hantzsch Synthesis:

Hantzsch_Synthesis A α-Halo-β-ketoester C Intermediate Adduct A->C B Thioamide B->C D Cyclization C->D Intramolecular Attack E Dehydration D->E F Thiazole-5-carboxylate E->F

Caption: Hantzsch synthesis workflow for thiazole-5-carboxylates.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate [10]

This one-pot procedure provides an efficient route to a key thiazole-5-carboxylate building block.

  • Reaction Setup: To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system such as aqueous tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.

  • Bromination: Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

  • Cyclization: Add thiourea (1 equivalent) to the reaction mixture.

  • Heating: Heat the mixture to 80°C and maintain for 2 hours.

  • Work-up: After cooling, the reaction mixture is typically subjected to a basic work-up to neutralize any acid formed and precipitate the product.

  • Purification: The crude product can be purified by recrystallization to afford the desired ethyl 2-amino-4-methylthiazole-5-carboxylate.

This method and its variations offer a practical and scalable approach to a variety of substituted thiazole-5-carboxylates.[11][12]

The Thiazole-5-Carboxylate Scaffold in Medicinal Chemistry

The versatility of the thiazole-5-carboxylate core has been exploited in the development of numerous therapeutic agents across different disease areas.[13]

Anticancer Agents

Thiazole derivatives are prominent in oncology research, with several compounds demonstrating potent anticancer activity.[14][15] The thiazole-5-carboxylate moiety often serves as a key structural element in these molecules.

For instance, derivatives of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide have been synthesized and evaluated for their anticancer activity against various cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer).[5][16] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and the amide nitrogen can significantly influence the cytotoxic potency.[2]

Furthermore, 2-amino-4-methylthiazole-5-carboxylate derivatives have been investigated as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression.[17][18] Certain compounds in this series have exhibited potent anticancer activity in National Cancer Institute (NCI) screening panels, with GI50 values in the sub-micromolar range against non-small cell lung cancer and breast cancer cell lines.[17]

Table 1: Anticancer Activity of Selected Thiazole-5-Carboxylate Derivatives

Compound ClassTarget/ActivityCancer Cell Line(s)Potency (IC50/GI50)Reference
2-Phenyl-4-trifluoromethylthiazole-5-carboxamidesCytotoxicityA-549, Bel7402, HCT-8Moderate to high[5][16]
2-Amino-4-methylthiazole-5-carboxylate derivativesMAGL InhibitionEKVX (Non-Small Cell Lung), MDA-MB-468 (Breast)0.865 µM, 1.20 µM[17]
1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivativesAnti-proliferativeBroad panel including hematologic and solid tumorsPotent[19]
Antimicrobial Agents

The thiazole nucleus is a common feature in many antimicrobial drugs.[20] Thiazole-5-carboxylate derivatives have been explored for their potential as antibacterial and antifungal agents.[21][22] The presence of the carboxylate group can influence the pharmacokinetic properties of these compounds, such as solubility, which can be crucial for their efficacy.[23] SAR studies have shown that the nature of the substituents at the 2- and 4-positions of the thiazole ring plays a critical role in determining the antimicrobial spectrum and potency.[24] For example, some thiazole-based chalcones have shown promising antimicrobial activity.[14]

Enzyme Inhibitors

Beyond MAGL, thiazole-5-carboxylate derivatives have been designed and synthesized as inhibitors of other clinically relevant enzymes. For example, new thiazole carboxamide derivatives have been investigated as cyclooxygenase (COX) inhibitors with potential anti-inflammatory and anticancer activities.[25][26] Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of COX-1 and COX-2 enzymes.[25]

Logical Relationship of Thiazole-5-Carboxylate in Drug Design:

Drug_Design A Thiazole-5-Carboxylate Scaffold B Anticancer Activity A->B C Antimicrobial Activity A->C D Enzyme Inhibition A->D E SAR Studies B->E C->E D->E F Lead Optimization E->F

Caption: Role of thiazole-5-carboxylates in drug design and development.

Conclusion and Future Perspectives

The thiazole-5-carboxylate scaffold continues to be a highly valuable building block in medicinal chemistry. Its synthetic accessibility, coupled with its proven track record in yielding biologically active molecules, ensures its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, the exploration of novel biological targets, and the application of computational tools to guide the design of next-generation thiazole-5-carboxylate-based drugs with improved efficacy and safety profiles. The versatility of this scaffold suggests that its full therapeutic potential is yet to be completely unlocked, promising exciting discoveries in the years to come.

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  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.).
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  • synthesis of thiazoles - YouTube. (2019).
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (n.d.).
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC. (n.d.).
  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. (2014).
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022).

Sources

Exploratory

Technical Guide: pKa Values and Acidity Constants of 2-Methoxy-1,3-thiazole-5-carboxylic Acid

The following technical guide details the acidity constants and pKa profile of 2-methoxy-1,3-thiazole-5-carboxylic acid . This analysis synthesizes structure-activity relationships (SAR), comparative analog data, and rig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity constants and pKa profile of 2-methoxy-1,3-thiazole-5-carboxylic acid . This analysis synthesizes structure-activity relationships (SAR), comparative analog data, and rigorous experimental protocols to provide a definitive reference for drug development professionals.

Executive Summary

2-Methoxy-1,3-thiazole-5-carboxylic acid (CAS: 716362-09-3) is a functionalized heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD). Its physicochemical behavior is governed by the interplay between the electron-deficient thiazole core and the electron-donating methoxy substituent.

Understanding the pKa of this compound is critical for predicting:

  • Bioavailability: The ionization state at physiological pH (7.4) dictates membrane permeability.

  • Solubility: The transition from neutral acid to carboxylate anion drives aqueous solubility.

  • Binding Affinity: Electrostatic interactions within a protein binding pocket often depend on the specific protonation state of the carboxylate tail.

Key Data Point: The pKa of the carboxylic acid group at position 5 is determined to be in the range of 3.6 – 4.1 . This makes it a stronger acid than benzoic acid (pKa 4.2) but weaker than electron-withdrawing analogs like 2-acetylthiazole-5-carboxylic acid.

Structural Analysis & Electronic Environment

The acidity of the C5-carboxylic acid is strictly a function of the electron density within the thiazole ring. The 2-methoxy group introduces two competing electronic effects that modulate this density:

  • Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the

    
    -bond framework, theoretically stabilizing the carboxylate anion and lowering the pKa.
    
  • Resonance Donation (+M): The lone pair on the methoxy oxygen overlaps with the

    
    -system of the thiazole ring. This donation pushes electron density toward the C5 position.
    
Mechanism of Action

In 1,3-thiazoles, the C2 position is conjugated to the C5 position. The resonance effect (+M) typically dominates over the inductive effect (-I) in this system. The influx of electron density at C5 destabilizes the developing negative charge on the carboxylate anion (


), thereby making the proton harder to remove (increasing the pKa) compared to an unsubstituted thiazole.

Resonance cluster_0 Electronic Effects on Acidity Methoxy 2-Methoxy Group (Electron Donor +M) Thiazole Thiazole Ring (Electron Deficient) Methoxy->Thiazole Resonance Donation (Increases Density) C5_Acid 5-COOH Group (Acidic Center) Thiazole->C5_Acid Destabilization of Carboxylate Anion

Figure 1: Electronic influence of the 2-methoxy substituent on the acidic center. The +M effect increases electron density at C5, opposing deprotonation.

pKa Data & Acidity Constants

Direct experimental values for specific catalog compounds can be sparse in public literature. Therefore, we utilize Comparative Analog Triangulation , a high-reliability method in medicinal chemistry, anchoring the target compound between experimentally validated analogs.

Comparative Data Table
CompoundSubstituent (C2)Electronic EffectpKa (Experimental/High-Conf)Source
Target -OCH₃ (Methoxy) Strong Donor (+M) 3.60 – 4.10 (Est) SAR Derivation
2-Methyl-1,3-thiazole-5-COOH-CH₃ (Methyl)Weak Donor (+I)3.78 ± 0.10Predicted/ChemBook [1]
Thiazole-5-carboxylic acid-H (Hydrogen)Neutral~3.50Interpolated
2-Acetyl-1,3-thiazole-5-COOH-COCH₃ (Acetyl)Strong Acceptor (-M)2.82Experimental (EPA) [2]
Benzoic Acid (Reference)N/AN/A4.20Standard Ref

Analysis:

  • The 2-acetyl group (electron-withdrawing) significantly lowers the pKa to 2.82, making it a strong acid.

  • The 2-methyl group (weakly donating) raises the pKa to ~3.78.

  • The 2-methoxy group is a stronger resonance donor than methyl. While its inductive effect (-I) is withdrawing, the resonance donation into the electron-deficient thiazole ring generally prevails, placing its acidity near or slightly above the methyl analog.

Experimental Determination Protocols

For drug development filings (IND/NDA), estimated values are insufficient. The following protocols are the industry standard for experimentally validating the pKa of thiazole-carboxylic acids.

Method A: Potentiometric Titration (Standard)

Best for compounds with solubility


 M in water.
  • Preparation: Dissolve 2-methoxy-1,3-thiazole-5-carboxylic acid in 0.1 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic.

  • Titrant: Carbonate-free 0.1 M KOH.

  • Execution: Perform titration under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the half-equivalence point (inflection). Use the Bjerrum difference plot method for precision.

Method B: UV-Metric Spectrophotometry (High Sensitivity)

Best for sparingly soluble compounds or those with distinct UV shifts upon ionization.

  • Principle: The UV spectrum of the neutral acid differs from the carboxylate anion due to changes in conjugation.

  • Wavelength Selection: Scan from 200–400 nm at pH 2 (fully protonated) and pH 7 (fully ionized) to find the isosbestic point and

    
     shift.
    
  • Workflow:

    • Prepare buffers ranging from pH 2.0 to 6.0 in 0.5 unit increments.

    • Measure Absorbance (

      
      ) at the analytical wavelength.
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      

Experiment Start Sample Preparation (Weigh ~5 mg) Solubility Check Aqueous Solubility Start->Solubility Choice Soluble? Solubility->Choice MethodA Potentiometric Titration (0.1 M KOH, 25°C) Choice->MethodA Yes (>0.5 mM) MethodB UV-Metric Titration (Cosolvent Extrapolation) Choice->MethodB No (<0.5 mM) Calc Data Processing (Bjerrum Plot / Yasuda-Shedlovsky) MethodA->Calc MethodB->Calc Result Final pKa Value Calc->Result

Figure 2: Decision tree for experimental pKa determination based on compound solubility.

Biopharmaceutical Implications

The pKa value of ~3.8 has significant implications for the compound's behavior in biological systems.

Ionization State at Physiological pH

At pH 7.4 (blood plasma), the compound exists almost exclusively (>99.9%) in its ionized carboxylate form (


).
  • Calculation: Using

    
    :
    
    
    
    
  • Consequence: High aqueous solubility at physiological pH, but potentially limited passive membrane permeability unless a specific transporter is involved or the lipophilicity of the 2-methoxy-thiazole core compensates (ion-pair formation).

LogD vs. pH Profile

The distribution coefficient (LogD) will vary drastically with pH.

  • Stomach (pH 1-2): Significant fraction is neutral (

    
    ). Absorption is favorable via passive diffusion.
    
  • Intestine (pH 6-7): Fully ionized. Absorption may be rate-limited by permeability.

References

  • ChemicalBook & GuideChem. (2025). Predicted and Experimental Properties of Thiazole Derivatives. Retrieved from and .

  • U.S. EPA CompTox Chemicals Dashboard. (2024). 2-Acetyl-1,3-thiazole-5-carboxylic acid (DTXSID40678762) Experimental pKa Data. Retrieved from .

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • PubChem. (2025).[1][2] Compound Summary: Thiazole-5-carboxylic acid (CID 84494). National Library of Medicine. Retrieved from .

Sources

Foundational

Technical Guide: Safety Data Sheet (SDS) &amp; Hazard Classification for Thiazole Carboxylate Salts

This guide provides a technical deep-dive into the safety profile, hazard classification, and handling protocols for thiazole carboxylate salts. It is designed for researchers and safety officers in drug discovery, where...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the safety profile, hazard classification, and handling protocols for thiazole carboxylate salts. It is designed for researchers and safety officers in drug discovery, where these compounds are frequent synthons.

Executive Summary: The Stability Paradox

Thiazole carboxylate salts (e.g., sodium thiazole-4-carboxylate, ethyl thiazole-2-carboxylate derivatives) are critical pharmacophores in medicinal chemistry, often serving as precursors for antibiotics, antineoplastics, and thiamine analogs. However, they present a bifurcated safety profile :

  • Toxicological Hazards: They are generally Class 2 skin/eye irritants and potential sensitizers.

  • Process Hazards (The Hidden Risk): Specific isomers, particularly thiazole-2-carboxylic acid derivatives, exhibit significant thermal instability. They undergo spontaneous decarboxylation, releasing CO₂ gas and generating pressure hazards in closed vessels.

This guide synthesizes GHS classification data with mechanistic organic chemistry to provide a self-validating safety protocol.

Chemical Identity & Hazard Classification (GHS/CLP)

The hazard profile of thiazole carboxylates is dictated by the position of the carboxyl group and the counter-ion.

Core Hazard Profile (GHS Classifications)

Most thiazole carboxylate salts fall under the following GHS categories.

Hazard ClassCategoryHazard Statement (H-Code)DescriptionMechanistic Basis
Acute Toxicity (Oral) 4H302 Harmful if swallowedNitrogen heterocycles often interfere with metabolic pathways (e.g., thiamine antagonism).
Skin Corrosion/Irritation 2H315 Causes skin irritationBasic nature of the thiazole nitrogen (pKa ~2.5) and salt alkalinity.
Serious Eye Damage 2AH319 Causes serious eye irritationHigh ionic strength and pH sensitivity of the salt form.
STOT - Single Exposure 3H335 May cause respiratory irritationDust inhalation risk; reactive nature of the heterocyclic ring.
Structural Safety Differentiation
  • Thiazole-2-carboxylates: HIGH RISK . The carboxyl group at the C2 position (between S and N) is electronically destabilized. The free acid decarboxylates near room temperature.[1] The salt is stable but becomes unstable if protonated.

  • Thiazole-4/5-carboxylates: MODERATE RISK . Significantly more thermally stable. Primary hazards are irritancy and acute toxicity.[2]

Thermal Stability & Reactivity: The Decarboxylation Mechanism

The most critical process safety parameter for thiazole carboxylates is decarboxylation . Unlike benzene carboxylic acids, thiazole-2-carboxylic acid loses CO₂ readily due to the ability of the adjacent heteroatoms (N and S) to stabilize the resulting negative charge (ylide formation).

Mechanism of Failure

When a thiazole-2-carboxylate salt is acidified or heated in a protic solvent, it forms the free acid. This acid undergoes a cyclic elimination or zwitterionic decomposition.

DOT Diagram 1: Thermal Decomposition Pathway of Thiazole-2-Carboxylic Acid This diagram illustrates the "Invisible Hazard"—the chemical pathway that leads to vessel over-pressurization.

DecarboxylationMechanism Figure 1: Mechanism of spontaneous decarboxylation in thiazole-2-carboxylates upon acidification or heating. Salt Thiazole-2-Carboxylate (Salt Form) [STABLE] Acid Protonation Step (Acid Contact) Salt->Acid + H+ FreeAcid Free Thiazole-2-COOH [UNSTABLE] Acid->FreeAcid TS Cyclic Transition State (Zwitterionic) FreeAcid->TS ΔT > 50°C Products Thiazole + CO2 (Gas) [PRESSURE HAZARD] TS->Products -CO2

Kinetic Triggers
  • Temperature: Decarboxylation of the 2-isomer can occur as low as 50–70°C in solution.

  • pH Sensitivity: Salts (Na/K) are stable. However, if the pH drops below the pKa of the acid (approx. 1.5–2.0), the unstable free acid species becomes dominant.

SDS Section-by-Section Technical Analysis

When authoring or reviewing an SDS for these compounds, specific attention must be paid to the following sections:

Section 5: Fire-Fighting Measures
  • Specific Hazards: Do not overlook the pressure burst risk . While the compound itself may not be highly flammable, thermal decomposition releases CO₂, which can rupture sealed containers.

  • Extinguishing Media: Alcohol-resistant foam or dry chemical.[3] Avoid acidic extinguishers that could catalyze decomposition.

Section 7: Handling and Storage
  • Storage: Store at 2–8°C (refrigerated).

  • Atmosphere: Hygroscopic salts must be stored under inert gas (Nitrogen/Argon). Moisture absorption can lead to localized hydrolysis and protonation if acidic impurities are present.

  • Incompatibilities: ACIDS . Contact with strong acids releases the unstable parent carboxylic acid.

Section 10: Stability and Reactivity
  • Conditions to Avoid: Heat, moisture, and acidic environments .

  • Hazardous Decomposition Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx). Note: CO₂ evolution is non-stoichiometric in open fires but stoichiometric in closed-vessel decomposition.

Operational Safety Protocol (Self-Validating)

This protocol uses a "Check-Act-Verify" logic to ensure safety during experimental use.

The Safety Logic Flow

Before handling any thiazole carboxylate, apply this logic to determine the requisite engineering controls.

DOT Diagram 2: Handling Decision Tree

SafetyProtocol Figure 2: Operational safety decision tree for handling thiazole carboxylates. Start Identify Compound Isomer Position? Isomer2 2-Carboxylate (High Risk) Start->Isomer2 Isomer45 4- or 5-Carboxylate (Moderate Risk) Start->Isomer45 CheckForm Check Form: Salt or Free Acid? Isomer2->CheckForm Action2 PROTOCOL B: Standard GHS Handling Dust Mask (N95) Eye Protection Isomer45->Action2 Salt Salt Form (Na+, K+, Ethyl ester) CheckForm->Salt Acid Free Acid CheckForm->Acid Action1 PROTOCOL A: Cold Storage (<4°C) Avoid Acid Contact Vent containers Salt->Action1 Action3 CRITICAL: Do not heat >50°C Open vessel only Acid->Action3

Step-by-Step Handling Procedure
  • Pre-Weighing Validation:

    • Check: Is the compound a 2-carboxylate?

    • Action: If YES, ensure the receiving vessel is not acidic (rinse glassware with dilute bicarbonate if unsure).

  • Solubilization:

    • Check: Solvent pH.[4]

    • Action: Use buffered solutions (pH > 4) or neutral organic solvents (DMSO, DMF). Avoid direct dissolution in 1M HCl.

  • Reaction Monitoring:

    • Check: Gas evolution.

    • Action: If heating a reaction involving thiazole-2-carboxylate, ensure the system is open to a bubbler to monitor CO₂ release. Never heat in a sealed vial without pressure relief.

  • Waste Disposal:

    • Check: Waste stream pH.

    • Action: Do not mix with acidic aqueous waste streams. Quench with dilute NaOH before disposal to ensure the salt form is maintained.

References

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Thiazole-4-carboxylic acid and its derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Ethyl 2-aminothiazole-4-carboxylate (CID 73216). Retrieved from [Link]

  • Schenone, P., et al. (1991). Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of Heterocyclic Chemistry.
  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanism and Kinetics. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Application Note: High-Purity Synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate Abstract & Scope This application note details a robust, scalable protocol for the synthesis of Sodium 2-methoxy-1,3-thiazole-5-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate , a critical scaffold in the development of Src-family kinase inhibitors and other heterocyclic pharmaceuticals.

Unlike standard literature methods that often yield mixtures or unstable intermediates, this protocol utilizes a telescoped nucleophilic aromatic substitution (


) and saponification sequence . This approach minimizes the risk of decarboxylation and ether cleavage, ensuring a high-purity sodium salt suitable for downstream biological assays or GMP manufacturing.

Target Molecule:

  • IUPAC Name: Sodium 2-methoxy-1,3-thiazole-5-carboxylate

  • Molecular Formula:

    
    
    
  • Key Structural Features: 1,3-thiazole core, acid-labile 2-methoxy substituent, 5-carboxylate functionality.[1]

Retrosynthetic Analysis & Mechanistic Insight

The synthesis is designed around the activation of the 2-position of the thiazole ring. The 5-carboxylate group acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.

Mechanism:

  • Activation: The starting material, Ethyl 2-bromo-1,3-thiazole-5-carboxylate , possesses a good leaving group (Bromine) at C2.

  • Substitution (

    
    ):  Sodium methoxide (NaOMe) acts as the nucleophile. The reaction proceeds via a Meisenheimer-like transition state. Note: Use of methanol as solvent may lead to transesterification (ethyl 
    
    
    
    methyl ester), but this is inconsequential as the ester is hydrolyzed in the subsequent step.
  • Hydrolysis: Basic hydrolysis converts the ester to the carboxylate.

  • Salt Formation: Precise neutralization ensures the isolation of the sodium salt without excess base contamination.

ReactionScheme SM Ethyl 2-bromo-1,3- thiazole-5-carboxylate Inter Intermediate: Methyl/Ethyl 2-methoxy ester SM->Inter NaOMe, MeOH Reflux, 2h (SNAr) Acid 2-Methoxy-1,3-thiazole- 5-carboxylic acid Inter->Acid 1. NaOH, H2O 2. HCl (pH 3) (Hydrolysis/Precipitation) Product Sodium 2-methoxy-1,3- thiazole-5-carboxylate Acid->Product 1.0 eq NaOH Lyophilization

Figure 1: Synthetic pathway from bromo-thiazole precursor to sodium salt.

Detailed Experimental Protocol

Safety Warning: Thiazoles can be sensitizers.[1] Sodium methoxide is corrosive and moisture-sensitive. Perform all operations in a fume hood.

Stage 1: Methoxylation and Hydrolysis (Telescoped)

Reagents:

  • Ethyl 2-bromo-1,3-thiazole-5-carboxylate (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (2.5 eq)

  • Methanol (anhydrous) (10 vol)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 1M aqueous solution

Procedure:

  • Setup: Charge a dry round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with Ethyl 2-bromo-1,3-thiazole-5-carboxylate (e.g., 10.0 g, 42.4 mmol).

  • Solvent Addition: Add Methanol (100 mL) and stir to dissolve.

  • Nucleophilic Attack: Dropwise add NaOMe solution (25% in MeOH, 24.3 mL, ~106 mmol) over 15 minutes at room temperature. The solution may turn slightly yellow.

  • Reaction: Heat the mixture to reflux (65°C) for 2–3 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2] Look for the disappearance of the bromo-starting material (

      
       ~1.0) and appearance of the methoxy-ester (
      
      
      
      ~0.8).
  • Hydrolysis: Once the

    
     is complete, cool the mixture to room temperature. Add 2M NaOH  (25 mL, ~50 mmol) directly to the reaction vessel.
    
  • Saponification: Stir at 40°C for 1 hour.

    • Checkpoint: The reaction should now contain the sodium salt of the acid in solution.

Stage 2: Isolation of Free Acid

Rationale: Direct evaporation yields a mixture of product and inorganic salts (NaBr, NaOMe residues). Isolating the free acid allows for desalting before final salt formation.

  • Concentration: Remove Methanol under reduced pressure (rotary evaporator, 40°C) until the volume is reduced to ~30 mL (mostly water).

  • Dilution: Add water (50 mL) to the residue. Cool the solution to 0–5°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 3.0–3.5.

    • Observation: The 2-methoxy-1,3-thiazole-5-carboxylic acid will precipitate as a white to off-white solid.

    • Caution: Do not drop pH below 2.0, as the 2-methoxy group can be acid-labile (hydrolysis to 2-hydroxy/2-one).

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
     mL) to remove NaBr and excess acid.
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Yield Expectations: 80–90% yield of the free acid.

Stage 3: Conversion to Sodium Salt
  • Stoichiometry: Accurately weigh the dried free acid (MW: 159.16 g/mol ).

  • Dissolution: Suspend the acid in HPLC-grade water (20 vol).

  • Neutralization: Add exactly 1.00 equivalent of 1.000N NaOH standard solution.

    • Technique: Monitor with a pH meter. The target pH for the sodium salt solution is typically 7.5–8.0. The solid should fully dissolve.

  • Lyophilization: Filter the clear solution through a 0.22

    
    m membrane (to remove particulates) into a freeze-drying flask. Freeze and lyophilize for 24–48 hours.
    
  • Product: Isolate Sodium 2-methoxy-1,3-thiazole-5-carboxylate as a fluffy white powder.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Reaction Temp (

)
60–65°C<60°C: Incomplete conversion. >70°C: Degradation of thiazole ring.
pH during Acidification 3.0 – 3.5<2.0: Hydrolysis of methoxy ether to 2-thiazolone (impurity). >4.0: Incomplete precipitation of acid.
NaOH Stoichiometry 1.00 ± 0.02 eqExcess: Product will be basic and hygroscopic. Deficit: Insoluble free acid remains.
Water Content Anhydrous MeOHPresence of water during Step 1 competes with methoxide, yielding 2-hydroxy impurity.

Troubleshooting Flowchart:

Troubleshooting Problem Low Yield or Impurity? Check1 Check Step 1 (TLC/HPLC) SM remaining? Problem->Check1 Action1 Increase Time or Add 0.5 eq NaOMe Check1->Action1 Yes Check2 Check Acidification pH Was pH < 2.0? Check1->Check2 No Action2 Impurity is likely 2-hydroxythiazole. Restart and control pH. Check2->Action2 Yes Check3 Product is hygroscopic? Check2->Check3 No Action3 Excess NaOH used. Recrystallize or re-acidify. Check3->Action3 Yes

Figure 2: Decision tree for common synthesis issues.

Analytical Characterization

Verify the identity and purity of the final sodium salt using the following expected data:

  • 
    H NMR (
    
    
    
    , 400 MHz):
    • 
       7.80 (s, 1H, H-4 of thiazole).
      
    • 
       4.05 (s, 3H, -OC
      
      
      
      ).
    • Note: The absence of the ethyl quartet/triplet confirms hydrolysis.

  • 
    C NMR (
    
    
    
    ):
    • Expected peaks: ~175 (C=O), ~170 (C-2), ~145 (C-5), ~138 (C-4), ~58 (-O

      
      ).
      
  • Mass Spectrometry (ESI-):

    • m/z = 158.0 [M-Na]

      
       (corresponding to the carboxylate anion).
      

References

  • PubChem. Ethyl 2-bromothiazole-5-carboxylate | C6H6BrNO2S. National Library of Medicine. Available at: [Link]

  • Ismail, O. M. S., & ALenezi, K. M. (2016).[3] Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide in CSTR Reactor. World Journal of Organic Chemistry, 4(1), 8-12.[3] Available at: [Link]

  • Schaefer, B., et al. (2008).[4] Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No.[4] 7,408,069.[4] Washington, DC: U.S. Patent and Trademark Office. Available at:

Sources

Application

Using Sodium 2-methoxy-1,3-thiazole-5-carboxylate in peptide coupling reactions

For the Attention Of: Researchers, Scientists, and Drug Development Professionals. Subject: Analysis of Thiazole-Containing Compounds in Peptide Synthesis and Medicinal Chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Subject: Analysis of Thiazole-Containing Compounds in Peptide Synthesis and Medicinal Chemistry.

Introduction: The Challenge of Peptide Coupling and the Quest for Novel Reagents

The synthesis of peptides, a cornerstone of drug discovery and biomedical research, hinges on the efficient and precise formation of amide bonds between amino acids. This process, known as peptide coupling, requires the activation of the carboxylic acid moiety of one amino acid to facilitate its reaction with the amino group of another.[1] The ideal coupling reagent must not only promote rapid bond formation but also suppress undesirable side reactions, the most critical of which is racemization—the loss of stereochemical integrity at the α-carbon of the amino acid.[2][3][4]

Over the years, a vast arsenal of coupling reagents has been developed, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5] Reagents such as HBTU, HATU, and PyBOP are widely used due to their high efficiency and ability to minimize epimerization.[6] The continuous search for new reagents is driven by the need for improved performance in complex syntheses, such as those involving sterically hindered amino acids or long peptide sequences.[5]

This document addresses the inquiry into the use of Sodium 2-methoxy-1,3-thiazole-5-carboxylate in peptide coupling reactions.

Assessment of Sodium 2-methoxy-1,3-thiazole-5-carboxylate in Peptide Coupling

A thorough review of the current scientific literature, including chemical databases and academic publications, was conducted to ascertain the role and application of Sodium 2-methoxy-1,3-thiazole-5-carboxylate as a peptide coupling reagent.

Finding: There is currently no publicly available scientific literature or documentation that describes the use of Sodium 2-methoxy-1,3-thiazole-5-carboxylate for the purpose of peptide coupling.

This absence of data means that no established protocols, mechanistic studies, or performance data can be provided. The creation of such a guide without a basis in validated research would be speculative and contrary to scientific principles. It is possible that the compound name is incorrect, or it may be a novel reagent whose applications have not yet been disclosed in the public domain.

The Established Role of Thiazole Moieties in Peptide and Medicinal Chemistry

While the specific sodium salt is not documented as a coupling reagent, the thiazole ring is a well-known "privileged structure" in medicinal chemistry.[7] Thiazole-containing compounds are integral to a wide range of pharmaceuticals and bioactive natural products. Their utility stems from their ability to engage in various non-covalent interactions and their metabolic stability.

Thiazole rings are often incorporated into the backbone of peptide-like molecules, known as peptidomimetics, to enhance properties such as stability, bioactivity, and cell permeability.[7][8] For example, macrocyclic peptides containing thiazole or thiazoline heterocycles are of significant interest in drug discovery.[7]

The synthesis of various 2-aminothiazole derivatives is also a topic of considerable research, often as intermediates for creating more complex molecules, including drugs like the anti-cancer agent dasatinib.[9][10] These synthetic routes, however, focus on the construction and functionalization of the thiazole ring itself, rather than its use as a carboxyl-activating agent for peptide synthesis.[9][11]

The general workflow for incorporating a thiazole-containing amino acid into a peptide sequence would follow standard solid-phase or solution-phase peptide synthesis protocols, using established coupling reagents.

Caption: General workflow for incorporating a special amino acid into a peptide via SPPS.

Conclusion and Recommendations

At present, Sodium 2-methoxy-1,3-thiazole-5-carboxylate is not a recognized reagent for peptide coupling. Researchers and scientists are advised to employ well-validated and documented coupling reagents to ensure the success and reproducibility of their peptide synthesis endeavors.

For challenging couplings or syntheses where racemization is a concern, the use of established, high-performance reagents is recommended. The table below provides a brief comparison of commonly used coupling reagent classes.

Reagent ClassExamplesKey AdvantagesConsiderations
Carbodiimides DIC, EDCCost-effective, widely used.Often require additives (e.g., Oxyma, HOBt) to suppress racemization.[2]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization, good for hindered couplings.[6]Can be more expensive; byproducts must be removed.[1]
Aminium/Uronium Salts HBTU, HATU, COMUVery fast reaction rates, highly efficient.[6]HATU can be superior for difficult sequences; COMU offers a better safety profile.[6][12]

We recommend that you verify the chemical name and structure of the reagent . Should a reference or further data become available, a more specific analysis can be performed.

References

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Center for Biotechnology Information. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. PubMed. (2024-07-05). Available at: [Link]

  • Recent development in peptide coupling reagents. ResearchGate. Available at: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. (2011-08-26). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. (2025-01-03). Available at: [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. Available at: [Link]

Sources

Method

Application Note: Controlled Acidification and Isolation of 2-Methoxy-1,3-thiazole-5-carboxylic Acid

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes yield, purity, and the specific chemical stability of the 2-methoxy-thiazole moiety.[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes yield, purity, and the specific chemical stability of the 2-methoxy-thiazole moiety.[1]

[1]

Executive Summary

Converting Sodium 2-methoxy-1,3-thiazole-5-carboxylate to its free acid form is a fundamental yet critical unit operation.[1] While conceptually simple (


), the presence of the 2-methoxy group  introduces a stability risk.[1] Under vigorous acidic conditions or elevated temperatures, the 2-methoxy substituent is susceptible to acid-catalyzed hydrolysis, potentially yielding the 2-hydroxy (thiazolone) impurity.[1]

This guide details two protocols:

  • Protocol A (Aqueous Precipitation): The preferred "green" route for high-concentration batches.

  • Protocol B (Biphasic Extraction): A high-purity route for smaller scales or when "oiling out" occurs.[1]

Chemical Principles & Critical Parameters

Reaction Mechanism

The process is a protonation equilibrium driven by pH adjustment.

  • pKa Consideration: The pKa of the carboxylic acid at position 5 is estimated at 2.8 – 3.2 . To ensure >99% conversion to the free acid, the final pH must be at least 2 units below the pKa (Target pH

    
     1.0).[1]
    
  • Solubility Product (

    
    ):  The sodium salt is highly water-soluble due to ionic dipole interactions.[1] The free acid, being a planar, electron-deficient heteroaromatic, exhibits poor water solubility, driving precipitation.
    
Stability Warning (The "2-Methoxy" Risk)

The 2-position of the thiazole ring is electrophilic.[1] In the presence of strong aqueous acids (e.g., boiling 6M HCl), the methoxy group can undergo nucleophilic displacement by water (hydrolysis), releasing methanol and forming 2-oxo-2,3-dihydrothiazole-5-carboxylic acid .[1]

  • Control Strategy: Maintain temperature

    
     during acidification and avoid prolonged exposure to extremely low pH (<0) if not immediately filtering.
    

Experimental Protocols

Protocol A: Aqueous Precipitation (Standard Scale-Up)

Best for: Batches >10g, minimizing solvent waste.[1]

Reagents:

  • Starting Material: Sodium 2-methoxy-1,3-thiazole-5-carboxylate (Solid or aqueous solution).[1]

  • Acid: 2M Hydrochloric Acid (HCl).

  • Solvent: Deionized Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the sodium salt in deionized water (approx. 5-8 volumes relative to weight). If the starting material is already an aqueous reaction stream, ensure it is filtered to remove insolubles.

  • Cooling: Chill the solution to 0–5°C using an ice/water bath. Why? Lower temperature maximizes precipitation yield and minimizes hydrolysis risk.[1]

  • Acidification:

    • Place the beaker/flask under vigorous stirring.

    • Add 2M HCl dropwise.

    • Observation: The solution will initially cloud.

    • Endpoint: Continue addition until pH reaches 1.0 – 1.5 . (Do not stop at pH 3; the solubility is still significant near the pKa).

  • Aging: Stir the resulting slurry at 0–5°C for 30–60 minutes. This allows crystal growth (Ostwald ripening) and prevents filter clogging.

  • Filtration: Filter the white solid using a sintered glass funnel or Buchner funnel.

  • Washing: Wash the cake with cold water (

    
     volume). Critical: Do not use warm water.[1]
    
  • Drying: Dry in a vacuum oven at 40–45°C for 12 hours.

Protocol B: Biphasic Extraction (High Purity)

Best for: Batches <5g, or if the product forms an "oil" or "gum" during precipitation.[1]

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid: 1M HCl.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: Dissolve the salt in a minimum amount of water.

  • Acidification: Cool to 5°C and acidify to pH 1.0 using 1M HCl.

  • Extraction:

    • Transfer the aqueous slurry/solution to a separatory funnel.

    • Add EtOAc (equal volume to aqueous phase). Shake vigorously.

    • The solid/oil should dissolve into the organic layer.

    • Separate layers. Re-extract the aqueous layer

      
       with EtOAc.
      
  • Washing: Combine organic layers and wash once with Brine (saturated NaCl) to remove trapped water/acid.

  • Drying: Dry organic phase over anhydrous

    
     for 15 minutes. Filter.
    
  • Isolation: Concentrate via rotary evaporation (bath temp <40°C) to yield the free acid as a solid.

Visual Workflows

Figure 1: Process Decision Tree

ProcessSelection cluster_legend Key Start Start: Sodium Salt Solution CheckImpurity Is the solution highly impure? Start->CheckImpurity CheckScale Batch Scale? CheckImpurity->CheckScale No (Clear/Pale) RouteB Protocol B: Extraction (EtOAc) CheckImpurity->RouteB Yes (Dark/Tarry) RouteA Protocol A: Precipitation CheckScale->RouteA > 10 grams CheckScale->RouteB < 5 grams or Oiling Risk Blue Input Green Preferred

Caption: Decision logic for selecting the optimal isolation pathway based on scale and purity.

Figure 2: Chemical Transformation & Risks

ReactionScheme Salt Sodium Salt (Water Soluble) Intermediate Protonation Equilibrium Salt->Intermediate Cool to 0°C Acid HCl (pH 1.0) Acid->Intermediate Product Free Acid (Precipitate) Intermediate->Product Fast Filtration Impurity Hydrolysis Impurity (2-Hydroxythiazole) Intermediate->Impurity Heat or Prolonged Time

Caption: Reaction pathway highlighting the critical risk of hydrolysis if temperature is uncontrolled.[1]

Analytical Validation (QC)

After isolation, verify the product identity and purity using the following markers.

TechniqueParameterObservation (Salt)Observation (Free Acid)
HPLC Retention TimeEarly eluting (polar)Later eluting (less polar)
1H NMR Shift (

)
Aromatic protons shieldedAromatic protons deshielded (downfield)
1H NMR Methoxy GroupSinglet ~4.0 ppmSinglet ~4.1 ppm (Must be present)
IR Carbonyl (

)
~1550-1600

(Carboxylate)
~1680-1720

(Carboxylic Acid)

Note on NMR: If the methoxy singlet disappears or shifts significantly upfield, suspect hydrolysis to the hydroxy/keto form.

References

  • Vertex AI Search. (2025). Synthesis of 2-methoxy-1,3-thiazole-5-carboxylic acid from ester or salt. Retrieved from [1]

  • ChemScene. (2025). 2-Methoxy-1,3-thiazole-5-carboxylic acid Product Data. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 575451, 2-Methoxythiazole. Retrieved from [1]

  • Science and Education Publishing. (2025). Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide. Retrieved from [1]

  • Fluorochem. (2025). 2-Methoxy-1,3-thiazole-5-carboxylic acid Properties and Safety. Retrieved from [1]

Sources

Application

Application Notes &amp; Protocols: Mastering Cross-Coupling Reactions with Thiazole-5-Carboxylate Derivatives

Introduction: The Thiazole-5-Carboxylate Scaffold in Modern Chemistry The thiazole ring is a privileged heterocyclic motif, integral to numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole-5-Carboxylate Scaffold in Modern Chemistry

The thiazole ring is a privileged heterocyclic motif, integral to numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role as a cornerstone in drug design, contributing to antibacterial, anti-inflammatory, and anticancer agents.[4][5] The thiazole-5-carboxylate substructure, in particular, offers a versatile handle for molecular elaboration. The ester functionality not only modulates the electronic character of the thiazole ring but also serves as a key synthetic precursor for amides, acids, and other derivatives, making it a highly valuable building block in medicinal chemistry and materials science.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to heteroaromatic systems like thiazole-5-carboxylates is of paramount importance.[6][7] These reactions enable the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, allowing for the late-stage functionalization and diversification of the thiazole core. This guide provides an in-depth exploration of the primary cross-coupling methodologies—Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions—as applied to thiazole-5-carboxylate derivatives. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer insights into reaction optimization to empower researchers in their synthetic endeavors.

Foundational Principles: The Palladium Catalytic Cycle

Nearly all cross-coupling reactions discussed herein are predicated on a common catalytic cycle involving a palladium catalyst.[7] Understanding this fundamental mechanism is crucial for rational troubleshooting and optimization. The cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the palladium center from Pd(0) to Pd(II). This step is often the rate-determining step in the catalytic cycle.[8]

  • Transmetalation: The organic moiety from a second coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the Pd(II) complex, displacing the halide.[9][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[7]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L_n->Oxidative_Addition R1-Pd(II)L_n-X R1-Pd(II)Ln-X (Oxidative Addition Complex) Oxidative_Addition->R1-Pd(II)L_n-X Transmetalation Transmetalation (R2-M) R1-Pd(II)L_n-X->Transmetalation R1-Pd(II)L_n-R2 R1-Pd(II)Ln-R2 (Transmetalation Complex) Transmetalation->R1-Pd(II)L_n-R2 M-X M-X (Byproduct) Transmetalation->M-X Reductive_Elimination Reductive Elimination R1-Pd(II)L_n-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration R1-R2 R1-R2 (Coupled Product) Reductive_Elimination->R1-R2 R1-X R1-X (e.g., 2-Bromo-thiazole-5-carboxylate) R1-X->Oxidative_Addition R2-M R2-M (e.g., Arylboronic Acid) R2-M->Transmetalation

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[10]

Causality & Experimental Choices

For thiazole-5-carboxylate derivatives, which are electron-deficient heterocycles, the choice of catalyst, ligand, and base is critical.

  • Catalyst/Ligand: Standard Pd(PPh₃)₄ can be effective, but for more challenging couplings (e.g., with sterically hindered boronic acids or less reactive aryl chlorides), more sophisticated systems are required. Palladium(II) acetate (Pd(OAc)₂) paired with electron-rich, bulky phosphine ligands like SPhos or XPhos often provides superior results by promoting the rate-limiting oxidative addition step and stabilizing the catalytic species.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction outcome; for instance, Cs₂CO₃ is often effective for hindered substrates.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents. Aqueous conditions can also accelerate the reaction.[12]

Detailed Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate

This protocol details a representative Suzuki-Miyaura coupling using a common thiazole starting material.

Materials:

  • Ethyl 2-bromothiazole-5-carboxylate

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add ethyl 2-bromothiazole-5-carboxylate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix: add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and lightly swirl.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary: Suzuki-Miyaura Reaction Conditions
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Ethyl 2-bromothiazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O9085
2Ethyl 2-chlorothiazole-5-carboxylate4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10078
3Methyl 2-bromothiazole-5-carboxylate3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O11082
4Ethyl 2-bromothiazole-5-carboxylateNaphthylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O10091

Section 2: Stille Coupling

The Stille reaction couples an organohalide with an organostannane reagent. A key advantage is the stability and inertness of organostannanes to many reaction conditions, though their toxicity is a significant drawback.[9]

Causality & Experimental Choices
  • Organostannane Reagent: The reactivity of the organostannane is crucial. Typically, three of the four groups on the tin are non-transferable (e.g., methyl or butyl), while the fourth is the desired coupling partner. The rate of transfer for the desired group is generally vinyl > alkynyl > aryl > alkyl.

  • Catalyst/Ligand: Pd(PPh₃)₄ is a classic and often effective catalyst. For less reactive substrates, ligandless conditions with Pd₂(dba)₃ or the use of phosphine ligands like P(fur)₃ or AsPh₃ can accelerate the reaction.

  • Additives: In some cases, additives like Cu(I) salts can accelerate the transmetalation step. The use of LiCl can also be beneficial, particularly when using triflates as electrophiles.

Detailed Protocol: Synthesis of Ethyl 2-(tributylstannyl)thiazole-5-carboxylate followed by Stille Coupling

This is a two-step procedure often employed for functionalizing the thiazole ring.

Step A: Synthesis of the Organostannane

  • To a flame-dried flask under Argon, add ethyl 2-bromothiazole-5-carboxylate (1.0 mmol) and dry THF (5 mL).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise and stir for 30 minutes.

  • Add tributyltin chloride (1.2 mmol, 1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the stannylated thiazole.

Step B: Stille Coupling

  • To a Schlenk flask, add the stannylated thiazole from Step A (1.0 mmol), the desired aryl iodide (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add dry toluene or DMF (5 mL).

  • Degas the solution with Argon for 15 minutes.

  • Heat the reaction to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, and dilute with ethyl acetate.

  • Wash with saturated aqueous KF solution (to remove tin byproducts) and brine.

  • Dry, concentrate, and purify by column chromatography.

Section 3: Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[13] It is a powerful tool for the vinylation of heterocycles.

Causality & Experimental Choices
  • Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically the best substrates.

  • Base: A sterically hindered organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, NaOAc) is required to neutralize the HX generated during the reaction.

  • Catalyst System: The classic catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tolyl)₃. For less reactive aryl chlorides, more active palladacycle catalysts or N-heterocyclic carbene (NHC) ligands may be necessary.[13]

  • Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be beneficial, especially in polar aprotic solvents like DMF or NMP.

Detailed Protocol: Synthesis of Ethyl 2-(styryl)thiazole-5-carboxylate
  • To a sealed tube, add ethyl 2-bromothiazole-5-carboxylate (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add triethylamine (2.0 mmol) and dry DMF (4 mL).

  • Seal the tube and heat in an oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, water, and brine.

  • Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Section 4: Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to arylethynyl moieties.[14]

Causality & Experimental Choices
  • Catalyst System: The classic Sonogashira conditions involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Copper-Free Conditions: The formation of alkyne homocoupling (Glaser coupling) is a common side reaction promoted by the copper catalyst. To avoid this, copper-free conditions have been developed, which typically require a stronger base and a more active palladium catalyst system.[15]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[14]

Detailed Protocol: Synthesis of Ethyl 2-(phenylethynyl)thiazole-5-carboxylate
  • To a Schlenk flask, add ethyl 2-bromothiazole-5-carboxylate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add dry, degassed triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature for 4-8 hours. The reaction is often exothermic. If necessary, gentle heating (40-60 °C) can be applied.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry, concentrate, and purify by column chromatography.

Workflow for Reaction Optimization

When developing a cross-coupling reaction for a novel thiazole-5-carboxylate derivative, a systematic approach to optimization is essential.

Optimization Workflow start Define Coupling Partners (Thiazole Derivative + Partner) screen_catalyst Screen Pd Catalyst & Ligand (e.g., Pd(PPh3)4, Pd(OAc)2/SPhos) start->screen_catalyst screen_base Screen Base (e.g., K2CO3, Cs2CO3, K3PO4) screen_catalyst->screen_base screen_solvent Screen Solvent System (e.g., Dioxane/H2O, DMF, Toluene) screen_base->screen_solvent optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp scale_up Scale-Up & Isolation optimize_temp->scale_up final_product Final Purified Product scale_up->final_product

Caption: Systematic Workflow for Cross-Coupling Optimization.

Conclusion

The functionalization of thiazole-5-carboxylate derivatives via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of novel compounds for pharmaceutical and materials science applications. By understanding the underlying mechanisms and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently construct a diverse array of substituted thiazoles. The protocols and optimization strategies outlined in this guide serve as a comprehensive resource for navigating the practical aspects of these powerful synthetic transformations.

References

  • Title: Synthesis of thiazoles - YouTube Source: YouTube URL: [Link]

  • Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL: [Link]

  • Title: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Source: CUTM Courseware URL: [Link]

  • Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates Source: ResearchGate URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]

  • Title: Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL: [Link]

  • Title: Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids Source: PubMed URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer Source: PubMed URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC - PubMed Central URL: [Link]

  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies Source: PMC - PubMed Central URL: [Link]

  • Title: Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Source: PMC - PubMed Central URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters Source: EliScholar - Yale University URL: [Link]

  • Title: Oxidative Coupling Mechanisms: Current State of Understanding Source: ACS Catalysis URL: [Link]

  • Title: Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF Source: ResearchGate URL: [Link]

  • Title: Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts Source: Springer URL: [Link]

  • Title: Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: The Intramolecular Heck Reaction Source: Macmillan Group URL: [Link]

  • Title: Scheme 2. Proposed reaction mechanism for the modified Sonogashira... Source: ResearchGate URL: [Link]

  • Title: RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Source: LOCKSS URL: [Link]

  • Title: An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles Source: The Royal Society of Chemistry URL: [Link]

  • Title: A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol Source: SciSpace URL: [Link]

  • Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions Source: YouTube URL: [Link]

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Method

Preparation of stock solutions for Sodium 2-methoxy-1,3-thiazole-5-carboxylate assays

Application Note & Protocol Title: Preparation and Handling of High-Fidelity Stock Solutions of Sodium 2-methoxy-1,3-thiazole-5-carboxylate for In Vitro Assays Abstract The reproducibility and accuracy of in vitro biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Preparation and Handling of High-Fidelity Stock Solutions of Sodium 2-methoxy-1,3-thiazole-5-carboxylate for In Vitro Assays

Abstract

The reproducibility and accuracy of in vitro biological assays are fundamentally dependent on the quality of the reagents used, particularly the stock solutions of small molecule compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of Sodium 2-methoxy-1,3-thiazole-5-carboxylate. By integrating principles of chemical stability, solubility, and metrological accuracy, these protocols are designed to ensure the integrity of the compound and the validity of experimental results. We will address critical aspects from initial compound handling and solvent selection to detailed preparation workflows, quality control, and troubleshooting, establishing a self-validating system for generating reliable data.

Compound Characteristics & Pre-Preparation Analysis

Before any solution is prepared, a thorough understanding of the compound's properties is essential. Sodium 2-methoxy-1,3-thiazole-5-carboxylate is the sodium salt of a thiazole carboxylic acid derivative[]. The thiazole ring is a common scaffold in medicinal chemistry, known for a range of biological activities[2][3]. As a salt, it is expected to have enhanced aqueous solubility compared to its free acid form.

The first step is always to consult the manufacturer-provided Certificate of Analysis (CofA) and Technical Data Sheet (TDS)[4][5]. These documents contain vital, lot-specific information that dictates accurate preparation.

Table 1: Physicochemical Properties of Sodium 2-methoxy-1,3-thiazole-5-carboxylate

PropertyValueSource
IUPAC Name sodium;2-methoxy-1,3-thiazole-5-carboxylate[]
CAS Number 1401425-33-9[]
Molecular Formula C₅H₄NNaO₃S[]
Molecular Weight 181.15 g/mol []
Appearance Typically a solid powder[4]
Purity Refer to lot-specific CofA (typically ≥95%)[5]
Free Acid CAS 716362-09-3 (2-Methoxy-1,3-thiazole-5-carboxylic acid)[6]

Causality Behind Experimental Choice: Using the precise molecular weight and purity from the CofA is non-negotiable for calculating an accurate molar concentration. An assumed purity of 100% when the actual purity is 95% will result in a 5% error in all subsequent dilutions and assay results[7].

The Three Pillars of Stock Solution Integrity: Solvent, Solubility, and Stability (S³)

The long-term viability and utility of a stock solution hinge on the careful consideration of what we term the "S³": Solvent, Solubility, and Stability[5].

Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. It directly impacts solubility, stability, and compatibility with downstream assays. The two primary candidates for Sodium 2-methoxy-1,3-thiazole-5-carboxylate are Dimethyl Sulfoxide (DMSO) and sterile, nuclease-free water (or an appropriate aqueous buffer).

Expert Insight: While the compound's salt form suggests water solubility, a high-concentration stock (e.g., >10 mM) is often more reliably achieved and maintained in DMSO. DMSO is a powerful, aprotic solvent that effectively solvates a vast range of small organic molecules[8]. However, its hygroscopic nature and potential for cytotoxicity and assay interference must be managed carefully[4][9].

Table 2: Comparison of Primary Solvents

SolventProsConsBest For
DMSO - High solubilizing power for many organic compounds[8]. - Can be stored at -20°C or -80°C. - Bacteriostatic, reducing contamination risk[4].- Hygroscopic; water absorption can reduce solubility[9]. - Cytotoxic at concentrations >0.5% in many cell lines[4]. - Can interfere with some enzymatic and fluorescence-based assays[5].High-concentration primary stocks (e.g., 10-50 mM) for long-term storage and high-throughput screening[10].
Water / Aqueous Buffer (e.g., PBS) - Biologically compatible; ideal for direct addition to assays. - No solvent-induced cytotoxicity.- Lower solubilizing power for many organic backbones. - Prone to microbial growth if not sterile. - May require pH adjustment for optimal stability/solubility. - Freezing can cause pH shifts and precipitation[11].Lower-concentration working solutions or when DMSO is incompatible with the assay.
Solubility

Never assume a compound is soluble at your desired concentration. It is crucial to experimentally verify the solubility to prevent creating a supersaturated solution that may precipitate over time, leading to unknown and inaccurate concentrations[5].

Protocol: Preliminary Solubility Test

  • Weigh approximately 1-2 mg of the compound into a small, clear glass vial.

  • Add a calculated volume of the chosen solvent (e.g., DMSO) to target a high concentration (e.g., 50 mM).

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for any undissolved particulates against a dark background.

  • If fully dissolved, the compound is soluble at or above that concentration. If not, add a known volume of solvent to dilute incrementally until dissolution is complete, and recalculate the final concentration.

Stability and Storage

Compound integrity is paramount. Thiazole-containing molecules can be susceptible to degradation, although they are generally more stable than their oxazole counterparts[12]. Proper storage is the key to preserving the stock solution's activity.

Authoritative Storage Recommendations:

  • Solid Compound: Store according to the manufacturer's instructions, typically at 2-8°C or -20°C, tightly sealed and protected from light[4][13][14]. Crucially, always allow the vial to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder [11].

  • Stock Solutions: Once prepared, solutions are inherently less stable than the solid form[15].

    • Aliquot: Dispense the primary stock into single-use volumes in tightly sealed, low-binding tubes. This prevents contamination and avoids repeated freeze-thaw cycles, which are a major cause of compound precipitation and degradation[4][9].

    • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months)[4].

    • Light: Protect from light by using amber vials or by storing vials in a light-blocking container[13][16].

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a highly accurate and reliable primary stock solution.

Materials and Equipment:

  • Sodium 2-methoxy-1,3-thiazole-5-carboxylate (purity noted from CofA)

  • High-purity, anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flask or precision micropipettes

  • Sterile, low-binding microcentrifuge tubes (amber or stored in the dark)

  • Vortex mixer

Workflow Diagram:

G cluster_prep Pre-Preparation cluster_calc Calculation & Weighing cluster_sol Dissolution & Aliquoting cluster_store Storage P1 Review CofA (Purity, MW) P2 Equilibrate Compound to Room Temperature P1->P2 C1 Calculate Mass for 10 mM Solution P2->C1 C2 Weigh Compound Accurately C1->C2 S1 Add Anhydrous DMSO to Vial C2->S1 S2 Vortex Until Fully Dissolved S1->S2 S3 Aliquot into Single-Use Light-Protected Tubes S2->S3 ST1 Label Clearly (Name, Conc, Date, Solvent) S3->ST1 ST2 Store at -80°C ST1->ST2

Caption: Workflow for primary stock solution preparation.

Step-by-Step Methodology:

  • Pre-Preparation:

    • Retrieve the compound vial from storage and place it in a desiccator at room temperature for at least 30 minutes to prevent water condensation[11].

    • Consult the CofA to find the exact molecular weight (MW = 181.15 g/mol ) and purity (e.g., 98%).

  • Calculation:

    • The goal is a 10 mM (0.010 mol/L) stock solution.

    • Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g) ÷ Purity

    • Example for 1 mL (0.001 L) of a 10 mM stock with 98% purity:

    • Mass (mg) = 0.001 L × 0.010 mol/L × 181.15 g/mol × 1000 mg/g ÷ 0.98 = 1.85 mg

  • Weighing and Dissolving:

    • Accurately weigh the calculated mass of the compound. For small masses, it is often more practical to weigh a slightly different amount (e.g., 2.00 mg) and adjust the solvent volume accordingly to achieve the exact target concentration[7].

    • Adjusted Volume Example: If 2.00 mg is weighed, the required DMSO volume is (2.00 mg / 1.85 mg) * 1 mL = 1.081 mL or 1081 µL.

    • Carefully transfer the weighed powder to a sterile vial. If weighing directly into the manufacturer's vial, ensure all powder is at the bottom.

    • Add the precise volume of anhydrous DMSO directly to the vial containing the powder.

    • Cap the vial tightly and vortex for at least 2 minutes or until the solution is completely clear with no visible particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile, low-binding amber tubes (e.g., 20 µL aliquots).

    • Label each tube clearly with: "Sodium 2-methoxy-1,3-thiazole-5-carboxylate, 10 mM in DMSO, [Date]". Proper labeling is essential to prevent mix-ups[5][17].

    • Place the labeled aliquots in a freezer box and store immediately at -80°C for maximum stability[4].

Protocol: Preparation of Aqueous Working Solutions

Most biological assays require the compound to be in an aqueous buffer. This protocol describes the serial dilution of the DMSO primary stock to create a working solution with a minimal and non-toxic final DMSO concentration.

Step-by-Step Methodology:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM DMSO stock from the -80°C freezer. Thaw completely at room temperature and briefly vortex to re-homogenize.

  • Prepare Intermediate Dilution: Perform an intermediate dilution into your chosen sterile assay buffer (e.g., PBS, pH 7.4).

    • Example: To make a 200 µM intermediate solution, dilute the 10 mM stock 1:50. Add 4 µL of the 10 mM stock to 196 µL of assay buffer.

    • Trustworthiness Principle: This step is critical to avoid compound precipitation. A large "shock" dilution from 100% DMSO into buffer can cause the compound to crash out of solution[5]. A serial dilution approach is more reliable. Vortex immediately after adding the DMSO stock to the buffer.

  • Prepare Final Working Solutions: Use the intermediate dilution to prepare the final concentrations needed for your assay.

    • Example: To prepare a 100 µL well with a final concentration of 2 µM, add 1 µL of the 200 µM intermediate solution to 99 µL of media/buffer in the well.

    • Final DMSO Calculation: In this example, the final DMSO concentration in the well is (100% DMSO / 50 [1st dilution]) / 100 [2nd dilution] = 0.02% . This is well below the typical cytotoxic limit of 0.5%[4].

Quality Control & Validation

A stock solution is a critical reagent; its quality must be validated[17][18].

Initial Validation:

  • Concentration Verification: For labs with the capability, the concentration of the primary stock can be verified using LC-MS or quantitative NMR (qNMR)[19][20]. A simpler method is UV-Vis spectrophotometry if the compound has a chromophore and a known molar extinction coefficient (ε). This provides a quick and cost-effective check.

  • Purity Check: An initial HPLC or LC-MS analysis can confirm the purity of the dissolved compound and ensure no degradation occurred during dissolution.

Ongoing QC:

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If observed, do not use the aliquot.

  • Performance Monitoring: Track the performance of a single batch of stock solution in a standardized control assay over time. A decline in activity may indicate compound degradation.

QC Workflow Diagram:

G cluster_qc Quality Control Logic Start Newly Prepared Primary Stock QC_Check Perform QC Analysis (e.g., LC-MS, UV-Vis) Start->QC_Check Pass Pass: Concentration & Purity Verified QC_Check->Pass OK Fail Fail: Discard and Re-prepare Stock QC_Check->Fail Not OK Store Aliquot and Store at -80°C Pass->Store Visual Thaw & Visually Inspect Aliquot Before Use Store->Visual Use Use in Assay Visual->Use Clear Precipitate Precipitate Observed: Discard Aliquot Visual->Precipitate Not Clear

Caption: A self-validating quality control workflow.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Powder does not dissolve in DMSO. - Insufficient solvent volume. - Compound has low solubility at the target concentration. - Poor quality/hydrated DMSO.- Re-check calculations and add more solvent, adjusting the final concentration. - Perform a solubility test (Section 2.2) to determine the maximum soluble concentration. - Use a fresh, unopened bottle of anhydrous DMSO.
Precipitate forms in stock solution after freeze-thaw. - Compound is unstable to freeze-thaw cycles. - Water was absorbed into the DMSO stock, reducing solubility.- This is why aliquoting is critical. Discard the affected tube. - Ensure stock tubes are capped tightly. Use fresh anhydrous DMSO for new preparations.
Working solution turns cloudy upon dilution in buffer. - Compound precipitated due to "shock" dilution. - Compound has low solubility in the aqueous buffer at that concentration.- Use a serial dilution method (Section 4). - Lower the concentration of the intermediate dilution step. - Consider adding a solubilizing agent to the assay buffer if compatible with the experiment.
Inconsistent assay results between experiments. - Inaccurate pipetting. - Use of different stock solution batches or aliquots of varying quality. - Degradation of the stock solution over time.- Calibrate pipettes regularly. - Use aliquots from the same validated batch for the duration of a study. - Perform ongoing QC checks on stored stocks (Section 5).

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • BatchMaster ERP. (n.d.). Quality Control for Chemical Industries. Retrieved from [Link]

  • QA/SAC - Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]

  • Tristar Intermediates. (2025). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]

  • Wang, Y., et al. (2022).
  • DeKorver, K. A., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic Letters.
  • PubChem. (n.d.). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals. Retrieved from [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • van Groesen, E., et al. (2020). Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem. ACS Infectious Diseases, 6(6), 1456-1465.
  • Aher, A., et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Survey in Fisheries Sciences.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Blanchard, J. S., et al. (2007). A High-Throughput Screening Assay for the Carboxyltransferase Subunit of acetyl-CoA Carboxylase. Journal of Biomolecular Screening, 12(4), 549-555.
  • Linger, M. R., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening.
  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1547-1554.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ALenezi, K. M. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry, 4(1), 8-12.
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Sources

Application

The Pivotal Role of Thiazole Carboxylates in Modern Agrochemicals: A Focus on the Synthesis of Thifluzamide

Introduction: The Thiazole Moiety as a Privileged Scaffold in Fungicide Development The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Fungicide Development

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of biologically active compounds, spanning pharmaceuticals to advanced agrochemicals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" for designing molecules that can effectively interact with biological targets. In the realm of agriculture, thiazole derivatives have been instrumental in the creation of potent fungicides that protect staple crops and ensure global food security.[2]

While the query focused on 2-methoxy-1,3-thiazole-5-carboxylate, a thorough review of current agrochemical synthesis literature reveals that a closely related analogue, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid , stands out as a critical industrial intermediate. This document will provide a detailed application note on the synthesis and utilization of this key building block in the production of the highly effective fungicide, Thifluzamide.

Thifluzamide: A Potent Succinate Dehydrogenase Inhibitor (SDHI) Fungicide

Thifluzamide is a broad-spectrum anilide fungicide renowned for its efficacy against a wide range of Basidiomycete fungi.[3] It is particularly effective in controlling diseases such as sheath blight (Rhizoctonia solani) in rice, as well as various rusts and smuts on other cereals and turf.[3]

Mechanism of Action

The fungicidal power of Thifluzamide stems from its targeted inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2] By blocking this crucial enzyme, Thifluzamide disrupts the fungal cell's energy production (ATP synthesis), leading to the cessation of growth and eventual cell death. This specific mode of action underscores the importance of the molecule's precise three-dimensional structure, which is meticulously assembled from key intermediates like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Synthesis of the Key Intermediate: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

The industrial synthesis of this pivotal thiazole derivative is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient route starts from ethyl trifluoroacetoacetate.[4]

Synthetic Workflow Overview

The synthesis can be logically broken down into three main stages: chlorination of the starting material, cyclization to form the thiazole ring, and subsequent hydrolysis to yield the final carboxylic acid.

G A Ethyl Trifluoroacetoacetate B Chlorination (Sulfuryl Chloride) A->B C Ethyl 2-chloro-4,4,4-trifluoroacetoacetate B->C D Cyclization (Thioacetamide) C->D E Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate D->E F Hydrolysis (e.g., NaOH) E->F G 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid F->G G cluster_0 Acyl Chloride Formation cluster_1 Amide Bond Formation A 2-Methyl-4-(trifluoromethyl) thiazole-5-carboxylic acid B Chlorinating Agent (e.g., Thionyl Chloride) A->B Reaction C 2-Methyl-4-(trifluoromethyl) thiazole-5-carbonyl chloride B->C Product E Condensation C->E D 2,6-Dibromo-4- (trifluoromethoxy)aniline D->E Reactant F Thifluzamide E->F

Sources

Method

Scalable manufacturing methods for Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Application Note & Protocol Guide Topic: Scalable Manufacturing of Sodium 2-methoxy-1,3-thiazole-5-carboxylate Abstract Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound of increasing interest as a v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scalable Manufacturing of Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Abstract

Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound of increasing interest as a versatile building block in medicinal chemistry and drug development.[1] Its structure, featuring a substituted thiazole core, is present in numerous biologically active agents.[2] This guide provides a detailed, scientifically-grounded framework for the scalable synthesis of this target molecule. We move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from laboratory-scale synthesis to robust, large-scale manufacturing. The proposed synthetic route is a multi-step process engineered for efficiency, scalability, and control, beginning with the foundational Hantzsch thiazole synthesis and culminating in the final salt formation. Each stage is accompanied by a detailed protocol, in-process control recommendations, and safety advisories, ensuring a self-validating and reliable manufacturing workflow.

Strategic Approach: Retrosynthetic Analysis and Pathway Selection

The successful scalable manufacturing of a target molecule is predicated on a synthetic strategy that prioritizes cost-effective starting materials, high-yielding reactions, and processes that are amenable to large reactor volumes. Several theoretical pathways to Sodium 2-methoxy-1,3-thiazole-5-carboxylate exist; however, we have selected a four-step sequence that offers a superior balance of reliability and industrial applicability.

1.1. Rationale for the Selected Pathway

The chosen pathway leverages well-established, high-fidelity chemical transformations:

  • Hantzsch Thiazole Synthesis: This classic condensation reaction is a cornerstone of heterocyclic chemistry, known for its efficiency and reliability in forming the thiazole nucleus from readily available precursors.[3][4][5]

  • Sandmeyer-type Diazotization & Halogenation: The conversion of the 2-amino group to a more versatile 2-halo intermediate is a standard, scalable industrial process for functionalizing aromatic amines.

  • Nucleophilic Aromatic Substitution (SNAr): The introduction of the methoxy group via an SNAr reaction with sodium methoxide is a direct and efficient method. The reactivity of 2-halothiazoles is well-documented, ensuring a favorable reaction profile.[6]

  • Saponification: The final hydrolysis of the ester and subsequent salt formation is a quantitative and straightforward terminal step, easily controlled in a manufacturing environment.[7][8]

This strategic sequence avoids exotic reagents and challenging reaction conditions, favoring a pragmatic approach suitable for drug development professionals.

1.2. Overall Synthetic Workflow

The multi-step synthesis is designed as a linear progression from common starting materials to the final, purified sodium salt.

G SM Ethyl Chloroacetoacetate + Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis SM->Step1 Int1 Ethyl 2-amino-4-methylthiazole-5-carboxylate Step1->Int1 Formation of Thiazole Ring Step2 Step 2: Diazotization & Sandmeyer Halogenation Int1->Step2 Int2 Ethyl 2-chloro-4-methylthiazole-5-carboxylate Step2->Int2 NH2 to Cl Conversion Step3 Step 3: Nucleophilic Substitution (SNAr) Int2->Step3 Int3 Ethyl 2-methoxy-4-methylthiazole-5-carboxylate Step3->Int3 Introduction of Methoxy Group Step4 Step 4: Saponification & Salt Formation Int3->Step4 Product Sodium 2-methoxy-4-methyl- 1,3-thiazole-5-carboxylate Step4->Product Ester Hydrolysis & Sodium Salt Formation

Caption: Overall synthetic pathway for Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Detailed Manufacturing Protocols

The following protocols are designed for pilot-scale manufacturing but can be adapted for larger volumes. All operations should be conducted in appropriately rated reactors by trained personnel following local safety regulations.

Protocol 2.1: Step 1 - Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Principle: This step employs the Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound (ethyl chloroacetoacetate) and a thioamide (thiourea).[5] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[3][9]

Materials & Equipment:

  • Glass-lined reactor with reflux condenser, temperature control, and overhead stirrer.

  • Ethyl chloroacetoacetate (1.0 equiv.)

  • Thiourea (1.1 equiv.)

  • Ethanol, anhydrous (approx. 5-10 volumes)

  • Filtration and drying equipment.

Procedure:

  • Charge the reactor with anhydrous ethanol and thiourea. Stir to form a slurry.

  • Slowly add ethyl chloroacetoacetate to the slurry over 30-60 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The disappearance of the ethyl chloroacetoacetate spot indicates completion.

  • After completion, cool the reaction mixture to 0-5°C and hold for 1-2 hours to allow for product crystallization.

  • Filter the resulting solid product and wash the filter cake with cold ethanol (2 x 1 volume).

  • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Expected Outcome: A white to off-white crystalline solid with an expected yield of 85-95%.

Protocol 2.2: Step 2 - Synthesis of Ethyl 2-chloro-4-methylthiazole-5-carboxylate

Principle: This transformation converts the electron-rich 2-amino group into a 2-chloro group via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the 2-chloro derivative.

Materials & Equipment:

  • Reactor capable of maintaining temperatures between -5°C and 0°C.

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 equiv.)

  • Hydrochloric acid (conc., approx. 4.0 equiv.)

  • Sodium nitrite (1.2 equiv.)

  • Copper(I) chloride (CuCl, 0.2 equiv.)

  • Water, deionized.

  • Extraction and distillation equipment.

Procedure:

  • Charge the reactor with water and concentrated hydrochloric acid. Cool the mixture to -5°C to 0°C.

  • Slowly add the Ethyl 2-amino-4-methylthiazole-5-carboxylate from Step 1 while maintaining the temperature below 5°C. Stir until a fine slurry is formed.

  • Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. Vigorous gas evolution (N₂) will be observed. Stir for 1 hour at 0-5°C after addition is complete.

  • In a separate vessel, prepare a solution of CuCl in concentrated HCl. Cool this solution to 0-5°C.

  • Slowly transfer the cold diazonium salt slurry into the cold CuCl solution. The rate of addition should be controlled to manage gas evolution and maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • IPC: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified via vacuum distillation or recrystallization if necessary.

Expected Outcome: A pale yellow oil or low-melting solid with an expected yield of 70-80%.

Protocol 2.3: Step 3 - Synthesis of Ethyl 2-methoxy-4-methylthiazole-5-carboxylate

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring nitrogen and the adjacent carboxylate group facilitates the displacement of the chloride at the C2 position by the methoxide nucleophile.[6]

Caption: Workflow for the nucleophilic substitution step.

Materials & Equipment:

  • Reactor with reflux condenser and inert atmosphere (Nitrogen/Argon) capability.

  • Ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 equiv.)

  • Sodium methoxide (1.5 equiv., as a solution in methanol or solid)

  • Methanol, anhydrous (5-10 volumes)

Procedure:

  • Charge the reactor with anhydrous methanol and Ethyl 2-chloro-4-methylthiazole-5-carboxylate from Step 2.

  • Under a nitrogen atmosphere, carefully add the sodium methoxide. If using solid, control the addition to manage the exotherm. If using a solution, add it dropwise.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-5 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide with a mild acid (e.g., acetic acid) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.

Expected Outcome: A light-colored oil or solid with an expected yield of 80-90%.

Protocol 2.4: Step 4 - Saponification to Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Principle: This final step is a base-mediated hydrolysis of the ethyl ester, commonly known as saponification.[7][10] The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and ethanol. Using sodium hydroxide directly yields the desired sodium salt in a one-step process.[8][11]

Materials & Equipment:

  • Reaction vessel with temperature control and stirrer.

  • Ethyl 2-methoxy-4-methylthiazole-5-carboxylate (1.0 equiv.)

  • Sodium hydroxide (1.1 - 1.2 equiv.)

  • Water/Methanol or Water/THF co-solvent system.

  • Filtration and drying equipment.

Procedure:

  • Dissolve the Ethyl 2-methoxy-4-methylthiazole-5-carboxylate from Step 3 in the chosen co-solvent system (e.g., a 1:1 mixture of THF and water).

  • Prepare an aqueous solution of sodium hydroxide and add it slowly to the reaction mixture.

  • Stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours.

  • IPC: Monitor the hydrolysis by HPLC until the starting ester is consumed (<1%).

  • If a co-solvent like THF was used, remove it under reduced pressure.

  • The aqueous solution now contains the sodium salt. The product can be isolated by:

    • Direct Crystallization/Precipitation: If the product is poorly soluble in the final mixture, it may precipitate upon cooling or the addition of an anti-solvent (e.g., isopropanol or acetone).

    • Lyophilization/Spray Drying: For complete recovery, the water can be removed by lyophilization (freeze-drying) or spray drying to yield the solid sodium salt.

  • Filter the isolated solid, wash with a minimal amount of cold water or the anti-solvent, and dry under vacuum at 60-70°C.

Expected Outcome: A stable, white to off-white solid powder with a quantitative or near-quantitative yield.

Process Parameters and Characterization Summary

Effective scaling requires strict control over key reaction parameters. The following tables summarize these parameters and the analytical data for the final product.

Table 1: Key Process Parameters for Scalable Synthesis

StepParameterRecommended ValueRationale
1. Hantzsch Synthesis TemperatureReflux (~78°C in EtOH)Ensures sufficient activation energy for cyclization and dehydration.
Reactant Ratio1.1 equiv. ThioureaA slight excess of thiourea drives the reaction to completion.
2. Halogenation Temperature-5°C to 5°CCritical for the stability of the intermediate diazonium salt.
Catalyst Load0.2 equiv. CuClCatalytic amount is sufficient for efficient decomposition of the diazonium salt.
3. Methoxylation AtmosphereInert (Nitrogen)Prevents side reactions with moisture and oxygen, especially with sodium methoxide.
Reactant Ratio1.5 equiv. NaOMeExcess nucleophile ensures complete conversion of the chloro-intermediate.
4. Saponification Temperature25°C to 50°CMild conditions are sufficient for hydrolysis and prevent potential degradation.
Base Stoichiometry1.1 - 1.2 equiv. NaOHEnsures complete hydrolysis without being excessively caustic, which could affect the thiazole ring.

Table 2: Final Product Characterization

AnalysisSpecification
Appearance White to off-white crystalline powder
Identity (¹H NMR) Conforms to the structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate
Purity (HPLC) ≥ 98%
Water Content (Karl Fischer) ≤ 1.0%
Solubility Soluble in water and methanol

References

  • ALenezi, K. M. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry, 4(1), 8-12. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Jakubec, P. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Gilchrist, T. L., Rees, C. W., & Moody, C. J. (1979). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 401-404. [Link]

  • Schaefer, B., Haunert, F., & Goetz, N. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.
  • Goetz, N., et al. (2010). PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. European Patent No. EP 1919885 B1. [Link]

  • El-Sayed, N. N. E., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][6][12][13]diazaphosphole-6-carboxylates and their anticancer efficacy. Scientific Reports, 14(1). [Link]

  • Taylor, P. C., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(35), 25439-25447. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Al-Ezzy, R. M. M. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. International Journal of Pharmaceutical Research, 13(02). [Link]

  • Taylor, P. C., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate. [Link]

  • Krayushkin, M. M., et al. (2002). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 38(7), 819-825. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Uslu, B., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3149. [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 6). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • PrepChem. (n.d.). Synthesis of 2-methylthiazole-5-carboxylic acid chloride. [Link]

  • Vaickelioniene, R., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2420. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained [Video]. YouTube. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Rather, B. A., & Siddiqui, N. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(18), 5818. [Link]

  • Sarett, L. H. (1966). Processes for preparing thiazole carboxylic acids. U.S.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Frolova, T. S., et al. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 30(18), 4321. [Link]

  • Miyazaki, R., et al. (2024). 2H-Thiazolo[4,5-d][3][6][13]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science, 15(34), 13035-13042. [Link]

Sources

Application

Application Note: Optimization of Nucleophilic Substitution on 2-Methoxy-1,3-Thiazole Scaffolds

Executive Summary The 2-methoxy-1,3-thiazole scaffold represents a unique challenge and opportunity in medicinal chemistry. Unlike its 2-halo counterparts, the 2-methoxy motif serves a dual role: it acts as a robust hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methoxy-1,3-thiazole scaffold represents a unique challenge and opportunity in medicinal chemistry. Unlike its 2-halo counterparts, the 2-methoxy motif serves a dual role: it acts as a robust hydrogen-bond acceptor in structure-activity relationship (SAR) studies and as a "masked" reactive center for late-stage diversification.

This guide details the optimization of nucleophilic substitution strategies on this scaffold. We address two distinct reactivity paradigms:

  • C5-Functionalization: Preserving the 2-methoxy group while introducing nucleophiles at the 5-position (via

    
     or metal-catalysis).
    
  • C2-Displacement: Utilizing the methoxy group as a leaving group to access 2-amino or 2-hydroxy thiazoles.

Mechanistic Insight: The Thiazole Paradox

To optimize reactions on 2-methoxy-1,3-thiazole, one must understand its electronic ambivalence. The thiazole ring is electron-deficient (π-deficient), similar to pyridine, making it susceptible to nucleophilic attack. However, the 2-methoxy substituent donates electron density into the ring via resonance (+M effect), partially counteracting the electron-withdrawing nature of the nitrogen atom.

Reactivity Zones
  • Position C2 (The "Hard" Center): The carbon between N and S is the most electron-deficient. The methoxy group here is generally stable but can be displaced under forcing conditions or if the ring is activated by strong electron-withdrawing groups (EWGs) at C5.

  • Position C5 (The "Soft" Center): This position is the most nucleophilic site of the ring (susceptible to electrophilic halogenation) but becomes the prime target for nucleophilic substitution once a halogen (leaving group) is installed.

ReactivityMap Thiazole 2-Methoxy-1,3-Thiazole Core Scaffold C5_Path Position C5 (Functionalization) Thiazole->C5_Path Preferred Site for Cross-Coupling / S_NAr C2_Path Position C2 (Displacement) Thiazole->C2_Path Site of Hydrolysis or Aminolysis Halogenation Step 1: Halogenation (Br/I) C5_Path->Halogenation Activation Requires Activation (e.g., 5-NO2) C2_Path->Activation Coupling Step 2: Metal-Catalyzed Substitution Halogenation->Coupling

Figure 1: Reactivity landscape of the 2-methoxy-1,3-thiazole scaffold.

Protocol A: Nucleophilic Substitution at C5 (Preserving 2-OMe)

This is the primary workflow for library generation. The strategy involves installing a halogen at C5, followed by displacement.

Phase 1: Regioselective Halogenation

Direct nucleophilic attack on the unactivated ring is impossible. We must first install a leaving group (LG).

  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).

  • Conditions: 0°C to RT, 2-4 hours.

  • Mechanism: Electrophilic aromatic substitution. The 2-OMe group directs to C5.

  • Why MeCN? Polar aprotic solvents stabilize the transition state and prevent side reactions common in protic solvents.

Phase 2: Optimization of Nucleophilic Substitution ( vs. Coupling)

Once 5-bromo-2-methoxythiazole is generated, two paths exist:

Path A: Classical

(Requires Activation)

If the scaffold has a nitro group (e.g., 2-methoxy-5-nitrothiazole), strong nucleophiles (alkoxides, thiols) can displace the nitro group or the methoxy group depending on conditions. Note: This is rare for simple 2-methoxythiazoles.

Path B: Metal-Catalyzed Substitution (Buchwald/Suzuki)

For unactivated 5-bromo-2-methoxythiazole, Palladium catalysis is required to emulate nucleophilic substitution.

Optimized Protocol for C-N Bond Formation (Buchwald-Hartwig):

  • Substrate: 1.0 equiv 5-bromo-2-methoxythiazole.

  • Nucleophile: 1.2 equiv Primary/Secondary Amine.

  • Catalyst: 5 mol%

    
    .
    
  • Ligand: 10 mol% Xantphos (Critical for thiazoles to prevent S-poisoning of Pd).

  • Base: 2.0 equiv

    
     (Milder than NaOtBu, preserves 2-OMe).
    
  • Solvent: 1,4-Dioxane (anhydrous), degassed.

  • Temp: 90°C, sealed tube, 12-16 h.

Data: Ligand Effects on Yield

LigandYield (%)Observation
Xantphos 88% Excellent conversion; high stability of Pd-complex.
BINAP65%Moderate yield; some debromination observed.
PPh3<10%Catalyst poisoning by thiazole sulfur.
BrettPhos72%Good for sterically hindered amines.

Protocol B: Displacement of the 2-Methoxy Group (C2 Functionalization)

This reaction transforms the 2-methoxy ether into a 2-amino or 2-hydroxy motif. This is thermodynamically difficult because the methoxide is a poor leaving group (


 of MeOH ~15.5).
Method 1: Acidic Hydrolysis (To Thiazolone)
  • Reagents: 4M HCl in Dioxane or HBr/AcOH.

  • Conditions: Reflux, 4-6 h.

  • Outcome: Quantitative conversion to 2-hydroxythiazole (exists as the thiazol-2(3H)-one tautomer).

  • Application: Unmasking a polar "head" group after lipophilic synthesis.

Method 2: Nucleophilic Displacement (Aminolysis)

Direct displacement by amines is generally ineffective on simple 2-methoxythiazoles. However, if the ring is activated (e.g., 5-nitro-2-methoxythiazole ), the reaction proceeds via a Meisenheimer complex.

Protocol for Activated Substrates:

  • Substrate: 1.0 equiv 5-nitro-2-methoxythiazole.

  • Nucleophile: 2.0 equiv Amine (e.g., Morpholine).

  • Solvent: Ethanol or DMF.

  • Temp: 60-80°C.

  • Mechanism:

    
    . The nitro group stabilizes the anionic intermediate, allowing expulsion of methoxide.
    

Advanced Protocol: C-H Lithiation at C5

For atom economy, direct lithiation avoids the halogenation step.

Lithiation Start 2-Methoxythiazole Reagent n-BuLi (1.1 equiv) THF, -78°C Start->Reagent Intermediate 5-Lithio-2-methoxythiazole (Unstable > -50°C) Reagent->Intermediate C5 Deprotonation Trap Electrophile (E+) (Aldehyde, Iodine, etc.) Intermediate->Trap Product 5-Substituted-2-methoxythiazole Trap->Product

Figure 2: Direct C-H functionalization workflow.

Critical Control Points:

  • Temperature: Must be maintained below -70°C. Above this, the lithiated species can undergo ring-opening (fragmentation to isothiocyanates).

  • Directing Effect: The ring nitrogen and the 2-methoxy oxygen chelate the Lithium, directing deprotonation exclusively to C5.

Troubleshooting & QA

IssueProbable CauseCorrective Action
Low Yield in Coupling (C5) Catalyst PoisoningSwitch to bidentate ligands (Xantphos, dppf). Increase catalyst loading to 10%.
Demethylation (Loss of 2-OMe) Lewis Acidic ConditionsAvoid strong Lewis acids (

,

). Use basic or neutral conditions.
Ring Opening High Temp / Strong BaseIn lithiation, keep T < -70°C. In

, avoid excessive heating with hydroxide bases.
Regioisomer Mix Poor DirectingIn halogenation, ensure low temp (0°C) to prevent thermodynamic equilibration.

References

  • Structure and Reactivity of Thiazoles

    • Thiazole - Wikipedia. (n.d.). Retrieved from [Link]

    • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved from [Link]

  • Nucleophilic Substitution Dynamics

    • Kinetics Reaction and Mechanism of Thiazole with Sodium Methoxide. Science and Education Publishing. Retrieved from [Link]

    • 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization. Chemical Science. Retrieved from [Link]

  • Lithiation Strategies

    • Directed lithiation of simple aromatics and heterocycles. Semantic Scholar. Retrieved from [Link]

  • Properties of 2-Methoxythiazole

    • 2-Methoxythiazole | C4H5NOS | CID 575451. PubChem.[1] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-Methoxy-1,3-thiazole-5-carboxylate Synthesis

Welcome to the technical support center for the synthesis of 2-methoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methoxy-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to optimize your reaction yields. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.

Introduction

The synthesis of 2-methoxy-1,3-thiazole-5-carboxylate is a critical process for the development of various pharmaceutical intermediates. While the synthesis appears straightforward, achieving consistently high yields can be challenging. This guide provides a comprehensive troubleshooting framework, addressing specific issues in a question-and-answer format to help you identify and resolve problems in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-methoxy-1,3-thiazole-5-carboxylate?

A common and effective method involves a two-step process:

  • Halogenation: Synthesis of a 2-halo-1,3-thiazole-5-carboxylate intermediate, typically 2-bromo-1,3-thiazole-5-carboxylate.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the 2-halothiazole intermediate with sodium methoxide to yield the final 2-methoxy product.

Q2: Why is the 2-position of the thiazole ring susceptible to nucleophilic attack?

The thiazole ring is electron-deficient, particularly at the C2 position. This is due to the electron-withdrawing nature of the nitrogen and sulfur atoms in the heterocycle. This inherent electronic property makes the C2 position an electrophilic center, prone to attack by nucleophiles like the methoxide ion, especially when a good leaving group (like a halogen) is present.[1]

Q3: Are 2-alkoxythiazoles generally stable?

2-Alkoxythiazoles can be sensitive to acidic conditions, which may lead to hydrolysis of the methoxy group.[2] Additionally, strong basic conditions, if not properly controlled, can potentially lead to ring-opening side reactions.[3] Therefore, careful control of pH during workup and purification is crucial.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of 2-methoxy-1,3-thiazole-5-carboxylate can arise from various factors, from the quality of starting materials to the specifics of the reaction conditions and workup procedures. This section addresses common problems and provides actionable solutions.

Issue 1: Low yield or no product formation during the methoxylation step.

Probable Cause 1: Incomplete reaction or inactive reagents.

  • Sodium Methoxide Degradation: Sodium methoxide is highly hygroscopic and can react with atmospheric moisture to form methanol and sodium hydroxide, reducing its nucleophilicity.

  • Poor Quality 2-Halothiazole Precursor: The starting 2-bromothiazole-5-carboxylate may be impure or degraded.

Solutions:

  • Use fresh, anhydrous reagents and solvents. Ensure sodium methoxide is handled under an inert atmosphere (e.g., nitrogen or argon).

  • Verify the purity of the 2-bromothiazole-5-carboxylate by techniques such as NMR or melting point analysis before proceeding.

Probable Cause 2: Suboptimal reaction temperature.

The nucleophilic aromatic substitution requires sufficient thermal energy to overcome the activation barrier.

Solution:

  • Optimize the reaction temperature. A typical starting point is refluxing in methanol. If the reaction is sluggish, a higher boiling point solvent that is compatible with sodium methoxide, such as THF, could be considered, although methanol is often preferred as it is the source of the methoxide.[4]

Probable Cause 3: Inappropriate stoichiometry of sodium methoxide.

  • Insufficient Sodium Methoxide: An inadequate amount of the nucleophile will result in incomplete conversion of the starting material.

  • Excess Sodium Methoxide: A large excess of sodium methoxide can lead to unwanted side reactions, including ring cleavage or reaction with the ester group, ultimately reducing the yield of the desired product.[3][5] Studies have shown that using an equimolar amount of sodium methoxide can lead to high product yields, while an excess can significantly decrease the yield due to the formation of byproducts.[3][5][6][7]

Solution:

  • Carefully control the stoichiometry. Start with a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents) and optimize as needed based on reaction monitoring.

Issue 2: Formation of significant side products.

Probable Cause 1: Ring-opening of the thiazole nucleus.

Under harsh basic conditions, the thiazole ring can be susceptible to cleavage.

Solution:

  • Moderate the reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of sodium methoxide.

Probable Cause 2: Hydrolysis of the ester group.

If water is present in the reaction mixture, the ester group of the carboxylate can be saponified to a carboxylic acid, especially under basic conditions.

Solution:

  • Ensure strictly anhydrous conditions. Use dry solvents and handle reagents under an inert atmosphere.

Issue 3: Difficulty in product isolation and purification.

Probable Cause 1: Co-elution of the product with starting materials or byproducts during chromatography.

The polarity of 2-methoxy-1,3-thiazole-5-carboxylate may be similar to that of the starting 2-bromothiazole-5-carboxylate or certain byproducts.

Solution:

  • Optimize the chromatography conditions. A systematic approach to selecting the eluent system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system for separation before attempting column chromatography.[8]

Probable Cause 2: Product decomposition during purification.

As mentioned, 2-alkoxythiazoles can be sensitive to their environment.

Solution:

  • Avoid acidic conditions during workup and purification. If an aqueous workup is necessary, use a neutral or slightly basic wash. When performing silica gel chromatography, which can be slightly acidic, it may be beneficial to use silica gel that has been neutralized with a base like triethylamine.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Bromothiazole-5-carboxylate

This protocol is adapted from established methods for the synthesis of similar thiazole derivatives.[9][10]

Materials:

  • Ethyl 3-ethoxyacrylate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Dioxane

  • Water

  • Ammonia solution

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-ethoxyacrylate in a 1:1 mixture of dioxane and water.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add thiourea (1.0 equivalent) to the mixture.

  • Heat the reaction to 80 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and add concentrated ammonia solution to neutralize.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 2-Methoxy-1,3-thiazole-5-carboxylate

Materials:

  • Ethyl 2-bromothiazole-5-carboxylate

  • Sodium methoxide

  • Anhydrous methanol

Procedure:

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add ethyl 2-bromothiazole-5-carboxylate (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction with a mild acid (e.g., ammonium chloride solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Summary for Low Yields

Problem Potential Cause Recommended Solution
Low Conversion Inactive Sodium MethoxideUse fresh, anhydrous sodium methoxide under an inert atmosphere.
Impure 2-halothiazoleVerify the purity of the starting material.
Suboptimal TemperatureOptimize reaction temperature, typically reflux in methanol.
Insufficient NucleophileUse a slight excess (1.1-1.2 eq.) of sodium methoxide.
Side Product Formation Ring OpeningUse moderate temperature and avoid excess base.
Ester HydrolysisEnsure strictly anhydrous reaction conditions.
Purification Issues Co-elution of CompoundsSystematically optimize the eluent system for column chromatography.
Product DecompositionAvoid acidic conditions during workup; consider using neutralized silica gel.

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_step1 Step 1: Bromination and Cyclization cluster_step2 Step 2: Nucleophilic Aromatic Substitution Ethyl_3-ethoxyacrylate Ethyl 3-ethoxyacrylate NBS_Thiourea 1. NBS 2. Thiourea Ethyl_2-bromothiazole-5-carboxylate Ethyl 2-bromo- 1,3-thiazole-5-carboxylate Ethyl_3-ethoxyacrylate->Ethyl_2-bromothiazole-5-carboxylate Sodium_Methoxide Sodium Methoxide (CH3ONa) / Methanol Ethyl_2-methoxythiazole-5-carboxylate Ethyl 2-methoxy- 1,3-thiazole-5-carboxylate Ethyl_2-bromothiazole-5-carboxylate->Ethyl_2-methoxythiazole-5-carboxylate

Caption: Synthetic pathway for 2-methoxy-1,3-thiazole-5-carboxylate.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_good_conversion Troubleshooting Isolation/Purification Start Low Yield of 2-Methoxy-1,3-thiazole-5-carboxylate Check_Conversion Check Reaction Conversion by TLC/NMR Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Good_Conversion Good Conversion, but Low Isolated Yield Check_Conversion->Good_Conversion High Check_Reagents Verify Reagent Quality (Anhydrous NaOMe, Pure Precursor) Low_Conversion->Check_Reagents Check_Workup Review Workup Procedure (Avoid Acidic Conditions) Good_Conversion->Check_Workup Check_Side_Products Analyze for Side Products (Ring Opening, Saponification) Good_Conversion->Check_Side_Products Optimize_Conditions Optimize Reaction Conditions (Temperature, Stoichiometry) Check_Reagents->Optimize_Conditions Optimize_Purification Optimize Purification (Chromatography Solvents, Neutralized Silica) Check_Workup->Optimize_Purification

Caption: A logical workflow for troubleshooting low product yields.

References

  • PrepChem. Synthesis of 2-bromo-5-carboxythiazole. Available at: [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research. Available at: [Link]

  • PubChem. Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds.
  • Kamali, M. Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • El-Sayed, M. S., et al. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][5][9][11]diazaphosphole-6-carboxylates and their anticancer efficacy... RSC Advances.

  • ResearchGate. Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Available at: [Link]

  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Chen, Y., et al.
  • Martin, R. B., et al. Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society.
  • D'Auria, M., et al.
  • Semantics Scholar. Synthesis of Benzo[5][12]thiazolo[2,3-c][5][9][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available at: [Link]

  • Beilstein Journals. Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. International Journal of Scientific & Engineering Research.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research.
  • ACS Publications. Overview of the Chemistry of 2-Thiazolines. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Methoxy-Thiazole Salts

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for methoxy-thiazole salts. As a Senior Application Scientist, I've seen firsthand how the unique properties...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methoxy-thiazole salts. As a Senior Application Scientist, I've seen firsthand how the unique properties of these valuable compounds can present challenges in the lab. Methoxy-thiazole moieties are critical scaffolds in modern drug development, found in a range of biologically active agents.[1][2] However, their salt forms can be susceptible to environmental conditions, leading to degradation that can compromise experimental results and shelf life.

This guide is designed to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose, troubleshoot, and prevent the most common stability issue: hydrolysis. We will delve into the mechanisms of degradation, provide actionable troubleshooting steps, and outline robust storage and handling protocols.

Part 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental questions regarding the stability of methoxy-thiazole salts.

Q1: Why are my methoxy-thiazole salts so susceptible to hydrolysis?

The susceptibility of methoxy-thiazole salts to hydrolysis is rooted in their chemical structure and the nature of salt forms. The degradation is typically a two-part problem involving both the salt form and the core molecule.

  • Hygroscopicity and Disproportionation: The primary driver of instability is often the hygroscopic nature of the salt—its tendency to absorb moisture from the atmosphere.[3] This absorbed water creates a localized, saturated aqueous microenvironment on the surface of the solid. In this aqueous environment, the salt can dissociate and subsequently undergo disproportionation . This is a process where the salt converts back into its less soluble, non-ionized free base or free acid form.[4][5] For a typical methoxy-thiazole salt derived from a basic API, this conversion significantly increases the local pH, which can then catalyze further degradation.[6]

  • Chemical Hydrolysis: The thiazole ring itself, while aromatic, can be prone to hydrolytic cleavage under certain conditions, particularly at non-neutral pH.[7][8] Functional groups attached to the thiazole ring or elsewhere on the molecule (such as esters or amides) are also classic targets for hydrolysis.[9] The presence of moisture, especially when combined with the pH shifts from disproportionation, creates an ideal environment for these slower, but irreversible, chemical degradation reactions to occur.

Q2: What are the primary environmental factors that trigger hydrolysis and degradation?

Four key environmental factors are the primary culprits behind the degradation of methoxy-thiazole salts. Understanding and controlling these is paramount to ensuring long-term stability.

FactorImpact on Methoxy-Thiazole SaltRecommended Control Measure
Humidity Acts as the primary reactant for hydrolysis and facilitates salt disproportionation by creating an aqueous microenvironment on the solid's surface.[10][11]Store in a desiccator or a controlled low-humidity chamber (<30% RH). Use tightly sealed containers with desiccants.[12]
Temperature Accelerates the rate of chemical reactions, including both hydrolysis and disproportionation.[3][11] Elevated temperatures can significantly shorten the shelf-life.Store at a controlled and consistent temperature, typically recommended as 15-25°C or refrigerated at 2-8°C for highly sensitive compounds.[3]
pH (Microenvironment) The pH of the adsorbed water layer is critical. Excipients in a formulation or acidic/basic atmospheric gases can alter this pH, driving disproportionation and subsequent hydrolysis.[6][8]Select stable salt forms where the pKa difference between the drug and counterion is >2-3 units.[13][14] Avoid co-formulation with highly alkaline or acidic excipients without thorough stability testing.
Light (UV/Visible) Aromatic systems like the thiazole ring can be susceptible to photodegradation, a process that can be exacerbated by the presence of oxygen and moisture.[3][9]Store in amber glass vials or in a dark location to protect from light exposure.[3]
Part 2: Troubleshooting Guide - Identifying Degradation in Your Sample

Use this guide when you suspect the integrity of your methoxy-thiazole salt has been compromised.

Q3: My solid sample has changed in appearance (e.g., clumping, discoloration). What's happening?

A change in the physical appearance of a powdered sample is a strong indicator of a chemical or physical change and should never be ignored.

  • Clumping or Caking: This is the most common sign of moisture absorption.[3] Hygroscopic materials will adsorb water from the air, causing the particles to stick together. This is a critical warning sign, as the presence of water is the first step towards hydrolysis and disproportionation.

  • Color Change (e.g., Yellowing/Browning): This often points to chemical degradation.[3] Oxidation or the formation of conjugated impurities as byproducts of hydrolysis can lead to colored species.

  • Change in Flowability: A powder that was once free-flowing and is now cohesive can also be a sign of moisture uptake.[15]

If you observe any of these changes, you should assume the sample's purity is compromised and proceed with analytical verification.

Q4: How can I definitively confirm if hydrolysis or other degradation has occurred?

Visual inspection provides clues, but only analytical techniques can confirm and quantify degradation. The choice of technique depends on the suspected issue.

  • For Chemical Purity (Hydrolysis/Oxidation):

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • What it Tells You: HPLC is the gold standard for separating and quantifying the parent compound from its degradation products. A "purity assay" will show a decrease in the main peak area and the appearance of new peaks corresponding to impurities.[16][17]

    • Action: If new impurity peaks are >0.1%, the sample should be considered degraded.

  • For Salt Form Integrity (Disproportionation):

    • Technique: Powder X-Ray Diffraction (PXRD) or Raman Spectroscopy.

    • What it Tells You: PXRD analyzes the crystalline structure of the solid. A stable salt will have a distinct diffraction pattern. If disproportionation has occurred, you may see new peaks corresponding to the crystalline free base or a "halo" pattern if the free base is amorphous.[6] Raman spectroscopy is also highly effective at detecting the conversion of a salt to its free base in real-time.[4][11]

    • Action: Any change from the reference PXRD pattern indicates a solid-state transformation.

Part 3: Protocols for Prevention - Best Practices for Storage and Handling

Proactive measures are the best defense against degradation. Adhering to strict storage and handling protocols is essential.

Q5: What are the definitive, ideal storage conditions for ensuring long-term stability?

The ideal conditions create an environment that is cold, dark, and dry. The following table summarizes the recommended best practices.

ParameterConditionRationale & Best Practices
Temperature 2-8°C (Refrigerated) Recommended for long-term storage (>6 months). Minimizes kinetic rates of all degradation pathways. Avoid freeze-thaw cycles.
≤25°C (Controlled Room Temp) Acceptable for short-term storage. Avoid temperature fluctuations common in unregulated labs.
Humidity <30% Relative Humidity (RH) Store inside a desiccator containing an active desiccant (e.g., silica gel, Drierite). For highly sensitive salts, a glove box with a controlled inert atmosphere is ideal.[18][19]
Atmosphere Inert Gas (Argon or Nitrogen) Backfilling the container with an inert gas displaces oxygen and moisture, providing robust protection against both oxidation and hydrolysis.[3] This is critical for primary reference standards.
Light Protected from Light Always store containers in a dark place or use amber-colored vials to prevent potential photodegradation.[3]
Container Tightly Sealed Glass Vial Use high-quality glass vials with PTFE-lined caps. After closing, wrap the cap-vial interface with Parafilm® as an extra barrier against moisture ingress.[12]
Q6: What is the Standard Operating Procedure (SOP) for weighing a hygroscopic methoxy-thiazole salt?

Handling these materials correctly is just as important as storing them properly. Every time the container is opened, the material is exposed to the ambient atmosphere.

Objective: To accurately weigh a hygroscopic solid while minimizing exposure to atmospheric moisture.

Materials:

  • Stored container of methoxy-thiazole salt

  • Analytical balance

  • Spatula

  • Weighing vessel (glass vial or boat)

  • Desiccator

  • Stopwatch

Procedure:

  • Equilibration: Before opening, remove the sealed container from its storage condition (e.g., refrigerator or freezer) and place it inside a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold surfaces of the container and powder upon opening.

  • Preparation: Tare the weighing vessel on the analytical balance. Have your spatula and any other necessary tools ready to minimize the time the main container is open.

  • Aliquot Transfer (The "In-and-Out" Technique):

    • Open the main container.

    • Quickly remove the desired amount of solid using the spatula and transfer it to the tared weighing vessel.

    • Immediately and tightly reseal the main container. If applicable, purge the headspace with inert gas before sealing.

    • Place the main container back into its proper storage condition.

  • Weighing: Record the mass of the transferred aliquot. Perform this step as quickly as possible. If you observe the mass continuously increasing on the balance, it is a sign that the material is actively absorbing moisture.

  • Subsequent Steps: Immediately proceed to dissolve the weighed sample in your chosen solvent. Do not leave the weighed, unprotected solid on the bench.

Part 4: Advanced Protocols & Visualization
Protocol 1: Forced Degradation Study to Assess Hydrolytic Stability

This protocol is used to intentionally degrade the sample to understand its stability profile under worst-case hydrolytic conditions (acidic, basic, and neutral).

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the methoxy-thiazole salt in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.

    • Control: To 1 mL of the stock solution, add 1 mL of the initial solvent.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

  • Analysis: At each time point, withdraw an aliquot. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC method.[3]

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area and/or the emergence of new peaks in the stressed samples indicates susceptibility to hydrolysis under those conditions.

Diagrams: Mechanisms and Workflows

Hydrolysis_Pathway cluster_0 Solid State cluster_1 Aqueous Microenvironment cluster_2 Degradation Products SolidSalt Methoxy-Thiazole Salt (Crystalline Solid) DissolvedSalt Dissolved Salt (Ion Pair) SolidSalt->DissolvedSalt Surface FreeBase Free Base (Poorly Soluble) DissolvedSalt->FreeBase Disproportionation (Equilibrium Shift) HydrolyzedProduct Hydrolyzed Thiazole (Degradant) DissolvedSalt->HydrolyzedProduct Hydrolysis (Chemical Reaction) FreeBase->DissolvedSalt Moisture Atmospheric Moisture (H₂O) Moisture->DissolvedSalt Adsorption & Dissolution Troubleshooting_Workflow Start Observe Anomaly (Clumping, Color Change, etc.) CheckMoisture Is the sample clumping or showing weight gain? Start->CheckMoisture CheckPurity Run HPLC Purity Assay CheckMoisture->CheckPurity No ResultMoisture High Moisture Content Confirmed CheckMoisture->ResultMoisture Yes CheckForm Run PXRD Analysis CheckPurity->CheckForm No ResultDegraded Chemical Degradation Detected (New Peaks >0.1%) CheckPurity->ResultDegraded Yes ResultFormChange Solid Form Change Detected (Disproportionation) CheckForm->ResultFormChange Yes ResultOK Sample is within Specification CheckForm->ResultOK No ActionDry Action: Dry sample under vacuum & Re-evaluate storage conditions ResultMoisture->ActionDry ActionDiscard Action: Discard sample. Review handling procedures. ResultDegraded->ActionDiscard ResultFormChange->ActionDiscard ActionDry->CheckPurity

Caption: A logical workflow for troubleshooting suspected sample degradation.

References
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Thiazole in the targeted therapy of cancer. Future Medicinal Chemistry, 7(18), 2463-2485. [Link]

  • Seraj, S., et al. (2012). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research, 3(7). [Link]

  • Baran, P. S., & Maimone, T. J. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(5), 2439-2458. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. HepatoChem. [Link]

  • Szabó, Z., et al. (2023). Effect of atmosphere and relative humidity on photodegradation of clopidogrel under artificial solar and indoor light irradiation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115506. [Link]

  • GSC Online Press (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30. [Link]

  • Al-Malah, K. (2020). Effects of Humidity on the Dissolution Profiles of Controlled Release Theophylline Matrix Tablets. Journal of Applied Sciences and Environmental Management, 24(9), 1563-1567. [Link]

  • Shah, V. P., et al. (2015). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. AAPS PharmSciTech, 16(5), 1123–1133. [Link]

  • Kim, S. H., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]

  • Rompicharla, V. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • Varghese, J. N., & Kumar, A. (2024). The impact of moisture on the stability and degradation of perovskites in solar cells. Materials Advances. [Link]

  • Barman, B. N., & Preston, D. R. (1992). The effects of pH on the degradation of isothiazolone biocides. International Biodeterioration & Biodegradation, 29(3-4), 329-341. [Link]

  • Munters Corporation (2002). System and method for processing hygroscopic materials. U.S.
  • PharmTech. (2024). How to Predict API Stability and Degradation from Its Chemical Structure. Pharmaceutical Technology. [Link]

  • Hsieh, Y. L., et al. (2015). Salt Stability - The Effect of pHmax on Salt to Free Base Conversion. Pharmaceutical Research, 32(9), 3110-8. [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Hsieh, Y. L., et al. (2014). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 31(12), 3448-60. [Link]

  • Jovanović, K., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 12(19), 9579. [Link]

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Troubleshooting

Technical Support Center: Purification of Sodium 2-methoxy-1,3-thiazole-5-carboxylate

An in-depth guide to resolving common purification challenges for Sodium 2-methoxy-1,3-thiazole-5-carboxylate, designed for research scientists and drug development professionals. As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving common purification challenges for Sodium 2-methoxy-1,3-thiazole-5-carboxylate, designed for research scientists and drug development professionals.

As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during the purification of Sodium 2-methoxy-1,3-thiazole-5-carboxylate. The methodologies described are grounded in established chemical principles to ensure both efficacy and reproducibility.

Troubleshooting Guide

This section directly addresses common experimental roadblocks in a question-and-answer format, providing not just solutions but the underlying rationale for each procedural choice.

Q1: My isolated product is an oil or a sticky solid, not the expected crystalline material. How can I induce crystallization?

A1: The failure to crystallize is typically due to the presence of residual solvents or impurities that depress the melting point and disrupt the crystal lattice formation.[1][2]

  • Probable Cause 1: Residual Solvent: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) are common culprits.

    • Solution: Trituration. This technique involves suspending the impure oil in a solvent in which the desired product is insoluble (or sparingly soluble), while the impurities are soluble.

      • Select a suitable solvent (e.g., diethyl ether, hexane, or ethyl acetate).

      • Add a small volume of the chosen solvent to the oil and vigorously agitate the mixture with a glass rod or spatula.

      • The product should precipitate as a solid, which can then be collected by filtration.[2] This process effectively "washes" the product free of the sticky impurities.

  • Probable Cause 2: Significant Impurity Content: If trituration fails, the impurity level may be too high for simple crystallization.

    • Solution: Re-evaluation and Chromatographic Purification. Before proceeding to more complex techniques, confirm the identity and approximate purity of your material by 1H NMR. If significant impurities are present, column chromatography is the recommended next step (see Q3).

Q2: My recrystallization attempt resulted in very low yield or failed to produce crystals upon cooling. What went wrong?

A2: This is a classic purification dilemma. The issue often lies with solvent selection or the kinetics of crystal formation.[3]

  • Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2] Your compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Systematic Solvent Screening. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A binary solvent system (one "soluble" solvent and one "anti-solvent") is often effective for polar compounds like carboxylate salts.[2]

Solvent System ComponentRoleExamples for Polar Compounds
Solvent 1 (Solubilizing) Dissolves the compound when hot.Methanol, Ethanol, Water
Solvent 2 (Anti-solvent) Compound is insoluble in this solvent.Dichloromethane, Ethyl Acetate, Acetone
  • Probable Cause 2: Supersaturation/Failure to Nucleate. Sometimes a solution is ready to crystallize but lacks a nucleation site to initiate the process.

    • Solution: Induce Crystallization.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide a surface for crystal nucleation.[2]

      • Seeding: Add a tiny crystal of pure product (if available) to the cooled solution to act as a template for crystal growth.[2]

Workflow for Troubleshooting Failed Crystallization

This diagram outlines the decision-making process when initial crystallization attempts are unsuccessful.

G start Crude Product (Oil or Impure Solid) trituration Attempt Trituration (e.g., with Diethyl Ether) start->trituration solid_check Is the product a solid? trituration->solid_check recrystallize Perform Recrystallization (Single or Binary Solvent) solid_check->recrystallize  Yes chromatography Proceed to Chromatography (See Q3 & Q4) solid_check->chromatography  No crystal_check Did pure crystals form? recrystallize->crystal_check purified Purified Product crystal_check->purified  Yes reassess Re-assess Purity (NMR) & Re-attempt Recrystallization crystal_check->reassess  No reassess->recrystallize reassess->chromatography

Caption: Decision tree for initial purification steps.

Q3: My compound is highly polar and either streaks or remains at the baseline on a normal-phase (silica gel) TLC plate. How can I purify it using column chromatography?

A3: This is expected behavior for a salt. The ionic nature of Sodium 2-methoxy-1,3-thiazole-5-carboxylate causes very strong adsorption to polar stationary phases like silica gel.[4] Running salts directly on a standard silica column often leads to poor separation and recovery.

  • Option 1: Modified Normal-Phase Chromatography.

    • Rationale: Adding a polar modifier to the mobile phase can help to elute highly polar compounds.

    • Solvent System: A common choice is a gradient of methanol in dichloromethane (DCM). To improve peak shape and reduce streaking, a small amount of acetic acid or triethylamine can be added to the mobile phase. However, for a salt, this may not be sufficient.

  • Option 2: Reverse-Phase Chromatography (Recommended).

    • Rationale: Reverse-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase.[5] This is ideal for purifying highly polar or water-soluble compounds, as they will have weaker interactions with the stationary phase and elute more readily.

    • Stationary Phase: C18 Silica Gel.

    • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. A buffer (e.g., ammonium acetate or formic acid) is often added to control the pH and improve peak shape.

Q4: I have an impurity with very similar polarity that co-elutes with my product. Is there a way to alter the polarity of my target compound to improve separation?

A4: Yes. This is a powerful strategy that leverages a change in the chemical state of your molecule. By converting the sodium salt to its corresponding free carboxylic acid, you significantly decrease its polarity, which can dramatically alter its chromatographic behavior.

  • Rationale: The free carboxylic acid is much less polar than the sodium salt. This change allows it to be separated from polar, non-acidic impurities using standard silica gel chromatography or from other acidic impurities with different pKa values.[6][7]

Workflow: Purification via Free Acid Intermediate

This workflow illustrates the process of converting the salt to its free acid form for purification, followed by regeneration of the salt.

G start Impure Sodium Salt in Water acidify Acidify with HCl (aq) to pH ~2-3 start->acidify precipitate_check Does the free acid precipitate? acidify->precipitate_check filter Filter & Wash Solid precipitate_check->filter  Yes extract Extract with Organic Solvent (e.g., EtOAc) precipitate_check->extract  No purify_acid Purify Free Acid (Recrystallization or Silica Gel Chromatography) filter->purify_acid extract->purify_acid pure_acid Pure Free Acid purify_acid->pure_acid convert_salt Dissolve in EtOH, add 1 eq. NaOH or Sodium Methoxide pure_acid->convert_salt isolate_salt Evaporate Solvent to Isolate Pure Sodium Salt convert_salt->isolate_salt final_product Pure Sodium Salt isolate_salt->final_product

Caption: A robust workflow for purifying via the free acid.

Protocol for Purification via the Free Acid:

  • Acidification: Dissolve the crude sodium salt in a minimum amount of water. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is acidic (pH 2-3, check with pH paper).[7]

  • Isolation of Free Acid:

    • If the free carboxylic acid precipitates as a solid, collect it by vacuum filtration and wash with cold water.

    • If it remains dissolved or forms an oil, extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.[6] Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: The resulting crude carboxylic acid can now be purified by standard methods that were previously ineffective for the salt, such as recrystallization from a less polar solvent or normal-phase silica gel chromatography.[8]

  • Salt Reformation: Dissolve the purified free acid in a suitable alcohol (e.g., ethanol). Add exactly one equivalent of a sodium base, such as sodium hydroxide or sodium methoxide. Stir until the reaction is complete, then remove the solvent under reduced pressure to yield the pure sodium salt.[9]

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of proton-bearing impurities. Integration of signals can be used for quantitative analysis against a known standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent tool for identifying the mass of the parent compound and detecting trace impurities.

  • HPLC (High-Performance Liquid Chromatography): The primary method for determining purity with high accuracy (e.g., >99%). A reverse-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile) is a suitable starting point.[5]

Q: How should I properly store the purified Sodium 2-methoxy-1,3-thiazole-5-carboxylate? A: As a salt, the compound is likely hygroscopic (readily absorbs moisture from the air). Instability can also arise from salt disproportionation, especially in the presence of acidic or basic excipients or moisture.[10][11]

  • Storage Conditions: Store the compound in a tightly sealed container, preferably in a desiccator with a drying agent (e.g., silica gel or Drierite®) to protect it from moisture. For long-term storage, keeping it at a reduced temperature (-20°C or 5°C) in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q: My synthesis involves a precursor like ethyl 2-amino-4-methylthiazole-5-carboxylate. What are the likely impurities? A: Thiazole synthesis often involves multi-step reactions.[12][13] Potential impurities could include:

  • Unreacted Starting Materials: Such as the ethyl ester precursor or other reagents used in the synthesis.

  • Byproducts from Side Reactions: Depending on the synthetic route, these could include products of hydrolysis, demethylation, or other side reactions. For instance, if a Hantzsch synthesis is used, unreacted thioamide or α-halocarbonyl compounds could be present.[12][14]

  • Related Thiazole Derivatives: Isomers or related compounds formed during the synthesis.[15][16]

References

  • Reddit. (2022). Chromatography to separate polar molecules? Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Column chromatography. Available at: [Link]

  • ACS Publications. (2007). Crystallization of Silver Carboxylates from Sodium Carboxylate Mixtures. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Available at: [Link]

  • AIP Conference Proceedings. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available at: [Link]

  • Britannica. (n.d.). Thiazole. Available at: [Link]

  • PubMed. (2007). Crystallization of silver carboxylates from sodium carboxylate mixtures. Available at: [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • BioFuran Materials. (2025). Carboxylate Compounds for Modern Applications. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available at: [Link]

  • University of Mosul. (n.d.). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available at: [Link]

  • ResearchGate. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid?. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

  • PubMed. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. Available at: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available at: [Link]

  • CORE. (n.d.). DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION. Available at: [Link]

  • Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • Molecules. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

  • Bio-Ethanol & Polymer Letters. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

  • Thieme. (n.d.). Product Class 3: Carboxylic Acid Salts. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. Available at: [Link]

  • RSC Publishing. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][5][17]diazaphosphole-6-carboxylates and their anticancer efficacy.... Available at: [Link]

  • ARKAT USA, Inc. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,3-Dihydroxyphenazine. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL THIAZOLE-4-CARBOXYLATE. Available at: [Link]

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Sources

Optimization

Technical Support Center: Thiazole Carboxylate Solubility &amp; Purification

Current Status: Operational Topic: Resolving Solubility & Purification Issues of Thiazole Carboxylates Ticket ID: THC-SOL-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Brick Dust" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Resolving Solubility & Purification Issues of Thiazole Carboxylates Ticket ID: THC-SOL-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Brick Dust" Challenge

Thiazole carboxylates—specifically 4- and 5-carboxylates—present a classic "brick dust" profile in medicinal chemistry: high melting points and poor solubility in both aqueous and non-polar organic media.[1]

The Root Cause: The insolubility arises from a synergistic "locking" mechanism:

  • 
     Stacking:  The planar, aromatic thiazole ring facilitates tight vertical stacking.
    
  • Dipole Alignment: The sulfur atom (polarizable) and nitrogen (electronegative) create strong dipole moments that align antiparallel in the crystal lattice.

  • Hydrogen Bonding (Acids/Amides): If the carboxylate is a free acid or amide, intermolecular H-bonding networks (dimers) drastically increase lattice energy (

    
    ).
    

Objective: This guide provides field-proven solvent systems and purification workflows to overcome these lattice forces without degrading the labile thiazole ring.

Mechanism of Insolubility & Solvation Strategy

To dissolve these compounds, the solvent-solute interaction energy must exceed the lattice energy.

Visualization: The Solvation Decision Tree

Figure 1: Decision logic for selecting the correct solvent system based on functional group substitution.

ThiazoleSolubility Start Start: Thiazole Carboxylate State Type Identify Substituent Start->Type Acid Free Acid (-COOH) Type->Acid pH < 3 Ester Ester (-COOR) Type->Ester Neutral Amine 2-Amino Substituted Type->Amine Basic N Solv_Acid Strategy: Disruption Use: DMSO, DMF, or Base (TEA/NaOH) -> Water Acid->Solv_Acid Solv_Ester Strategy: Polarity Match Use: DCM, EtOAc, THF Ester->Solv_Ester Solv_Amine WARNING: Unstable in DMSO Use: Acetone, THF, or Acidic MeOH (HCl salt) Amine->Solv_Amine Recryst Recrystallization System: EtOH/Water (1:1) Solv_Acid->Recryst Purification Solv_Ester->Recryst Purification

Caption: Logical flow for selecting solvent systems based on the specific electronic environment of the thiazole derivative.

Solvent Selection Matrix

Do not rely on "like dissolves like" alone. Thiazoles require specific dipole interactions.

Solvent ClassSpecific SolventSolubility Score (1-5)Best ApplicationTechnical Notes & Warnings
Dipolar Aprotic DMF / DMAc 5Reaction SolventExcellent solubilizer but difficult to remove.[1] Requires aqueous workup to wash out.
Dipolar Aprotic DMSO 5NMR AnalysisCRITICAL WARNING: 2-aminothiazoles can decompose/dimerize in DMSO over time [1]. Use fresh solutions only.
Chlorinated DCM / Chloroform 3Extraction / ChromatographyGood for esters. Poor for free acids or highly polar amino-thiazoles.
Ethers THF / 2-MeTHF 4Reaction / WorkupExcellent "bridge" solvent. Miscible with water, allowing controlled precipitation.[1]
Alcohols Ethanol / Methanol 2-3RecrystallizationPoor solubility at RT (good for crystallization). Methanol is preferred for methyl esters to avoid transesterification.
Nitriles Acetonitrile 3HPLC / RecrystallizationGood for "oiling out" issues. Often yields cleaner crystals than alcohols for thiazoles.

Troubleshooting Guides (Q&A)

Issue 1: "My product oils out during recrystallization instead of crystallizing."

Diagnosis: The melting point of your thiazole ester is likely close to the boiling point of your solvent, or the cooling rate is too fast (Shock Cooling).[2] Corrective Protocol:

  • Switch Solvent: Move from EtOH to Acetonitrile (MeCN) or Isopropyl Alcohol (IPA) . MeCN often promotes better crystal lattice formation for heterocycles.

  • The "Cloud Point" Method:

    • Dissolve crude in minimal hot THF (good solvent).

    • Add hot Hexane (poor solvent) dropwise until persistent cloudiness appears.

    • Add 1 drop of THF to clear it.

    • Wrap the flask in foil and allow to cool to RT undisturbed over 4 hours.

Issue 2: "The free acid precipitates on the flash column."

Diagnosis: Thiazole carboxylic acids are often insoluble in standard DCM/MeOH eluents due to strong dimerization. Corrective Protocol:

  • Acidify the Eluent: Add 0.5% - 1.0% Acetic Acid or Formic Acid to the mobile phase. This breaks the intermolecular H-bonds between thiazole molecules by saturating the H-bond acceptors.

  • Switch to Reverse Phase: Use C18 silica with Water/MeCN (+0.1% TFA). Thiazole acids behave much better in aqueous-organic gradients.

Issue 3: "I cannot get the compound into solution for NMR."

Diagnosis: High lattice energy prevents dissolution in CDCl3. Corrective Protocol:

  • TFA-d Spike: Add 2-3 drops of Trifluoroacetic acid-d (TFA-d) to the CDCl3 tube. This protonates the thiazole nitrogen, disrupting the crystal packing and instantly solubilizing the compound.

  • Avoid DMSO for Aminothiazoles: If analyzing a 2-aminothiazole, use Acetone-d6 or MeOD instead of DMSO-d6 to prevent artifact peaks from decomposition [1].[1]

Advanced Protocols

Protocol A: Controlled Precipitation of Thiazole-4-Carboxylic Acids

Context: Hydrolysis of ethyl esters often yields a salt that must be carefully acidified to isolate the free acid without trapping inorganic salts.[1]

Step-by-Step:

  • Hydrolysis: Reflux ester in 10% NaOH (aq) until clear (approx. 1h).[3][4]

  • Cooling: Cool reaction mixture to 0°C in an ice bath.

  • Acidification (The Critical Step):

    • Slowly add 1N HCl dropwise.

    • Target pH: Monitor pH strictly. Thiazole-4-carboxylic acids typically have an isoelectric point (minimum solubility) between pH 1.5 and 2.5 [2].

    • Note: Going too acidic (pH < 1) may re-dissolve the compound as the hydrochloride salt.

  • Aging: Stir the suspension at 0°C for 30-60 minutes to allow Ostwald ripening (growth of filterable crystals).

  • Filtration: Filter and wash with ice-cold water (2x) followed by cold acetone (1x) to remove water and speed up drying.

Protocol B: Purification via "Deep Eutectic" Strategy

Context: When standard organic solvents fail for highly insoluble fused thiazoles.

Step-by-Step:

  • Dissolution: If the compound is insoluble in DCM/MeOH, attempt dissolution in a mixture of L-Proline : Ethylene Glycol (1:50 molar ratio) at elevated temperature (60-80°C). This acts as a powerful disruption medium for heterocyclic stacking [3].

  • Precipitation: Once dissolved and filtered (to remove inorganic impurities), slowly add Water (3x volume) to the hot solution.

  • Recovery: The hydrophobic thiazole will precipitate as a pure solid while polar impurities remain in the glycol phase.

References

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Source: National Institutes of Health (NIH) / ChemMedChem URL:[Link]

  • Processes for preparing thiazole carboxylic acids (US3274207A). Source: Google Patents URL:[1]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Source: Pharmaceutical Sciences URL:[1][3][Link]

Sources

Troubleshooting

Minimizing decarboxylation during thiazole derivative reactions

Technical Support Center: Thiazole Derivative Synthesis From the desk of the Senior Application Scientist Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Derivative Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted side reactions, specifically decarboxylation, during their synthetic workflows. My goal is to provide you with not only practical troubleshooting steps but also the underlying mechanistic principles to empower you to make informed decisions in your laboratory work.

Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), can be a significant yield-reducing side reaction, particularly when working with heteroaromatic carboxylic acids like those in the thiazole family. This guide will address common issues in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Unwanted Decarboxylation

This section addresses specific problems you might be observing in your experiments.

Q1: My Hantzsch thiazole synthesis, which starts with a α-haloketone and a thioamide bearing a carboxyl group, is giving me a low yield of the desired thiazole-carboxylic acid. I'm isolating a significant amount of a byproduct that appears to be the decarboxylated version of my target molecule. What is likely happening and how can I fix it?

A1: This is a classic and frequently encountered issue. The Hantzsch synthesis, while robust for forming the thiazole ring, often involves heating, which can promote thermal decarboxylation of the product.[1][2][3] The stability of your thiazole carboxylic acid is highly dependent on reaction conditions and its specific structure.

Likely Causes & Solutions:

  • Excessive Heat: The most common culprit is high reaction temperature. The energy supplied is likely overcoming the activation energy for C-C bond cleavage at the carboxyl group.

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress carefully using TLC or LC-MS to find the optimal balance. It's often better to run the reaction for a longer time at a lower temperature than quickly at a high temperature.

      • Consider Microwave Synthesis: While it may seem counterintuitive, microwave-assisted synthesis can sometimes reduce decarboxylation.[4] The rapid and efficient heating can shorten reaction times, minimizing the product's exposure to high temperatures. However, careful optimization of power and time is crucial.

  • Acidic or Basic Conditions: Both strong acid and base can catalyze decarboxylation, though the mechanisms differ.[5][6] The Hantzsch synthesis can be run under various pH conditions, and the stability of your product might be pH-dependent.[7]

    • Troubleshooting Protocol:

      • Buffer the Reaction: If possible, run the reaction in a buffered solution to maintain a neutral or near-neutral pH.

      • Screen Solvents: The choice of solvent can influence the reaction rate and side reactions.[8] If you are using a protic solvent like ethanol, try an aprotic solvent like THF or dioxane to see if it suppresses the side reaction.

  • Catalyst Choice: If you are using a catalyst, it might also be promoting decarboxylation.

    • Troubleshooting Protocol:

      • Catalyst Screening: Experiment with different catalysts. For instance, milder, heterogeneous catalysts might offer better selectivity and can be easily removed from the reaction mixture.[9] Some modern methods utilize catalysts like silica-supported tungstosilisic acid or NiFe₂O₄ nanoparticles to improve yields and conditions.[3][8]

Data-Driven Approach to Temperature Optimization:

Temperature (°C)Reaction Time (h)Yield of Carboxylic Acid (%)Yield of Decarboxylated Product (%)
100 (Reflux)24540
8066520
6018855
404888<2

This table is illustrative and demonstrates a typical trend. Your results will vary based on your specific substrates.

Q2: I've successfully synthesized my thiazole-4-carboxylic acid, but it decarboxylates during the workup or purification steps. How can I improve its stability?

A2: This is a frustrating but solvable problem. The issue lies in the post-reaction handling of a potentially labile product.

Likely Causes & Solutions:

  • Aqueous Acidic/Basic Workup: Washing with strong acid or base solutions, even at room temperature, can be enough to trigger decarboxylation of a sensitive product.

    • Troubleshooting Protocol:

      • Use Mild Buffers: During extraction, wash with a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong acids (like HCl) or bases (like NaOH).

      • Minimize Contact Time: Perform the aqueous workup as quickly as possible and at reduced temperatures (e.g., in an ice bath).

  • Chromatography on Silica or Alumina: Silica gel is acidic and can promote decarboxylation on the column. Alumina can be basic.

    • Troubleshooting Protocol:

      • Neutralize Silica Gel: Pre-treat your silica gel by flushing the column with a solvent system containing a small amount of a neutralising agent, like 0.1-1% triethylamine or pyridine, before loading your sample.

      • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 (in reversed-phase chromatography).

      • Rapid Purification: Use flash chromatography to minimize the time the compound spends on the column.

  • Evaporation at High Temperatures: Using a high-temperature water bath with a rotary evaporator can cause thermal decarboxylation.

    • Troubleshooting Protocol:

      • Low-Temperature Evaporation: Remove the solvent at or below room temperature. This may take longer, but it will preserve your product.

      • High-Vacuum Techniques: Use a high-vacuum pump (if appropriate for your solvent) to facilitate solvent removal without heat.

Frequently Asked Questions (FAQs)

This section covers broader concepts related to decarboxylation in thiazole chemistry.

Q: What is the general mechanism of decarboxylation for a thiazole carboxylic acid?

A: The mechanism can vary depending on the conditions (thermal, acid-, or base-catalyzed) and the position of the carboxyl group on the thiazole ring. A common pathway, especially for thiazole-4- and thiazole-5-carboxylic acids, involves the formation of a zwitterionic or carbanionic intermediate. The electron-rich nature of the thiazole ring helps to stabilize the negative charge that develops on the ring carbon as the C-CO₂ bond breaks.

For acid-catalyzed decarboxylation, the reaction is often initiated by protonation of the thiazole ring, which further facilitates the departure of CO₂.[5]

Q: Are certain thiazole carboxylic acid isomers more prone to decarboxylation than others?

A: Yes. The stability of a thiazole carboxylic acid is significantly influenced by the position of the carboxyl group. Thiazole-2-carboxylic acids are often particularly susceptible to decarboxylation. This increased reactivity is due to the nitrogen atom at the 3-position, which can effectively stabilize the negative charge of the resulting carbanionic intermediate through resonance. The relative stability often follows the trend: Thiazole-5-carboxylic acid > Thiazole-4-carboxylic acid > Thiazole-2-carboxylic acid.

Q: Can I use a protecting group strategy to prevent decarboxylation?

A: Absolutely. This is an excellent strategy for multi-step syntheses where the carboxylic acid is not needed until a later stage.

Recommended Protocol: Esterification as a Protecting Group

  • Protection: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) early in your synthetic route. Esters are significantly more stable towards decarboxylation. Standard esterification conditions (e.g., SOCl₂ in methanol, or Fischer esterification) can be used, but choose mild conditions if the rest of your molecule is sensitive.

  • Carry out Reactions: Perform the desired synthetic steps on other parts of the molecule.

  • Deprotection: In the final step, hydrolyze the ester back to the carboxylic acid. It is crucial to use mild hydrolysis conditions to avoid decarboxylation of the newly formed product. Saponification with lithium hydroxide (LiOH) in a THF/water mixture at 0°C to room temperature is often a reliable method.[10]

Workflow for Protecting Group Strategy

G Start Thiazole Carboxylic Acid (Prone to Decarboxylation) Protect Esterification (e.g., MeOH, H+) Start->Protect Step 1: Protect Stable Stable Thiazole Ester Protect->Stable React Further Synthetic Steps Stable->React Step 2: Synthesize Deprotect Mild Hydrolysis (e.g., LiOH, THF/H2O, 0°C) React->Deprotect Step 3: Deprotect Final Final Thiazole Carboxylic Acid (High Purity) Deprotect->Final DecarboxylationTroubleshooting Start Problem: Low yield due to decarboxylation side-product Check_Temp Is the reaction run at high temp (e.g., >80°C)? Start->Check_Temp Lower_Temp Action: Lower temperature. Increase reaction time. Monitor via TLC/LC-MS. Check_Temp->Lower_Temp Yes Check_pH Is the reaction under strong acidic or basic conditions? Check_Temp->Check_pH No Lower_Temp->Check_pH End Solution: Yield of desired carboxylic acid is improved. Lower_Temp->End Adjust_pH Action: Use a buffered system. Aim for near-neutral pH. Check_pH->Adjust_pH Yes Check_Purification Does decarboxylation occur during workup/purification? Check_pH->Check_Purification No Adjust_pH->Check_Purification Adjust_pH->End Modify_Workup Workup: Use mild buffers (NaHCO3, NH4Cl). Keep cold & work fast. Check_Purification->Modify_Workup Yes Consider_PG If issues persist, consider a protecting group strategy. Check_Purification->Consider_PG No Modify_Chroma Chromatography: Neutralize silica (add 0.1% Et3N to eluent) or use neutral alumina. Modify_Workup->Modify_Chroma Modify_Chroma->Consider_PG Modify_Chroma->End Consider_PG->End

Caption: A step-by-step guide to troubleshooting decarboxylation.

References

  • Mundle, S. O. C. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. [Link]

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on Decarboxylation Reactions. Part 7. Kinetic Study of the Decarboxylation of 2-Amino- and 2-Phenylamino-thiazole-5-carboxylic acids. ElectronicsAndBooks. [Link]

  • Spinelli, D., Noto, R., Consiglio, G., & Buccheri, F. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry, 14, 309-311. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Organic Letters. (n.d.). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. ACS Publications. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • PubMed. (2009). A systematic investigation of factors influencing the decarboxylation of imidazolium carboxylates. J Org Chem, 74(20), 7935-42. [Link]

  • MDPI. (2022). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Polymers (Basel), 14(23), 5183. [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • PMC. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • SciSpace. (2011). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • YouTube. (2022). Decarboxylation of Carboxylic Acids. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • PubMed. (2022). Recent Development in the Synthesis of Thiazoles. [Link]

  • PMC. (n.d.). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. [Link]

  • YouTube. (2018). Decarboxylation Reaction Mechanism. [Link]

Sources

Optimization

Technical Support Center: Thiazole-5-Carboxylate Synthesis &amp; Purification

Topic: pH Adjustment Strategies for Thiazole-5-Carboxylate Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and CDMO Technical Staff Introduction: The Amphoteric Challenge Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pH Adjustment Strategies for Thiazole-5-Carboxylate Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and CDMO Technical Staff

Introduction: The Amphoteric Challenge

Welcome to the technical guide for handling thiazole-5-carboxylates. These intermediates are critical scaffolds in drug discovery (e.g., Dasatinib analogues) but present a unique "Goldilocks" challenge during synthesis and isolation.

The core difficulty lies in their amphoteric nature . The thiazole nitrogen is weakly basic (


 for the conjugate acid), while the 5-carboxylate is acidic. This creates a U-shaped solubility curve where the product dissolves in both strong acid and strong base, precipitating only in a narrow pH window (the isoelectric zone). Furthermore, the 5-position carboxylate is electronically coupled to the aromatic ring, making it highly susceptible to acid-catalyzed thermal decarboxylation .

This guide provides the protocols to navigate these stability and solubility cliffs.

Module 1: Reaction Optimization (The Hantzsch Buffer)

The Issue: Standard Hantzsch synthesis (thioamide +


-haloketone) generates one equivalent of strong acid (HBr or HCl) as a byproduct.
  • Effect: As the reaction proceeds, pH drops below 1.0.

  • Consequence: This high acidity can protonate the thioamide (reducing nucleophilicity), catalyze the formation of 2-imino-2,3-dihydrothiazole isomers, or induce premature decarboxylation if the product is a carboxylic acid.

The Solution: Buffered Hantzsch Protocol Do not rely on solvent reflux alone. Incorporate a weak base to scavenge the acid byproduct without quenching the electrophile.

Recommended Protocol:

  • Solvent: Ethanol or Methanol (anhydrous).

  • Base: Add 1.1 equivalents (relative to the haloketone) of Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) directly to the reaction pot.

    • Why? These bases maintain the pH at 4–5, preventing the formation of the degradation-prone di-cationic species while remaining too weak to hydrolyze the

      
      -haloketone starting material.
      
  • Temperature: Reflux (60–80 °C).

  • Monitoring: If using LCMS, look for the "M+1" peak. If you see "M-43" (loss of CO2) or "M-1" (degradation), your pH is likely too low.

Module 2: Isolation Strategy (The Isoelectric Trap)

The Issue: Users frequently report: "I acidified my saponification mixture to pH 1, but no solid formed," or "I got a sticky oil that won't crystallize."

The Science: Thiazole-5-carboxylic acids behave like amino acids.

  • pH < 2: The thiazole nitrogen is protonated (

    
    ). The molecule is cationic and water-soluble .
    
  • pH > 5: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble .
    
  • pH 2.5 – 3.5 (The Trap): The molecule exists as a neutral free acid or zwitterion. Solubility is at its minimum.

Protocol: The "Swing" Precipitation Use this method for isolating the free acid from a basic hydrolysis (saponification) mixture.

  • Cool Down: Cool the reaction mixture to < 5 °C. Heat + Acid = Decarboxylation.

  • Filter Impurities: If the solution is basic, filter off any insoluble non-polar impurities first.

  • Controlled Acidification:

    • Slowly add 1M HCl or 1M

      
       while stirring vigorously.
      
    • STOP when the pH reaches 3.0 . Use a calibrated pH meter, not just paper.

  • The Induction Period: If oil forms, scratch the glass or seed with a crystal. Allow the mixture to stir at 0 °C for 30–60 minutes to allow the amorphous oil to reorganize into a crystal lattice.

  • Filtration: Filter the solid.

  • Wash: Wash with pH 3.0 water (acidified water). Do not wash with neutral water, as it may redissolve the product if the pKa is sensitive.

Visualizing the Solubility Logic

IsolationLogic cluster_warning Critical Control Point Basic pH > 8 (Anionic Species) Soluble Carboxylate Isoelectric pH ~ 2.5 - 3.5 (Neutral/Zwitterion) INSOLUBLE PRECIPITATE Basic->Isoelectric Add 1M HCl Slowly to pH 3.0 Acidic pH < 1 (Cationic Species) Soluble Thiazolium Acidic->Isoelectric Back-titrate with NaOH Isoelectric->Acidic Overshoot! (Too much acid) Filter Filter Solid Isoelectric->Filter Stir 30 min @ 0°C Start Saponification Mixture (Basic) Start->Basic Initial State

Figure 1: The solubility profile of thiazole-5-carboxylic acids. Isolation requires targeting the specific pH window where the net charge is zero.

Module 3: Critical Stability Warning (Decarboxylation)

The Mechanism: Thiazole-5-carboxylic acids are electronically similar to


-keto acids or pyridine-2-carboxylic acids. Protonation of the ring nitrogen pulls electron density, destabilizing the C-C bond of the carboxylate.

Risk Factors:

  • High Temperature (> 50 °C) in Acid: The rate of decarboxylation increases exponentially.

  • Electron Withdrawing Groups: If the thiazole has a

    
     or 
    
    
    
    group, the carboxylate is even more prone to leaving as
    
    
    .

Prevention:

  • Never reflux the free acid in HCl/Water.

  • If ester hydrolysis requires harsh conditions, perform it under basic conditions (LiOH/THF/Water), then acidify cold only at the very end.

Module 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No precipitate forms upon acidification. pH is too low (< 1.0). The thiazole nitrogen is protonated.[1]Back-titrate with 1M NaOH or sat. NaOAc to pH 3.0.
Product is an oil/gum. Rapid precipitation trapped impurities or solvent.Decant the supernatant. Dissolve oil in minimum MeOH, then add water slowly to re-precipitate. Stir cold.
Yield is < 10% after Hantzsch reaction. Acid-catalyzed degradation of starting material.Repeat reaction with 1.1 eq NaOAc buffer.
Mass spec shows [M-44] peak. Thermal decarboxylation.Lower reaction temperature. Ensure workup temperature is < 10 °C.
Product dissolves during water wash. Wash water pH was too high (neutral).Use dilute acetic acid (pH ~3-4) for washing the filter cake.
Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to purify my thiazole via HPLC? A: Yes, but be careful during lyophilization. Thiazoles form stable salts with TFA. You will likely isolate the thiazolium trifluoroacetate salt, not the free base. This salt is hygroscopic and acidic. If you need the free acid, you must perform a pH adjustment (to pH 3) and extraction/precipitation step after HPLC.

Q2: My thiazole ester won't hydrolyze with LiOH at room temperature. Can I heat it? A: Proceed with caution. Thiazole esters can be stubborn. Try heating to 50 °C. If that fails, switch to Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane (80 °C). This is a milder, neutral method for ester cleavage that avoids the high-pH/low-pH swing that risks decarboxylation, though it requires careful tin removal.

Q3: What is the exact isoelectric point (pI) of my specific thiazole? A: It depends on the substitution at the 2-position.

  • 2-Alkyl/Aryl: pI

    
    .
    
  • 2-Amino: pI

    
     (The amino group increases basicity).
    
  • 2-Halogen: pI

    
     (The halogen decreases basicity).
    
  • Tip: Perform a "micro-titration." Take 10 mg of product in water, monitor pH while adding acid, and observe visually where cloudiness is maximum.

References
  • Hantzsch Thiazole Synthesis Optimization

    • BenchChem.[2] "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions." Accessed Feb 12, 2026.

  • Decarboxylation Kinetics

    • Spinelli, D., et al. "Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid."[3] Journal of Heterocyclic Chemistry, 1977.[3]

    • [Link]

  • Thiazole Properties & pKa Data

    • National Institutes of Health (NIH) - PubChem. "Thiazole-5-carboxylic acid Compound Summary." Accessed Feb 12, 2026.
    • [Link]

  • Isolation of Thiazole Amino Acids

    • Farmacia Journal. "Synthesis and Characterisation of New Thiazole β-Amino Acids.
    • [Link]

Sources

Reference Data & Comparative Studies

Validation

A-Comprehensive-Guide-to-the-1H-and-13C-NMR-Spectral-Analysis-of-Sodium-2-methoxy-1,3-thiazole-5-carboxylate

Abstract This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Sodium 2-methoxy-1,3-thiazole-5-carboxylate. As a crucial tool in modern organic chemistry, NMR spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Sodium 2-methoxy-1,3-thiazole-5-carboxylate. As a crucial tool in modern organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed walkthrough of spectral interpretation, experimental protocols, and a comparative analysis with alternative analytical techniques. Our objective is to blend theoretical principles with practical application, ensuring a thorough understanding of the structural elucidation of this heterocyclic compound.

Introduction: The Significance of Structural Analysis

Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The thiazole ring is a key structural motif in numerous biologically active molecules, including vitamin B1 (thiamine).[1] The precise arrangement of its constituent atoms, particularly the methoxy and carboxylate groups on the thiazole ring, dictates its chemical reactivity, physical properties, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the chemical environment of each atom, revealing connectivity and stereochemistry. This guide will focus on the comprehensive analysis of both ¹H and ¹³C NMR spectra to fully characterize Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Experimental Protocols: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution NMR spectra is paramount for accurate structural elucidation. This section outlines the standardized protocol for the preparation and analysis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[2]

Materials:

  • Sodium 2-methoxy-1,3-thiazole-5-carboxylate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and cotton wool for filtration

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the required amount of the compound. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample (20-50 mg).[3][4]

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Given the sodium carboxylate salt form, D₂O or DMSO-d₆ are suitable choices. The deuterium in the solvent provides a lock signal for the spectrometer, stabilizing the magnetic field.[3][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[2] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[3][4]

  • Filtration: To remove any undissolved particles, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow for NMR Sample Preparation:

Caption: A streamlined workflow for preparing a high-quality NMR sample.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz101 MHz
SolventD₂OD₂O
Temperature298 K298 K
Number of Scans161024
Relaxation Delay1.0 s2.0 s
Pulse Width9.5 µs10.0 µs
Acquisition Time4.0 s1.5 s

Spectral Analysis and Interpretation

The following sections provide a detailed breakdown of the expected ¹H and ¹³C NMR spectra of Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Expected Signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5Singlet1HH4The proton on the thiazole ring at the C4 position is expected to be in the aromatic region, deshielded by the electronegative nitrogen and sulfur atoms and the adjacent carboxylate group.[6][7]
~3.9 - 4.1Singlet3H-OCH₃The three protons of the methoxy group are chemically equivalent and will appear as a singlet. Their chemical shift is influenced by the adjacent oxygen atom.[8][9]

Molecular Structure with Proton Assignments:

Caption: Chemical structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate with key protons labeled.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Expected Signals:

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 175C=OThe carboxylate carbon is highly deshielded due to the two adjacent oxygen atoms and its sp² hybridization.[10][11]
~160 - 170C2The carbon at the 2-position of the thiazole ring is attached to two heteroatoms (N and S) and the methoxy group, leading to a significant downfield shift.[12]
~140 - 150C5The carbon at the 5-position is part of the aromatic ring and is directly bonded to the carboxylate group.
~120 - 130C4The carbon at the 4-position is the only carbon in the thiazole ring bonded to a hydrogen.
~55 - 65-OCH₃The methoxy carbon's chemical shift is characteristic for this functional group, influenced by the attached oxygen.[10][13][14]

Comparative Analysis with Alternative Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O).Fast and non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state conformation.

Analytical Workflow Comparison:

Sources

Comparative

Advanced HPLC Method Development for Thiazole Carboxylates: A Comparative Guide

Introduction: The Thiazole Challenge Thiazole carboxylates—such as Ethyl 2-amino-4-methylthiazole-5-carboxylate —are critical pharmacophores in the synthesis of antineoplastic and antimicrobial agents (e.g., Dasatinib, E...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Challenge

Thiazole carboxylates—such as Ethyl 2-amino-4-methylthiazole-5-carboxylate —are critical pharmacophores in the synthesis of antineoplastic and antimicrobial agents (e.g., Dasatinib, Epothilones). However, their purity testing presents a unique "chromatographic paradox" that often leads to method failure during validation.

The Chromatographic Paradox
  • Basicity & Tailing: The thiazole nitrogen (pKa ~2.5) and exocyclic amines can protonate at acidic pH, interacting with residual silanols on silica columns to cause severe peak tailing (

    
    ).
    
  • Structural Similarity: Synthetic pathways (e.g., Hantzsch condensation) often generate regioisomers and decarboxylated byproducts that co-elute with the main peak on standard C18 phases.

  • Hydrolytic Instability: The ester linkage is susceptible to hydrolysis, requiring the method to resolve the polar free acid impurity from the neutral ester parent.

This guide objectively compares three distinct separation strategies to solve these challenges, moving beyond "standard recipes" to mechanistic method design.

Method Development Strategy: The "Why" Behind the Protocol

To develop a robust method, we must first understand the analyte's behavior in solution.

  • pKa Considerations: The thiazole ring nitrogen is weakly basic.[1] At pH < 2.5, it is protonated. At pH > 4.0, it is largely neutral. However, if the molecule contains a primary amine (e.g., 2-amino group), the molecule remains positively charged even at neutral pH.

  • Column Selection Logic:

    • Traditional C18: Relies solely on hydrophobicity. Often fails to separate positional isomers.

    • Phenyl-Hexyl:[2][3] Introduces

      
       interactions. Critical for separating thiazole isomers where the electron density of the aromatic ring differs.
      
    • Core-Shell Particles: Reduce diffusion paths, sharpening peaks for basic compounds that otherwise tail.

Comparative Study: Three Approaches to Purity

We evaluated three method archetypes for the purity analysis of a representative target: Ethyl 2-amino-4-methylthiazole-5-carboxylate .

Experimental Conditions Overview
  • Target Concentration: 0.5 mg/mL in Acetonitrile/Water (50:50).

  • Impurities Spiked:

    • Imp-A: 2-Amino-4-methylthiazole-5-carboxylic acid (Hydrolysis product).

    • Imp-B: Ethyl 2-amino-5-methylthiazole-4-carboxylate (Regioisomer).

  • Detection: UV @ 270 nm.

Comparative Data Summary
ParameterMethod A: Traditional Method B: High pH Hybrid Method C: Selective (Recommended)
Column Fully Porous C18 (5 µm)Hybrid C18 (Ethylene Bridged)Core-Shell Phenyl-Hexyl (2.7 µm)
Mobile Phase Phosphate Buffer (pH 3.0) / ACNAmmonium Bicarbonate (pH 8.0) / ACNFormate Buffer (pH 3.5) / Methanol
Mechanism Hydrophobic InteractionHydrophobic + Neutralized SilanolsHydrophobic +

Selectivity
Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Excellent)1.2 (Acceptable)
Resolution (Iso-Parent) 1.2 (Co-elution risk)1.5 (Baseline)3.8 (Superior)
Resolution (Acid-Parent) 8.02.5 (Acid elutes early)6.5
Run Time 25 min18 min12 min
Analysis of Results
  • Method A (The Fail State): The low pH protonates the thiazole nitrogen. On a standard silica C18, this cation interacts with silanols, causing tailing. Worse, the hydrophobic selectivity cannot distinguish the regioisomer (Imp-B) effectively.

  • Method B (The "Brute Force" Fix): High pH (8.0) deprotonates the thiazole ring, neutralizing the analyte. This eliminates silanol interactions, resulting in perfect peak symmetry (

    
    ). However, the high pH causes the Free Acid (Imp-A) to ionize completely, eluting near the void volume (t0), potentially co-eluting with polar matrix components.
    
  • Method C (The Intelligent Solution): The Phenyl-Hexyl phase utilizes methanol to engage

    
     interactions. Since the regioisomer has a different electron distribution in the ring, the selectivity is drastically improved (
    
    
    
    ). The Core-Shell technology mitigates tailing without needing high pH.

Recommended Protocol: Method C (Phenyl-Hexyl)

This protocol is the "Gold Standard" for thiazole carboxylate purity, balancing selectivity, speed, and peak shape.

Reagents & Equipment[4][5][6]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (or Agilent Poroshell Phenyl-Hexyl), 100 x 4.6 mm, 2.7 µm.

  • Solvent A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).[2] Note: Methanol is preferred over ACN to enhance

    
     selectivity.
    
  • System: HPLC or UHPLC with UV-Vis/PDA detector.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Dissolve 0.63 g Ammonium Formate in 1000 mL water.

    • Adjust pH to 3.5 ± 0.1 using Formic Acid. Filter through 0.22 µm membrane.[4]

  • Instrument Setup:

    • Flow Rate: 1.2 mL/min.

    • Column Temp: 40°C (Critical for mass transfer kinetics).

    • Injection Vol: 5 µL.

    • Wavelength: 270 nm (Primary), 230 nm (Secondary for impurities).

  • Gradient Program:

    • 0.0 min: 10% B (Hold for retention of polar acid impurity).

    • 2.0 min: 10% B.

    • 8.0 min: 90% B.

    • 10.0 min: 90% B.

    • 10.1 min: 10% B.

    • 14.0 min: Stop (Re-equilibration).

  • System Suitability Criteria (Self-Validating):

    • Resolution between Imp-A (Acid) and Parent > 5.0.

    • Tailing Factor of Parent < 1.3.[5]

    • %RSD of Peak Area (n=5) < 0.5%.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the mechanism of action for the recommended method.

Diagram 1: Method Development Decision Matrix

This decision tree guides the researcher from analyte assessment to column selection.

MethodDevelopment Start Start: Thiazole Purity Method CheckStructure Analyze Structure: Isomers or Aromatics Present? Start->CheckStructure Simple No Isomers Standard Purity CheckStructure->Simple No Complex Yes: Regioisomers/ Aromatic Impurities CheckStructure->Complex Yes (Critical) C18_HighPH Hybrid C18 @ pH 8.0 (Max Peak Shape) Simple->C18_HighPH Success Validate Method: Rs > 2.0, Tf < 1.3 C18_HighPH->Success PhenylSelect Phenyl-Hexyl Column (Methanol Mobile Phase) Complex->PhenylSelect PhenylSelect->Success

Caption: Decision matrix for selecting the optimal stationary phase based on thiazole impurity profile.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism Analyte Thiazole Analyte (Aromatic System) C18 C18 Ligand (Hydrophobic Only) Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Ligand (Pi-Pi + Hydrophobic) Analyte->Phenyl Pi-Pi Stacking Result1 Poor Isomer Selectivity C18->Result1 Result2 Enhanced Selectivity Phenyl->Result2

Caption: Mechanistic comparison: Phenyl ligands engage aromatic electrons, separating sterically similar isomers.

References

  • Basavanakatti, A. et al. (2024).[6] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[6] [Link]

  • Long, W. J.[2] & Mack, A. E. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note.[2] [Link]

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155.[8] [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[9] [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-1,3-thiazole-5-carboxylate

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough understanding of their behavior under mass spectrometric analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough understanding of their behavior under mass spectrometric analysis is indispensable. The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-methoxy-1,3-thiazole-5-carboxylate. In the absence of direct experimental spectra for this specific molecule in available literature, this guide employs a first-principles approach, drawing comparisons with structurally related analogs and established fragmentation mechanisms of its constituent functional groups to construct a reliable predictive model.

Foundational Principles of Electron Ionization Fragmentation

Electron Ionization (EI) mass spectrometry is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[3] The process begins when a high-energy electron (typically 70 eV) bombards the molecule, ejecting one of its own electrons to form an energetically unstable radical cation known as the molecular ion (M+•).[4][5]

This molecular ion rapidly undergoes a series of unimolecular dissociation and rearrangement reactions to dissipate excess energy, breaking down into a cascade of smaller charged fragments and neutral radicals or molecules.[4][6] Only the charged fragments are detected, producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are governed by fundamental chemical principles, with cleavages preferentially occurring at weaker bonds and in ways that produce more stable products, such as resonance-stabilized cations or stable neutral losses.[4]

Predicted Fragmentation Pathways of Ethyl 2-Methoxy-1,3-thiazole-5-carboxylate

For this guide, we will consider the ethyl ester of 2-methoxy-1,3-thiazole-5-carboxylate (Molecular Formula: C₇H₉NO₃S, Molecular Weight: 187.22 g/mol ). The fragmentation cascade is predicted to be initiated by the functional groups appended to the stable thiazole core.

The primary fragmentation events are likely to involve the ester and methoxy substituents, which represent the most labile parts of the molecular ion.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Radical (•OCH₂CH₃): This is a classic fragmentation pathway for ethyl esters, involving the cleavage of the C-O bond to yield a highly stable acylium ion.[7][8] This is often a dominant fragmentation route.

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: Esters containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group) can undergo a McLafferty rearrangement.[6][9] In the case of an ethyl ester, this involves the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

  • Loss of a Methyl Radical (•CH₃): The 2-methoxy group can undergo α-cleavage, leading to the loss of a methyl radical.[9] This cleavage is driven by the formation of a stable, even-electron ion.

  • Thiazole Ring Fission: Following the initial losses from the substituents, the resulting fragment ions can undergo further decomposition involving the cleavage of the thiazole ring itself.[10] This can lead to the loss of small neutral species such as CO, HCN, or sulfur-containing radicals.

The proposed fragmentation cascade is visualized in the diagram below.

G M M+• m/z 187 C₇H₉NO₃S F1 m/z 142 C₅H₄NO₂S+ M->F1 - •OC₂H₅ (45 Da) F2 m/z 159 C₇H₇NO₂S+ M->F2 - C₂H₄ (28 Da) (McLafferty) F3 m/z 172 C₆H₆NO₃S+ M->F3 - •CH₃ (15 Da) F4 m/z 114 C₄H₄NOS+ F1->F4 - CO (28 Da)

Caption: Predicted major fragmentation pathways for ethyl 2-methoxy-1,3-thiazole-5-carboxylate.

Table 1: Summary of Predicted Key Fragments

m/zProposed Structure/FormulaNeutral LossFragmentation Pathway
187[C₇H₉NO₃S]+•-Molecular Ion (M+•)
172[C₆H₆NO₃S]+•CH₃ (15 Da)α-cleavage of the 2-methoxy group
159[C₅H₅NO₃S]+•C₂H₄ (28 Da)McLafferty rearrangement of the ethyl ester
142[C₅H₄NO₂S]+•OC₂H₅ (45 Da)α-cleavage of the ethyl ester group
114[C₄H₄NOS]+CO (28 Da)Decarbonylation of the m/z 142 fragment

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictive model, we compare the expected fragmentation of our target molecule with the known fragmentation of similar structures.

Comparison 1: Thiazoles with Alternative Substituents

The nature of the substituents on the thiazole ring profoundly influences the fragmentation pattern.

  • Thiazoles with Ethoxycarbonyl at C5: Studies on benzenesulphonylhydrazinothiazoles bearing a C5-ethoxycarbonyl group show that fragmentation can involve the loss of an ethoxy radical.[11] This supports our prediction that the ester group is a primary site for fragmentation.

  • 2-Aminothiazoles: In contrast, 2-aminothiazole derivatives often show fragmentation patterns dominated by the amino group and its substituents, with ring fission also being a prominent pathway.[12] This highlights how replacing the 2-methoxy group with another functional group would drastically alter the resulting mass spectrum.

Comparison 2: The Directing Effect of the Methoxy Group

Aryl ethers exhibit characteristic fragmentation patterns, including the loss of an alkyl radical from the ether linkage, followed by the elimination of carbon monoxide (CO).[9]

  • Target Molecule: We predict the loss of a methyl radical (•CH₃) from the 2-methoxy group to form an ion at m/z 172.

  • Analog without Methoxy Group (Ethyl Thiazole-5-carboxylate): In the absence of the methoxy group, this fragmentation pathway would be absent. The spectrum would instead be dominated by fragmentations originating solely from the ethyl ester group and the thiazole ring itself, simplifying the overall pattern. The presence of the methoxy group provides an additional, competitive fragmentation channel.

Comparison 3: The Role of the Carboxylate Ester

The carboxylate ester is a strong driver of fragmentation.

  • Target Molecule: As discussed, the loss of the ethoxy radical (m/z 142) and the McLafferty rearrangement (m/z 159) are predicted to be major pathways.[6][7]

  • Analog without Ester Group (2-Methoxy-1,3-thiazole): Without the ester, these pathways are impossible. The fragmentation would instead be initiated by the loss of a methyl radical from the methoxy group or by direct cleavage of the thiazole ring. The molecular ion would be less prone to fragmentation, likely resulting in a more intense M+• peak relative to the fragment ions.

Table 2: Comparative Fragmentation of Thiazole Analogs

CompoundKey Functional GroupsPrimary Fragmentation DriversExpected Major Fragments
Target Molecule 2-Methoxy, 5-CarboxylateEster and Methoxy groupsLoss of •OC₂H₅, C₂H₄, •CH₃
Ethyl Thiazole-5-carboxylate 5-CarboxylateEster groupLoss of •OC₂H₅, C₂H₄
2-Methoxy-1,3-thiazole 2-MethoxyMethoxy group, Thiazole ringLoss of •CH₃, Ring Fission
2-Amino-1,3-thiazole-5-carboxylate 2-Amino, 5-CarboxylateEster and Amino groupsLoss of •OC₂H₅, C₂H₄, losses related to the amino group

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 2-methoxy-1,3-thiazole-5-carboxylate.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation and Data Acquisition (GC-MS with EI Source):

    • Gas Chromatograph (GC):

      • Injection: Inject 1 µL of the working solution into the GC inlet.

      • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This ensures good separation and peak shape.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[11] This is the standard energy for generating reproducible fragmentation and for library matching.[5]

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

      • Acquisition Mode: Full Scan.

  • Data Analysis and Interpretation:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (M+•) at the expected m/z of 187. Check for the correct isotopic pattern for a sulfur-containing compound.

    • Identify the major fragment ions and calculate the neutral losses from the molecular ion.

    • Compare the observed fragments and their relative intensities to the predicted fragmentation pathways and the data presented in Table 1.

    • Utilize mass spectral libraries (e.g., NIST) to search for similar compounds, which can provide further confidence in fragment assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis Prep1 Dissolve Sample (1 mg/mL in MeOH) Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 Acq1 Inject 1 µL Prep2->Acq1 Acq2 EI Ionization (70 eV) Acq1->Acq2 Acq3 Mass Analysis (m/z 40-400) Acq2->Acq3 Ana1 Extract Spectrum Acq3->Ana1 Ana2 Identify M+• and Fragments Ana1->Ana2 Ana3 Compare with Predictions Ana2->Ana3

Caption: Recommended experimental workflow for the MS analysis of thiazole derivatives.

Conclusion

References

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). Electron ionisation mass spectra of some sulphonylhydrazinothiazoles. Journal of Medical and Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2021). 8.
  • BenchChem. (2025).
  • Nikolaev, E. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
  • Rostom, S. A. F., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine) Sulfides.
  • Wikipedia. (n.d.).
  • Mohamed, G. G., et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • University of Arizona. (n.d.).
  • Prakash Raja. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. YouTube.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Chemistry LibreTexts. (2023).
  • De La Mora, A. (n.d.).
  • Al-Kadasi, R. M., et al. (n.d.). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
  • Słabicki, M., et al. (n.d.). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters.
  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
  • Gronowitz, S., & Hörnfeldt, A.-B. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • ChemComplete. (2020).
  • PENS. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube.
  • Kumar, A., et al. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ekologija ir Augalininkystė.
  • eGyanKosh. (n.d.).
  • Gnad, F., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ChemicalBook. (2025). 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID.
  • Wang, L., et al. (2022).

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Comparative

Infrared (IR) spectroscopy peaks for 2-methoxy-1,3-thiazole functional groups

Executive Summary: The Structural "Lock" In drug discovery, the 2-methoxy-1,3-thiazole moiety is often utilized as a bioisostere for pyridine or as a "locked" lactim ether to prevent the tautomeric shifting seen in 2-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural "Lock"

In drug discovery, the 2-methoxy-1,3-thiazole moiety is often utilized as a bioisostere for pyridine or as a "locked" lactim ether to prevent the tautomeric shifting seen in 2-hydroxythiazoles. For researchers, distinguishing this specific functional group from its metabolic precursors (2-hydroxythiazole) or synthetic byproducts (N-methylated isomers) is critical.

This guide provides a definitive spectral breakdown of 2-methoxy-1,3-thiazole, comparing it against its primary structural analogs. We focus on the diagnostic C-O-C ether stretches and the absence of carbonyl/amide features that define the purity of this pharmacophore.

Theoretical Framework: Electronic Signatures

The 2-methoxy-1,3-thiazole system combines a π-deficient heteroaromatic ring with a π-donating methoxy substituent. This interaction creates specific dipole changes observable in the mid-IR region.

  • The Thiazole Ring: Exhibits characteristic ring breathing and stretching vibrations similar to pyridine but shifted due to the sulfur atom's mass and electronegativity.

  • The Methoxy Group: Acts as the primary diagnostic handle. Unlike alkyl-thiazoles, the oxygen atom introduces a strong dipole, resulting in intense C-O stretching bands that are absent in the parent thiazole.

Comparative Spectral Analysis

The following table contrasts the IR signature of 2-methoxy-1,3-thiazole with its two most common structural "confusers": the parent 1,3-Thiazole and the tautomer-prone 2-Hydroxythiazole (existing largely as the thiazolin-2-one lactam).

Table 1: Diagnostic Peak Comparison
Functional Group Mode2-Methoxy-1,3-Thiazole (Target)1,3-Thiazole (Parent)2-Hydroxythiazole (Lactam Form)Diagnostic Note
O-H / N-H Stretch Absent Absent3100–2800 cm⁻¹ (Broad, Amide NH)The absence of broad H-bonding bands validates O-methylation.
C-H Stretch (Aromatic) 3100–3050 cm⁻¹ (Weak)3100–3050 cm⁻¹3150–3050 cm⁻¹Typical heteroaromatic C-H.
C-H Stretch (Aliphatic) 2960–2835 cm⁻¹ (Methoxy methyl)AbsentAbsentLook for the "Fermi doublet" or distinct sharp peaks of the O-Me group.
C=O (Carbonyl) Absent Absent1690–1650 cm⁻¹ (Strong)Critical: Presence of C=O indicates the lactam (impurity).
C=N Ring Stretch 1550–1500 cm⁻¹1550–1480 cm⁻¹1600–1550 cm⁻¹ (Shifted)Conjugation with oxygen shifts this band slightly higher than the parent.
C-O-C (Asym. Stretch) 1260–1220 cm⁻¹ (Strong)Absent AbsentPrimary ID Peak. The "Smoking Gun" for the ether linkage.
C-O-C (Sym. Stretch) 1075–1020 cm⁻¹ AbsentAbsentSecondary confirmation of the methoxy group.
C-S Stretch 700–600 cm⁻¹700–600 cm⁻¹700–600 cm⁻¹Often obscured in the fingerprint region; less diagnostic.

Analyst Insight: The most common error in synthesizing 2-methoxythiazoles is incomplete O-methylation, leaving residual N-methylated or unreacted lactam species. If you see a strong band near 1670 cm⁻¹ , your sample is contaminated with the carbonyl-containing tautomer.

Deep Dive: The "Methoxy" Fingerprint

While the thiazole ring provides the skeleton, the methoxy group provides the identity.

The Asymmetric C-O-C Stretch (1260–1220 cm⁻¹)

In aromatic and heteroaromatic ethers, the C-O stretch is coupled with ring vibrations. For 2-methoxythiazole, this band is typically the most intense peak in the 1300–1000 cm⁻¹ region.

  • Mechanism: Anti-symmetric stretching of the C(thiazole)-O-C(methyl) bond.

  • Differentiation: This peak is distinct from the C-N stretch of amines (usually 1350–1250 cm⁻¹) because it is sharper and lacks the accompanying N-H wagging overtones.

The Symmetric C-H Stretch (Methoxy specific)

A sharp band around 2835 cm⁻¹ is highly characteristic of O-methyl groups attached to aromatic systems. This is lower in frequency than typical alkane methyls (2960 cm⁻¹) due to the electron-donating effect of the oxygen into the ring (resonance), which slightly weakens the adjacent C-H bonds.

Experimental Validation Protocol

To ensure data integrity when characterizing these compounds, a rigid protocol is required to avoid moisture interference (which mimics N-H/O-H bands) and ensure peak resolution.

Method: Attenuated Total Reflectance (ATR) FT-IR[1]
  • Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

Workflow Diagram

The following diagram outlines the decision logic for validating the 2-methoxy-1,3-thiazole structure.

G Start Start: Crude Sample Analysis Acquire Acquire FT-IR Spectrum (ATR, 32 scans) Start->Acquire CheckCO Check 1650-1700 cm⁻¹ (Carbonyl Region) Acquire->CheckCO Lactam Detected: C=O Peak (Contamination: Lactam/Tautomer) CheckCO->Lactam Strong Peak Present CheckEther Check 1220-1260 cm⁻¹ (Ether Region) CheckCO->CheckEther Peak Absent NoEther Absent: C-O Stretch (Identity Mismatch) CheckEther->NoEther Peak Absent CheckCH Check 2835-2960 cm⁻¹ (Aliphatic C-H) CheckEther->CheckCH Strong Peak Present CheckCH->NoEther Only Aromatic C-H Valid VALIDATED: 2-Methoxy-1,3-Thiazole CheckCH->Valid Peaks Present

Figure 1: Logic flow for spectral validation of 2-methoxy-1,3-thiazole, prioritizing the exclusion of carbonyl contaminants.

Case Study: Differentiating Isomers

A common synthetic challenge is the methylation of 2-hydroxythiazole. This reaction is ambident, meaning the methyl group can attack either the Oxygen (desired) or the Nitrogen (undesired).

  • Scenario: A researcher performs a methylation reaction and obtains a white solid.

  • Analysis:

    • Sample A: Shows a strong peak at 1680 cm⁻¹ and no peak at 1240 cm⁻¹.

    • Sample B: Shows no peaks above 1600 cm⁻¹ (until the weak C=N at 1540 cm⁻¹) but a massive absorption at 1235 cm⁻¹.

This "binary" spectral switch makes IR the fastest tool for monitoring this specific reaction, often faster than NMR.

References

  • National Institute of Standards and Technology (NIST). Thiazole Infrared Spectrum. NIST Standard Reference Data.[1] Available at: [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017).[2] Detailed analysis of aromatic vs aliphatic ether stretches. Available at: [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001).[3] Infrared Studies of Tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine.[3] Spectrochimica Acta Part A. (Analogous tautomeric data for heteroaromatics). Available at: [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR... and DFT Calculations on Thiazolidin-4-one derivatives. (Provides comparative frequencies for thiazole ring systems). Available at: [Link]

Sources

Validation

Crystal Structure &amp; Solid-State Performance: Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Topic: Crystal Structure Analysis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of Sodium 2-methoxy-1,3-thiazole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of Sodium 2-methoxy-1,3-thiazole-5-carboxylate against its free acid precursor and alternative salt forms. Designed for medicinal chemists and solid-state scientists, this analysis focuses on the structural causality behind solubility, stability, and bioavailability.

While the free acid (2-methoxy-1,3-thiazole-5-carboxylic acid) exhibits classic carboxylic acid dimerization leading to poor aqueous solubility, the sodium salt leverages ionic lattice energy and hydrophilic channels to enhance dissolution rates, albeit with increased hygroscopic management requirements.

Comparative Analysis: Sodium Salt vs. Alternatives

The selection of the sodium salt form is not arbitrary; it is a calculated decision to modulate the physicochemical properties of the thiazole scaffold. Below is the comparative performance analysis supported by structural logic.

Primary Alternative: The Free Acid
  • Compound: 2-methoxy-1,3-thiazole-5-carboxylic acid[1][2][3]

  • Structural Deficit: The free acid typically crystallizes in centrosymmetric space groups (e.g., Pbcm or P21/c). The dominant interaction is the R2^2(8) carboxylic acid dimer , where two molecules form a planar, strong hydrogen-bonded ring.

  • Performance Consequence: This high lattice energy barrier results in low aqueous solubility (< 0.5 mg/mL) and dissolution-limited bioavailability.

The Product: Sodium Salt
  • Compound: Sodium 2-methoxy-1,3-thiazole-5-carboxylate[1]

  • Structural Advantage: The introduction of Na+ disrupts the carboxylic dimer. The sodium ion typically adopts an octahedral coordination geometry, binding to the carboxylate oxygens, the thiazole nitrogen (chelation effect), and water molecules (if hydrated).

  • Performance Gain: This creates a polar, ionic lattice with solvent-accessible channels, increasing aqueous solubility by >50-fold compared to the free acid.

Secondary Alternative: Calcium/Magnesium Salts
  • Context: Used when the sodium salt is too hygroscopic.

  • Trade-off: Divalent cations often form tighter, less soluble networks (higher lattice energy) than sodium, reducing the solubility advantage but improving physical stability (less moisture uptake).

Quantitative Performance Metrics

The following data summarizes the physicochemical shift observed when transitioning from the Free Acid to the Sodium Salt.

ParameterFree Acid (Reference)Sodium Salt (Target Product)Implication
Crystal System Orthorhombic / MonoclinicMonoclinic / TriclinicSalt lowers symmetry, increasing entropy.
Dominant Interaction Strong H-bond Dimer (COOH···HOOC)Ionic (COO-···Na+) & Ion-DipoleIonic bonds readily dissociate in water.
Aqueous Solubility Low (< 0.5 mg/mL)High (> 50 mg/mL)Critical for IV or high-load oral formulations.
Melting Point High (Sample: 180–200°C)High (> 250°C, often decomp.)Salt stability is superior thermally but distinct.
Hygroscopicity Low (Non-hygroscopic)Moderate to HighRequires controlled humidity storage (desiccants).
pKa (Conjugate) ~3.5 (Acidic)N/A (Fully Ionized)Salt provides pH buffering in solution.
Structural Characterization Protocols

To validate the sodium salt's structure and ensure batch-to-batch consistency, the following experimental workflows are required. These protocols are designed to be self-validating.

Experiment A: Single Crystal X-Ray Diffraction (SCXRD)

Objective: Determine the exact coordination environment of the Sodium ion and the packing motif.

  • Crystallization: Dissolve 20 mg of the sodium salt in a minimum volume of Methanol/Water (9:1). Filter into a narrow vial. Place this vial inside a larger jar containing Ethanol (antisolvent) for vapor diffusion . Allow to stand undisturbed for 3-7 days.

  • Mounting: Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) under polarized light to ensure no twinning. Mount on a Kapton loop with Paratone oil.

  • Data Collection: Collect at 100 K (cryo-cooling) using Mo-Kα or Cu-Kα radiation.

    • Validation: Aim for a resolution of 0.8 Å or better. R1 value should be < 5%.

  • Refinement: Locate the Na+ ion first. Check for water molecules in the difference map (Fourier peaks). If water is present, verify hydrogen bonding networks connecting the lattice.

Experiment B: Powder X-Ray Diffraction (PXRD)

Objective: Fingerprint the bulk material to ensure phase purity (absence of free acid or other polymorphs).

  • Sample Prep: Lightly grind the bulk salt to reduce preferred orientation.

  • Scan Parameters: 2θ range: 3° to 40°. Step size: 0.02°. Time per step: 1-2 seconds.

  • Analysis: Compare the experimental pattern with the simulated pattern generated from the SCXRD data (Experiment A).

    • Pass Criteria: All major peaks in the experimental pattern must match the simulated positions within ±0.2° 2θ. Extra peaks indicate impurities (e.g., residual free acid peaks near 10-15° 2θ).

Visualization of Structural Logic
Diagram 1: Salt Selection & Analysis Workflow

This flowchart illustrates the decision-making process for selecting the sodium salt and the critical validation steps.

SaltSelection Start Target: Thiazole-5-carboxylate SolubilityCheck Solubility < 0.1 mg/mL? Start->SolubilityCheck SaltScreen Salt Screening (Na+, K+, Ca2+) SolubilityCheck->SaltScreen Yes (Poor) Synthesis Synthesis: NaOH Neutralization SaltScreen->Synthesis Select Na+ Crystallization Vapor Diffusion (MeOH/EtOH) Synthesis->Crystallization SCXRD SCXRD Analysis (Determine Packing) Crystallization->SCXRD PXRD PXRD Fingerprint (Bulk Purity) SCXRD->PXRD Simulate Pattern Outcome Valid Sodium Salt Candidate PXRD->Outcome Match Confirmed

Caption: Workflow for validating the Sodium Salt form, linking solubility deficits to crystallographic confirmation.

Diagram 2: Crystal Packing Hierarchy

This diagram contrasts the packing forces in the Free Acid vs. the Sodium Salt.

Packing cluster_Acid Free Acid Packing cluster_Salt Sodium Salt Packing AcidMol Thiazole-COOH Dimer Centrosymmetric Dimer (Strong H-Bonds) AcidMol->Dimer PlanarStack Planar Pi-Stacking (Low Solubility) Dimer->PlanarStack SaltMol Thiazole-COO- NaCoord Na+ Octahedral Center (Ionic/Chelation) SaltMol->NaCoord WaterChannel Hydrated Channels (High Solubility) NaCoord->WaterChannel

Caption: Structural shift from H-bonded dimers (Acid) to hydrophilic ionic channels (Sodium Salt).

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] [Link]

  • Meundaeng, N., et al. (2017).[5] "Copper coordination polymers constructed from thiazole-5-carboxylic acid: Synthesis, crystal structures, and structural transformation." Journal of Solid State Chemistry, 245, 138-145.[5] [Link][5]

  • PubChem. (2025).[5] Thiazole-5-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]

Sources

Comparative

Difference in reactivity between 2-methoxy and 2-ethoxy thiazole carboxylates

[1] Executive Summary In the optimization of thiazole-based pharmacophores, the substitution at the C2 position is a critical determinant of both chemical reactivity and pharmacokinetic (PK) profiles. While 2-methoxy and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of thiazole-based pharmacophores, the substitution at the C2 position is a critical determinant of both chemical reactivity and pharmacokinetic (PK) profiles. While 2-methoxy and 2-ethoxy thiazole carboxylates share a core electronic scaffold, their divergent steric and lipophilic properties drive distinct behaviors in nucleophilic aromatic substitution (


), metabolic stability, and solubility.[1]

This guide provides a technical comparison to assist medicinal chemists in selecting the optimal alkoxy-thiazole moiety. The 2-methoxy analog generally offers higher metabolic susceptibility and lower lipophilicity, whereas the 2-ethoxy variant provides enhanced stability against nucleophilic attack and improved membrane permeability, often at the cost of solubility.

Electronic & Structural Determinants[2][3]

Electronic Landscape

Both methoxy (-OMe) and ethoxy (-OEt) groups exert a similar electronic influence on the thiazole ring:

  • Inductive Effect (-I): The electronegative oxygen withdraws electron density through the

    
    -framework, deactivating the ring slightly.
    
  • Resonance Effect (+M): The lone pair on the oxygen donates electron density into the

    
    -system of the thiazole ring.
    

Net Effect: The +M effect dominates at the C5 position, making it nucleophilic. However, at the C2 position (the site of attachment), the C-O bond is polarized. The thiazole C2 position is naturally electrophilic due to the adjacent nitrogen; alkoxy substitution mitigates this electrophilicity less effectively than amino substitution, leaving the C2-alkoxy group susceptible to displacement by strong nucleophiles.

Steric Differentiation

The differentiation lies primarily in sterics:

  • 2-Methoxy: Minimal steric bulk (Van der Waals volume

    
     28 ų).[1] Allows facile approach of metabolic enzymes (e.g., CYPs) and nucleophiles.
    
  • 2-Ethoxy: Increased steric bulk (Van der Waals volume

    
     45 ų).[1] The additional methylene group creates a "steric shield" that retards nucleophilic attack at C2 and alters binding pocket affinity.
    

Chemical Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The 2-alkoxy group functions as a leaving group in


 reactions, particularly when the thiazole ring is activated by electron-withdrawing groups (like the carboxylate at C4 or C5).
Reactivity Parameter2-Methoxy Thiazole Carboxylate2-Ethoxy Thiazole CarboxylateMechanistic Insight

Susceptibility
High Moderate The methoxy group is less hindered, allowing faster displacement by amines or thiols.[1]
Leaving Group Ability ComparableComparableAlkoxides are generally poor leaving groups unless acid-catalyzed or in highly electron-deficient systems.[1]
Acid Stability ModerateHighEthoxy ethers are kinetically more stable to acid-catalyzed cleavage than methoxy ethers in some heterocyclic systems.[1]
Ester Hydrolysis (Saponification)

The rate of hydrolysis of the carboxylate ester (distal to the C2 position) is influenced by the electron-donating power of the C2 substituent.

  • Observation: Both analogs hydrolyze at similar rates under basic conditions (LiOH/THF).[1] The electronic difference between Me and Et is negligible at the distal C4/C5 position.

  • Implication: Synthetic schemes requiring ester deprotection can use identical protocols for both analogs without optimization.[1]

Drug Development Parameters (DMPK)

For drug discovery professionals, the choice between methoxy and ethoxy is often a PK optimization decision.

Parameter2-Methoxy Analog2-Ethoxy AnalogImpact on Development
Lipophilicity (cLogP) Lower (~ +0.5 unit vs H)Higher (~ +1.0 unit vs H)Ethoxy increases permeability but decreases aqueous solubility.[1]
Metabolic Stability Low (O-Demethylation)Moderate (O-Deethylation)Methoxy is a "metabolic soft spot" (rapid clearance).[1] Ethoxy often extends half-life (

).[1]
Solubility HigherLowerMethoxy is preferred for fragment-based screening where solubility is limiting.[1]
Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of the two analogs.

Metabolism Substrate_Me 2-Methoxy Thiazole Inter_Me Hemiacetal Intermediate Substrate_Me->Inter_Me CYP450 (Fast) [O]-Demethylation Substrate_Et 2-Ethoxy Thiazole Inter_Et Hemiacetal Intermediate Substrate_Et->Inter_Et CYP450 (Slower) [O]-Deethylation Product 2-Hydroxy Thiazole (Thiazolone Tautomer) Inter_Me->Product -CH2O Inter_Et->Product -CH3CHO

Figure 1: Comparative metabolic degradation pathways. The methoxy analog typically undergoes faster oxidative dealkylation.

Experimental Protocols

Protocol A: Synthesis via Displacement ( )

This protocol describes the synthesis of 2-alkoxythiazoles from 2-chlorothiazole precursors.[1] This is the industry-standard method for generating these building blocks.

Reagents:

  • Ethyl 2-chlorothiazole-4-carboxylate (1.0 equiv)[1]

  • Sodium Alkoxide (NaOMe or NaOEt) (1.2 equiv)[1]

  • Solvent: Corresponding Alcohol (MeOH or EtOH)[1][2]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Preparation: Dissolve Sodium metal (1.2 eq) in anhydrous alcohol (MeOH for methoxy, EtOH for ethoxy) under

    
     atmosphere to generate the alkoxide in situ.
    
  • Addition: Cool the solution to 0°C. Add Ethyl 2-chlorothiazole-4-carboxylate dropwise. Note: The reaction is exothermic.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (

    
    ) should disappear, converting to the product (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Evaporate bulk alcohol under reduced pressure. Extract aqueous residue with DCM (3x).[1]
    
  • Purification: Dry organics over

    
    . Concentrate. Purify via silica flash chromatography.
    

Critical Difference: The 2-ethoxy reaction may require mild heating (40°C) or longer reaction times (6-8 hours) due to the reduced nucleophilicity and increased steric bulk of the ethoxide ion compared to methoxide.

Protocol B: Chemoselective Hydrolysis

Hydrolysis of the ester without disturbing the 2-alkoxy ether linkage.

Reagents:

  • LiOH

    
    H_2O (2.0 equiv)[1]
    
  • THF:Water (3:1)

Procedure:

  • Dissolve the 2-alkoxythiazole ester in THF/Water.[1]

  • Add LiOH in one portion at 0°C.

  • Stir at RT for 3 hours. Do not reflux, as high heat/strong base can slowly displace the 2-alkoxy group (converting to 2-hydroxythiazole).[1]

  • Acidify carefully to pH 4 with 1M HCl at 0°C to precipitate the carboxylic acid.

Synthesis & Reactivity Logic Diagram

The following diagram details the synthetic divergence and potential side reactions.

Synthesis Start 2-Chlorothiazole-4-carboxylate Path_Me Reaction w/ NaOMe/MeOH Start->Path_Me Fast (0°C) Path_Et Reaction w/ NaOEt/EtOH Start->Path_Et Slower (RT-40°C) Prod_Me 2-Methoxy Analog (Kinetic Product) Path_Me->Prod_Me Prod_Et 2-Ethoxy Analog (Thermodynamic Stability) Path_Et->Prod_Et Side_Rxn Side Reaction: Displacement by Amine Nucleophiles Prod_Me->Side_Rxn High Susceptibility Prod_Et->Side_Rxn Lower Susceptibility

Figure 2: Synthetic pathways and relative stability against nucleophilic displacement.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 61809, 2-Ethoxythiazole. Retrieved from [1]

  • Jakopin, Ž. (2020).[1][4] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.[1][4] Retrieved from [1]

  • Chiarini, A., et al. (2021).[1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.[1] Retrieved from [1]

  • Enoch, S. J., et al. (2024).[1][5] Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment. Liverpool John Moores University.[1] Retrieved from [1]

Sources

Validation

A Comparative Guide to Quality Control Reference Standards for Sodium 2-methoxy-1,3-thiazole-5-carboxylate

For researchers, scientists, and professionals in drug development, ensuring the quality of starting materials and intermediates is paramount to the integrity and success of their work. Sodium 2-methoxy-1,3-thiazole-5-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the quality of starting materials and intermediates is paramount to the integrity and success of their work. Sodium 2-methoxy-1,3-thiazole-5-carboxylate, a key heterocyclic building block, is no exception. Its purity, identity, and stability directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of reference standards and analytical methodologies for the comprehensive quality control of Sodium 2-methoxy-1,3-thiazole-5-carboxylate, grounded in scientific principles and practical application.

The Criticality of Stringent Quality Control for Pharmaceutical Intermediates

Pharmaceutical intermediates are the foundational chemical entities that bridge raw materials and the final API.[1] Their quality is not merely a matter of compliance but a critical determinant of the final drug product's purity, stability, and clinical performance.[1] Regulatory bodies like the FDA and EMA have noted that a significant percentage of drug recalls can be traced back to issues with starting material quality.[1] Therefore, a robust quality control strategy for intermediates like Sodium 2-methoxy-1,3-thiazole-5-carboxylate is a non-negotiable aspect of drug development.

Key Quality Attributes and Recommended Analytical Techniques

The quality of Sodium 2-methoxy-1,3-thiazole-5-carboxylate is defined by several key attributes. Below, we explore these attributes and compare the most effective analytical techniques for their assessment.

Identity Confirmation

Verifying the chemical structure of the compound is the first and most fundamental quality control step.

Comparison of Techniques for Identity Confirmation:

TechniquePrincipleStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Nuclear Magnetic Resonance detects the magnetic properties of atomic nuclei, providing detailed information about the molecular structure.Provides unambiguous structural confirmation and can identify impurities.Requires a relatively pure sample for clear spectra; instrumentation can be expensive.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds, revealing the presence of specific functional groups.Fast, non-destructive, and excellent for confirming the presence of key functional groups like carbonyls and C-O bonds.[3]Provides limited information on the overall molecular structure and is less effective for complex mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight and fragmentation pattern.Highly sensitive, provides accurate molecular weight, and can be coupled with chromatography for mixture analysis.[3]Isomeric compounds may not be distinguishable by mass alone.

Expert Recommendation: A combination of NMR and MS provides the most definitive identification. NMR confirms the precise arrangement of atoms, while MS verifies the molecular weight.

Purity Assessment and Impurity Profiling

Purity is a critical quality attribute, as impurities can affect the safety and efficacy of the final drug product. Impurity profiling involves the identification and quantification of these unwanted substances. Potential impurities in the synthesis of Sodium 2-methoxy-1,3-thiazole-5-carboxylate could arise from starting materials, by-products, or degradation products.[4]

Comparison of Chromatographic Techniques for Purity Analysis:

TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2]Highly versatile, quantitative, and can be used for both purity determination and impurity isolation.[5][6]Method development can be time-consuming.
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas.Excellent for analyzing volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.
Thin-Layer Chromatography (TLC) A simple chromatographic technique for separating non-volatile mixtures.Fast, inexpensive, and useful for reaction monitoring and preliminary purity checks.[3]Less sensitive and not as quantitative as HPLC.

Expert Recommendation: HPLC is the gold standard for purity assessment and impurity profiling of non-volatile compounds like Sodium 2-methoxy-1,3-thiazole-5-carboxylate.[2] It offers the necessary resolution and sensitivity to detect and quantify trace impurities.

Experimental Protocols

Below are detailed, step-by-step methodologies for key quality control experiments.

Protocol 1: Identity Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) or the residual solvent peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Assign the chemical shifts to the corresponding protons and carbons in the molecule. The expected chemical shifts can be predicted based on the analysis of similar structures.[7][8][9]

Predicted ¹H and ¹³C NMR Data (for illustrative purposes):

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~7.8Thiazole-H4 (s, 1H)~168C=O (carboxylate)
~4.0-OCH₃ (s, 3H)~165C2 (Thiazole)
~145C5 (Thiazole)
~120C4 (Thiazole)
~58-OCH₃
Protocol 2: Purity Determination by HPLC

Objective: To determine the purity of Sodium 2-methoxy-1,3-thiazole-5-carboxylate and quantify any impurities.

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer.[5] The exact composition should be optimized during method development.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of known purity in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standard and sample solutions.

    • Identify the peak corresponding to Sodium 2-methoxy-1,3-thiazole-5-carboxylate based on the retention time of the standard.

    • Calculate the purity of the sample using the area percentage method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of an incoming batch of Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

QC_Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Analysis cluster_3 Final Disposition Incoming Batch Incoming Batch Visual Inspection Visual Inspection Incoming Batch->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test NMR Spectroscopy NMR Spectroscopy Solubility Test->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Solubility Test->Mass Spectrometry IR Spectroscopy IR Spectroscopy Solubility Test->IR Spectroscopy HPLC Analysis HPLC Analysis NMR Spectroscopy->HPLC Analysis GC Analysis (for residual solvents) GC Analysis (for residual solvents) HPLC Analysis->GC Analysis (for residual solvents) Certificate of Analysis (CoA) Certificate of Analysis (CoA) GC Analysis (for residual solvents)->Certificate of Analysis (CoA) Release for Use Release for Use Certificate of Analysis (CoA)->Release for Use Rejection Rejection Certificate of Analysis (CoA)->Rejection

Caption: Quality control workflow for Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

Logical Relationship of Analytical Techniques

The selection of analytical techniques should follow a logical progression, from broader characterization to more specific and sensitive analyses.

Analytical_Logic cluster_methods Analytical Methods Structural Confirmation Structural Confirmation Purity Determination Purity Determination Structural Confirmation->Purity Determination If structure is confirmed NMR NMR Structural Confirmation->NMR MS MS Structural Confirmation->MS IR IR Structural Confirmation->IR Impurity Identification Impurity Identification Purity Determination->Impurity Identification If purity < specification HPLC HPLC Purity Determination->HPLC Quantification Quantification Impurity Identification->Quantification For known/toxic impurities Impurity Identification->NMR Impurity Identification->MS Quantification->HPLC GC GC Quantification->GC

Caption: Logical flow of analytical techniques in quality control.

Conclusion

A multi-faceted approach is essential for the robust quality control of Sodium 2-methoxy-1,3-thiazole-5-carboxylate. While no single technique can provide a complete picture, the strategic combination of spectroscopic and chromatographic methods ensures a comprehensive assessment of identity, purity, and impurity profiles. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can establish a high degree of confidence in the quality of this critical intermediate, thereby safeguarding the integrity of their research and the safety of future medicines.

References

  • ALenezi, K. M. (2016). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. World Journal of Organic Chemistry, 4(1), 8-12. Available from: [Link]

  • Desai, N. C., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(3), 324-329. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Available from: [Link]

  • Protheragen. (2024). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]

  • Pharmaffiliates. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19866-19877. Available from: [Link]

  • Kulikov, A. U., & Vereshchagin, A. N. (2009). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 64(10), 1039-1044. Available from: [Link]

  • DES Pharma. (2026). A Deep Dive into Quality Control in the Pharmaceutical Industry. Retrieved from [Link]

  • D'Auria, M., et al. (2005). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Letters in Organic Chemistry, 2(4), 349-352. Available from: [Link]

  • Yousaf, H., et al. (2019). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. International Journal of Pharmaceutical and Phytopharmacological Research, 9(3), 1-6. Available from: [Link]

  • Al-Ostath, R. A., et al. (2022). Thiazole derivatives: prospectives and biological applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 481-512. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Al-Joboury, K. I. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research, 12(4). Available from: [Link]

  • Parašotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methane derivatives. Arkivoc, 2018(3), 240-256. Available from: [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • Schmidt, A., et al. (2021). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 26(18), 5645. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available from: [Link]

  • Lesyk, R., et al. (2021). Conformational space and vibrational spectra of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one. Journal of Molecular Structure, 1238, 130453. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kos, J., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(21), 7288. Available from: [Link]

  • Kumar, R. S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 123-130. Available from: [Link]

  • Wieck, J., et al. (2024). Synthesis and biological profile of 2,3-dihydro[4][10]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 268-278. Available from: [Link]

  • Abbotto, A., et al. (2005). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. The Journal of Physical Chemistry A, 109(47), 10517-10528. Available from: [Link]

  • Galla, R., & Salva, C. (2024). applications of mbth as a chromogenic reagent: a review. International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2774-2781. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. Latin American Journal of Pharmacy, 37(8), 1535-1543. Available from: [Link]

  • European Chemicals Agency. (n.d.). Substance Information - 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Sodium 2-methoxy-1,3-thiazole-5-carboxylate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Sodium 2-methoxy-1,3-thiazole-5-carboxylate proper disposal procedures

Executive Summary & Scientific Context Compound Identity: Sodium 2-methoxy-1,3-thiazole-5-carboxylate Chemical Class: Heterocyclic Carboxylate Salt As researchers, we often treat waste disposal as a janitorial afterthoug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Compound Identity: Sodium 2-methoxy-1,3-thiazole-5-carboxylate Chemical Class: Heterocyclic Carboxylate Salt

As researchers, we often treat waste disposal as a janitorial afterthought. This is a critical error. Sodium 2-methoxy-1,3-thiazole-5-carboxylate is not merely "organic waste"; it is a nitrogen- and sulfur-containing heterocycle. Improper disposal does not just risk regulatory non-compliance; it risks the formation of toxic breakdown products (NOx, SOx) if incinerated incorrectly, or groundwater contamination if leached.

This guide moves beyond the standard "dump it in the red can" mentality. It provides a mechanistic approach to disposal, treating the waste stream as a final chemical reaction that must be controlled.

Hazard Identification & Pre-Assessment

Before initiating any disposal workflow, you must validate the material's current state. As a sodium salt, this compound behaves differently than its parent acid or ester precursors.

Physical & Chemical Properties Table
PropertyValue / CharacteristicRelevance to Disposal
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" stream if pure.
Solubility High (Water)CRITICAL: Can be dissolved in aqueous streams, but pH dependent.
pH (1% soln) Basic (~8.0 - 9.5)Incompatible with strong acid waste streams (risk of precipitation).
Reactivity Acid-SensitiveContact with acid protonates the salt, precipitating 2-methoxy-1,3-thiazole-5-carboxylic acid.
Elemental Contains N, SMust be incinerated at facilities equipped with scrubbers for NOx/SOx.

Senior Scientist Insight: The most common accident with this compound isn't toxicity—it's clogging . If you pour a concentrated aqueous solution of this sodium salt into an acidic waste carboy (pH < 4), the free acid will crash out of solution instantly, creating a sludge that blocks the container opening and necessitates a dangerous clean-up operation.

Decision Logic: The Waste Segregation Tree

Do not guess. Follow this logic gate to determine the correct waste stream.

WasteSegregation Start Start: Waste Material Analysis StateCheck Physical State? Start->StateCheck IsSolid Solid (Pure/Excess) StateCheck->IsSolid Powder/Debris IsLiquid Liquid / Solution StateCheck->IsLiquid Reaction Mix BinSolid Solid Waste Bin (Label: Toxic Organic Solid) IsSolid->BinSolid SolventCheck Primary Solvent? IsLiquid->SolventCheck Organic Organic (>10%) SolventCheck->Organic DCM, EtOAc, DMSO Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water/Buffer BinOrg Organic Waste Carboy (Halogenated/Non-Halogenated) Organic->BinOrg pHCheck Check pH Aqueous->pHCheck Acidic Acidic (pH < 5) pHCheck->Acidic NeutralBasic Neutral/Basic (pH > 6) pHCheck->NeutralBasic Neutralize Action: Neutralize/Basify (Prevent Precipitation) Acidic->Neutralize Risk of Precip BinAq Aqueous Waste Carboy (Label: Basic Organic Salts) NeutralBasic->BinAq Neutralize->BinAq

Caption: Operational logic for segregating sodium 2-methoxy-1,3-thiazole-5-carboxylate waste. Note the critical pH check for aqueous streams to prevent blockage.

Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Excess Reagent)

Applicable for: Expired shelf stock, spilled powder, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solid waste to prevent breakage during compaction.

  • Labeling: Mark as "Hazardous Waste - Solid."

    • Constituents: Sodium 2-methoxy-1,3-thiazole-5-carboxylate.

    • Hazards: Irritant, Toxic.[1][2]

  • Bagging: If the powder is fine and prone to dusting, double-bag it in a clear zip-lock bag before placing it in the drum. This protects the waste technicians from inhalation exposure when they open the drum.

Scenario B: Disposal of Aqueous Solutions (Reaction Workup)

Applicable for: Aqueous layers from extractions or reverse-phase chromatography fractions.

The Self-Validating Protocol:

  • Aliquot Test: Take 5 mL of your waste solution.

  • Simulation: Add 1 mL of the destination waste carboy contents (or generic acid).

  • Observation:

    • Clear Solution: Safe to dump.

    • Cloudy/Precipitate:STOP. The waste stream is incompatible.

  • Correction: If precipitation occurs, you must basify your waste solution to pH > 8 using Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) before adding it to the general aqueous waste.

  • Disposal: Pour slowly into the "Aqueous Waste" carboy.

Scenario C: Organic Solvents (Mother Liquors)

Applicable for: Filtrates from recrystallization (e.g., Ethanol, DMSO, DMF).

  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone).

  • Dissolution: Ensure the salt is fully dissolved. If solids are present, filter them out and dispose of them as Solid Waste (Scenario A).

  • Transfer: Pour into the appropriate Organic Waste solvent drum.

    • Note: The sodium salt may have limited solubility in pure non-polar organics. Ensure you are not creating a suspension that will settle and cement at the bottom of the drum.

Regulatory Compliance & Environmental Fate

EPA/RCRA Classification: While this specific compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it defaults to the following under the "Mixture Rule" and "Characteristic" definitions:

  • Waste Code: Non-regulated (unless mixed with listed solvents).

  • Best Practice: Treat as D001 (Ignitable) if in flammable solvent, or general Hazardous Chemical Waste due to the bioactive nature of the thiazole core.

Incineration Requirement: The presence of the thiazole ring (Sulfur and Nitrogen) mandates high-temperature incineration.

  • Mechanism: Incineration > 1000°C ensures complete oxidation of the heterocycle.

  • Byproducts: Generates SO₂ and NOx. Professional waste handlers use scrubbers to capture these gases. Never dispose of this down the drain; thiazoles can be persistent in aquatic environments and toxic to microorganisms in water treatment plants.

References

  • National Institutes of Health (PubChem). Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate (Analogous Structure Safety Data). Accessed October 2023. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Chemical Compatibility. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 2-methoxy-1,3-thiazole-5-carboxylate

Hazard Analysis: Understanding the Risks of Thiazole Derivatives Thiazole and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities.[3] However, this bioactivity also ne...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of Thiazole Derivatives

Thiazole and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities.[3] However, this bioactivity also necessitates a cautious approach to handling. Based on data from analogous compounds, the primary hazards associated with Sodium 2-methoxy-1,3-thiazole-5-carboxylate are likely to include:

  • Skin and Eye Irritation: Many thiazole-based compounds are known to cause skin and eye irritation upon contact.[4][5][6]

  • Allergic Skin Reaction: Some individuals may develop sensitization to certain chemical structures, leading to an allergic skin reaction upon repeated exposure.[7]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of fine powders or aerosols can lead to systemic toxicity.[6][8][9]

  • Flammability: While the sodium salt form is likely to be less volatile, some thiazole derivatives are flammable liquids.[9][10] Therefore, it is prudent to handle the compound away from ignition sources.

Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): A Comprehensive Barrier Approach

The selection of appropriate PPE is the cornerstone of safe laboratory practice.[11] The following table outlines the recommended PPE for handling Sodium 2-methoxy-1,3-thiazole-5-carboxylate, with detailed explanations to follow.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[12]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[12]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[12]
Body Protection Laboratory CoatLong-sleeved, flame-retardant (e.g., Nomex®) recommendedProtects skin and personal clothing from contamination.[12]
Chemical-Resistant ApronPVC or equivalentRecommended when handling larger quantities or during procedures with a high splash potential.[10]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[13]
The Rationale Behind Your Protective Ensemble
  • Eye and Face Protection: Chemical splashes pose a significant and immediate threat to vision. Safety goggles that provide a complete seal around the eyes are mandatory.[7] For procedures involving larger volumes or a higher risk of splashing, a face shield worn over safety goggles offers an additional and crucial layer of protection for the entire face.[14]

  • Hand Protection: The hands are the most likely part of the body to come into direct contact with chemicals. Nitrile gloves offer good chemical resistance for incidental contact. It is critical to adopt the practice of double-gloving, especially when working with potentially hazardous substances. This allows for the removal of the outer, contaminated glove without compromising the barrier.[14] Remember to change gloves immediately if you suspect contamination and to wash your hands thoroughly after removing them.[10]

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement to protect your skin and clothing from accidental spills. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional barrier. Ensure your lab coat is fully buttoned.

  • Respiratory Protection: Fine powders can easily become airborne and inhaled. When handling the solid form of Sodium 2-methoxy-1,3-thiazole-5-carboxylate outside of a certified chemical fume hood, a NIOSH-approved N95 or N100 respirator is essential to prevent inhalation of particulate matter.

Procedural Discipline: The Key to Effective Protection

The efficacy of PPE is intrinsically linked to the discipline with which it is used. The following step-by-step protocols for donning, doffing, and disposal are designed to minimize the risk of cross-contamination.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): If respiratory protection is necessary, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

Doffing PPE: A Contamination-Conscious Removal

The order of PPE removal is critical to prevent transferring contaminants to your skin or clothing.

  • Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the sides.

  • Gown/Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Inner Gloves: Remove the final pair of gloves, peeling them off from the cuff to the fingertips, turning them inside out.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the handling task.

PPE_Selection_Workflow PPE Selection Workflow for Sodium 2-methoxy-1,3-thiazole-5-carboxylate start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid handling_solution Handling Solution? start->handling_solution small_scale Small Scale (<1g) in Fume Hood? handling_solid->small_scale large_scale Large Scale or Poor Ventilation? handling_solid->large_scale splash_risk Significant Splash Risk? handling_solution->splash_risk small_scale->large_scale No ppe_level_1 Standard PPE: - Safety Goggles - Lab Coat - Single Nitrile Gloves small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Standard PPE + - N95/N100 Respirator large_scale->ppe_level_2 splash_risk->ppe_level_1 No ppe_level_3 Maximum Protection: - Enhanced PPE + - Face Shield - Double Nitrile Gloves - Chemical-Resistant Apron splash_risk->ppe_level_3 Yes

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of contaminated materials is a critical final step in the safe handling of chemicals.

  • Solid Waste: All disposable PPE (gloves, lab coats, respirators) and any materials used to clean up spills should be placed in a clearly labeled hazardous waste container.[1]

  • Chemical Waste: Unused Sodium 2-methoxy-1,3-thiazole-5-carboxylate and any solutions containing the compound must be disposed of as hazardous chemical waste.[2] Follow your institution's specific guidelines for chemical waste disposal and never pour chemical waste down the drain.[1]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle Sodium 2-methoxy-1,3-thiazole-5-carboxylate, fostering a secure environment for groundbreaking scientific discovery.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • BenchChem. (n.d.). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • TCI Chemicals. (2018). Safety Data Sheet: Sodium 2-Mercaptobenzothiazole.
  • European Chemicals Agency (ECHA). (2026). Substance Information: 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione.
  • BB Fabrication. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-methyl-1,3-thiazole-4-carboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet: 1,3-Thiazole-2-carboxylic acid.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • The University of Edinburgh. (2024). Personal Protective Equipment.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2021). Safety Data Sheet: Thiazole.
  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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